molecular formula C5H14NO+ B1196258 Choline CAS No. 62-49-7

Choline

Cat. No.: B1196258
CAS No.: 62-49-7
M. Wt: 104.17 g/mol
InChI Key: OEYIOHPDSNJKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Choline is an essential nutrient officially recognized by the National Academy of Medicine, critical for a wide range of physiological functions and a vital reagent in biomedical research . While humans synthesize some this compound endogenously via the hepatic phosphatidylethanolamine N-methyltransferase (PEMT) pathway, this is insufficient to meet physiological demands, making exogenous sources crucial for preventing deficiency states . Its research value is multifaceted, serving as a key precursor for several critical biomolecules. This compound is a cornerstone for studying neurodevelopment and cognitive function. As a precursor to the neurotransmitter acetylthis compound, it is indispensable for research on memory, muscle control, and mood regulation . Prenatal this compound intake is a major area of investigation, as it is actively transported across the placenta, leading to fetal plasma levels six to seven times higher than maternal levels, and supports infant brain function, cognitive development, and protects against neural tube defects . Studies indicate that maternal this compound supplementation can produce lasting improvements in offspring attention and memory . Beyond the brain, this compound is fundamental for researching liver health and lipid metabolism. It is integral to the synthesis of phosphatidylthis compound, a primary phospholipid essential for cell membrane integrity and a key component of very-low-density lipoproteins (VLDL) required for lipid transport from the liver . This compound deficiency is directly linked to models of liver dysfunction, including the development of fatty liver (steatosis), as it prevents the accumulation of fats in the liver . Furthermore, this compound is a methyl-group donor after its oxidation to betaine, influencing homocysteine metabolism and epigenetic regulation via DNA methylation, which opens avenues for research into cardiovascular health and gene expression . An emerging and promising field of study is the role of this compound in immunometabolism. Immune cells utilize this compound for the synthesis of phosphatidylthis compound for membrane proliferation, for acetylthis compound to regulate cytokine production and inflammation, and for betaine to support methylation reactions during activation . Research into these pathways is uncovering how this compound availability shapes immune cell function and inflammatory responses. This compound is transported into cells via specific transport systems, including high-affinity sodium-dependent transporters (CHT1/SLC5A7) in cholinergic neurons, intermediate-affinity this compound transporter-like proteins (CTL1/SLC44A1) for phospholipid synthesis, and low-affinity organic cation transporters (OCTs) . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYIOHPDSNJKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67-48-1 (chloride)
Record name Choline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8043789
Record name Choline ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid
Record name Choline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12978
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Choline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble
Record name Choline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

62-49-7, 5413-08-1
Record name Choline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC6393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Choline ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N91BDP6H0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Choline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

244-247 °C (as chloride salt), 302 - 303 °C (chloride salt)
Record name Choline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Choline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Choline's Pivotal Role in Neuronal Development and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient, is a fundamental building block for life, playing a critical role in the structural integrity of cell membranes, neurotransmission, and epigenetic regulation of gene expression. During the critical window of fetal development, the demand for this compound is exceptionally high, where its availability profoundly influences the proliferation, differentiation, and survival of neural progenitor cells. This technical guide synthesizes current research on the multifaceted role of this compound in neuronal development. It provides an in-depth look at the molecular mechanisms, key signaling pathways, and the quantitative impact of this compound on neurogenesis. Detailed experimental protocols are provided to facilitate further research in this crucial area of developmental neuroscience and pharmacology.

Introduction

The development of the central nervous system is a highly orchestrated process involving the precise regulation of neural progenitor cell (NPC) proliferation, migration, differentiation, and apoptosis.[1][2] Emerging evidence strongly indicates that maternal this compound intake is a critical environmental factor influencing these neurodevelopmental events.[3] this compound's influence extends from its role as a precursor for the major membrane phospholipid, phosphatidylthis compound (PC), and the neurotransmitter acetylthis compound, to its function as a primary methyl donor in the one-carbon metabolism pathway.[3][4] Deficiencies or insufficiencies in this compound supply during gestation can lead to lasting alterations in brain structure and function, while supplementation has been shown to mitigate neurodevelopmental insults and enhance cognitive outcomes in preclinical models.[3][5] This guide will explore the core molecular pathways and provide quantitative data and methodologies for studying this compound's impact.

Quantitative Impact of this compound on Neuronal Development

The availability of this compound during embryonic development has a quantifiable effect on the cellular processes underpinning neurogenesis. Preclinical studies, primarily in rodent models, have demonstrated a direct correlation between this compound levels and the rates of NPC proliferation, differentiation, and apoptosis.

ParameterThis compound StatusModel SystemKey Quantitative FindingReference(s)
NPC Proliferation This compound DeficiencyMouse Fetal Hippocampus (E12-17)~50% reduction in mitosis of neural progenitor cells in the subventricular zone.[6]
This compound DeficiencyMouse Fetal Hippocampus32% decrease in mitosis of endothelial progenitor cells.[2][6]
NPC Apoptosis This compound DeficiencyMouse Fetal Hippocampus (E17)2.1-fold increase in apoptotic cells (11.8 vs 5.6 cells/field) compared to control.[7]
This compound DeficiencyFetal Rat Primary Neuronal CulturesWidespread induction of apoptosis.[8]
NPC Differentiation This compound DeficiencyMouse Fetal Hippocampus25% increase in differentiation of endothelial progenitor cells.[2][6]
This compound DeficiencyMouse Fetal HippocampusIncreased expression of genes marking differentiation into mature neurons (e.g., calretinin).[6]
Epigenetic Marks This compound DeficiencyMouse Fetal Hippocampus25% decrease in H3K9me1 in ventricular/subventricular zones; 37% decrease in H3K9me2 in the pyramidal layer.[6]
Neuronal Markers High this compound DietTg2576 Mouse Model of ADRestored hilar NeuN (neuronal marker) expression compared to intermediate and low this compound diets.[9][10][11]
Low this compound DietTg2576 Mouse Model of ADWeakest hilar NeuN immunoreactivity and greatest granule cell ΔFosB protein expression (marker of hyperexcitability).[9][10][11]

Core Signaling Pathways

This compound exerts its influence on neuronal development through several interconnected metabolic and signaling pathways. These pathways regulate everything from membrane biosynthesis and methyl-group availability for epigenetic modifications to the direct control of cell fate decisions.

This compound Metabolism and One-Carbon Cycle

This compound is central to two major metabolic routes: the Kennedy pathway for phosphatidylthis compound synthesis and the one-carbon metabolism pathway via its oxidation to betaine. Betaine serves as a critical methyl donor for the remethylation of homocysteine to methionine, which is then converted to S-adenosylmethionine (SAM).[12][13] SAM is the universal methyl donor for DNA and histone methylation, processes that are fundamental to the epigenetic regulation of gene expression during neurogenesis.[1][3]

G This compound This compound PC Phosphatidylthis compound (Membrane Synthesis) This compound->PC Kennedy Pathway ACh Acetylthis compound (Neurotransmission) This compound->ACh Betaine Betaine This compound->Betaine Oxidation Methionine Methionine Betaine->Methionine BHMT Homocysteine Homocysteine Homocysteine->Methionine FolateCycle Folate Cycle Homocysteine->FolateCycle SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA & Histone Methylation SAM->Methylation SAH->Homocysteine GeneExpression Altered Gene Expression (Proliferation, Differentiation) Methylation->GeneExpression FolateCycle->Methionine MS G Choline_in This compound (extracellular) Choline_cyto This compound (cytoplasm) Choline_in->Choline_cyto Transport PCho Phosphothis compound Choline_cyto->PCho CDP_this compound CDP-Choline PCho->CDP_this compound PC Phosphatidylthis compound (PC) CDP_this compound->PC DAG Diacylglycerol (DAG) DAG->PC CK This compound Kinase (CK) CK->PCho CCT CCT CCT->CDP_this compound CPT This compound Phosphotransferase (CPT) CPT->PC G cluster_0 Hippo Pathway cluster_1 EGFR Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP YAP LATS1_2->YAP phosphorylates Apoptosis Apoptosis LATS1_2->Apoptosis promotes YAP_P p-YAP (inactive) YAP->YAP_P TEAD TEAD YAP->TEAD binds Proliferation Proliferation TEAD->Proliferation EGF EGF EGFR EGFR EGF->EGFR RAS_MAPK Ras/MAPK Pathway EGFR->RAS_MAPK PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Survival Cell Survival & Proliferation RAS_MAPK->Survival PI3K_AKT->Survival This compound This compound Availability cluster_0 cluster_0 This compound->cluster_0 Epigenetic Regulation cluster_1 cluster_1 This compound->cluster_1 Modulates Signaling G Start Timed-Pregnant Dams (E0.5) Diet Random Assignment to Diets Start->Diet CD This compound Deficient (CD) Diet->CD CT Control (CT) Diet->CT CS This compound Supplemented (CS) Diet->CS Gestation Maintain Diet (Gestation E0.5-E17.5) CD->Gestation CT->Gestation CS->Gestation Harvest Tissue Harvest (E17.5) Gestation->Harvest Analysis Downstream Analysis: - Histology - LC/MS-MS - RNA-Seq Harvest->Analysis

References

Navigating the Gatekeeper: An In-Depth Technical Guide to Choline Transport Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate mechanisms governing the transport of choline across the blood-brain barrier (BBB). This compound, an essential nutrient, is a precursor for the neurotransmitter acetylthis compound (B1216132) and a critical component of cell membranes. Its regulated transport into the central nervous system is vital for maintaining normal brain function. This document details the key transporters involved, their kinetic properties, and the experimental protocols used to elucidate these transport pathways, offering valuable insights for neuroscience research and the development of CNS-targeted therapeutics.

Core Mechanisms of this compound Transport at the Blood-Brain Barrier

The transport of this compound across the BBB is a complex process mediated by several families of transporters located on the luminal (blood-facing) and abluminal (brain-facing) membranes of brain microvascular endothelial cells (BMECs). This transport is crucial as the brain has a limited capacity for de novo this compound synthesis. The primary transporters identified to date belong to the this compound Transporter-Like (CTL), Organic Cation Transporter (OCT), and the recently characterized Major Facilitator Superfamily (MFS) transporter families.

This compound Transporter-Like (CTL) Family:

  • CTL1 (SLC44A1): This transporter is considered a key player in this compound uptake from the blood into the BMECs. It functions as an intermediate-affinity, Na+-independent transporter.[1][2] Studies have shown its localization on the luminal side of the BBB.[3]

  • CTL2 (SLC44A2): CTL2 also contributes to this compound transport at the BBB and is characterized as a low-affinity transporter.[1][2] Interestingly, CTL2 is found on both the plasma membrane and in mitochondria within BMECs, suggesting a role in both transport across the cell and intracellular this compound metabolism.[1][2][3] It is proposed that CTL2 may be involved in the efflux of this compound from the BMECs into the brain interstitial fluid.[3]

Organic Cation Transporter (OCT) Family:

  • Members of the OCT family, such as OCT1 (SLC22A1) and OCT2 (SLC22A2), are polyspecific transporters that can accommodate a wide range of organic cations, including this compound.[2] They are generally characterized by low affinity for this compound and their transport is Na+-independent.[2] While expressed at the BBB, their precise quantitative contribution to overall this compound transport is still under investigation.

Major Facilitator Superfamily (MFS) Transporters:

  • FLVCR2 (SLC49A2): A recent significant discovery has identified FLVCR2 as a primary transporter for this compound into the brain.[4] This transporter is highly expressed in BBB endothelial cells and is responsible for a major portion of this compound uptake into the brain.[4] This finding has opened new avenues for understanding this compound homeostasis in the CNS.

The following diagram illustrates the currently understood model of this compound transport across the brain endothelial cell.

G Bloodthis compound This compound CTL1 CTL1 Bloodthis compound->CTL1 FLVCR2 FLVCR2 Bloodthis compound->FLVCR2 OCTs_luminal OCTs Bloodthis compound->OCTs_luminal CTL2_luminal CTL2 Bloodthis compound->CTL2_luminal Luminal Luminal Membrane Abluminal Abluminal Membrane Choline_Intracellular This compound CTL1->Choline_Intracellular FLVCR2->Choline_Intracellular OCTs_luminal->Choline_Intracellular CTL2_luminal->Choline_Intracellular CTL2_abluminal CTL2 Choline_Intracellular->CTL2_abluminal Brainthis compound This compound CTL2_abluminal->Brainthis compound

Caption: Cellular mechanism of this compound transport across the blood-brain barrier.

Quantitative Data on this compound Transporter Kinetics

The kinetic parameters, Michaelis-Menten constant (Km) and maximum transport velocity (Vmax), are crucial for understanding the efficiency and capacity of this compound transporters. These parameters vary depending on the transporter subtype, the experimental model, and the species studied. The following table summarizes key kinetic data from the literature.

Transporter/SystemExperimental ModelSpeciesKm (µM)Vmax (nmol/min/g or pmol/min/mg protein)Reference(s)
Overall BBB Transport In situ brain perfusionRat39 - 422.4 - 3.1 nmol/min/g[5][6]
Overall BBB Transport Oldendorf techniqueRat (2-month-old)450 ± 1952.5 ± 1.0 nmol/min/g[7]
Overall BBB Transport Oldendorf techniqueRat (24-month-old)13 ± 350.05 ± 0.04 nmol/min/g[7]
CTL1 & CTL2 Human Brain Microvascular Endothelial Cells (hBMECs)Human35.0 ± 4.9 (CTL1) & 54.1 ± 8.1 (CTL2)Not specified[1][2][3]
CTL1 Human trophoblastic JEG-3 cellsHuman28.4 ± 5.01939 ± 191.0 pmol/mg protein/min[4][8]
CTL2 Human trophoblastic JEG-3 cellsHuman210.6 ± 55.17097 ± 1147.0 pmol/mg protein/min[4][8]
Isolated Microvessels Forebrain microvesselsRat (2-month-old males)6.1 ± 0.910.6 ± 3.8 nmol/g/min[9][10]
Isolated Microvessels Forebrain microvesselsRat (3-month-old females)12.6 ± 4.028.4 ± 5.9 nmol/g/min[9][10]
FLVCR2 Isotopic dilution assays in liposomesMouseEC50 of 33 nMNot specified[11]

Detailed Methodologies for Key Experiments

The characterization of this compound transport across the BBB relies on a combination of in vivo, in situ, and in vitro experimental models. Each approach offers unique advantages and contributes to a comprehensive understanding of the transport mechanisms.

In Situ Brain Perfusion Technique

This technique allows for precise control of the composition of the perfusate reaching the brain vasculature, making it a powerful tool for kinetic studies.

Experimental Workflow:

G A Anesthetize Rat B Expose Carotid Artery A->B C Ligate External Carotid and Common Carotid Arteries B->C D Insert Catheter into Common Carotid Artery C->D F Start Perfusion at a Constant Flow Rate (e.g., 10 mL/min) D->F E Prepare Perfusion Fluid with Radiolabeled this compound E->F G Perfuse for a Short Duration (e.g., 60 seconds) F->G H Decapitate and Collect Brain G->H I Homogenize Brain Tissue H->I J Measure Radioactivity in Brain Homogenate and Perfusate I->J K Calculate Brain Uptake and Kinetic Parameters J->K

Caption: Workflow for the in situ brain perfusion technique.

Detailed Protocol:

  • Animal Preparation: An adult rat is anesthetized, and the common carotid artery is surgically exposed.[12]

  • Catheterization: The external carotid and common carotid arteries are ligated, and a catheter is inserted into the common carotid artery.[12]

  • Perfusion Fluid Preparation: A physiological buffer (e.g., bicarbonate-buffered saline) is prepared, warmed to 37°C, and gassed with 95% O2 and 5% CO2 to maintain physiological pH.[12] Radiolabeled this compound ([3H]this compound or [14C]this compound) and a vascular space marker (e.g., [14C]sucrose) are added to the perfusion fluid.[12]

  • Perfusion: The perfusion is initiated at a constant flow rate (e.g., 10 mL/min for a rat) for a short, defined period (typically 15-60 seconds).[12][13]

  • Sample Collection: At the end of the perfusion period, the animal is decapitated, and the brain is rapidly removed and dissected.

  • Analysis: The brain tissue is homogenized, and the radioactivity is measured using liquid scintillation counting. The concentration of the radiolabeled this compound in the brain tissue and the perfusate is used to calculate the brain uptake clearance (Kin) and other kinetic parameters.[12]

Isolated Brain Microvessel Studies

This ex vivo model allows for the study of transport processes in a preparation that is enriched in brain capillaries, free from the influence of brain parenchyma.

Experimental Workflow:

G A Euthanize Rat and Remove Brain B Homogenize Brain Tissue in Physiological Buffer A->B C Density Gradient Centrifugation (e.g., with Dextran) B->C D Collect Microvessel Pellet C->D E Filter through Nylon Mesh to Remove Debris D->E F Resuspend Microvessels in Incubation Buffer E->F G Incubate with Radiolabeled this compound at 37°C for a Defined Time F->G H Stop Uptake by Rapid Filtration and Washing with Ice-Cold Buffer G->H I Measure Radioactivity in Microvessels H->I K Calculate this compound Uptake Rate I->K J Determine Protein Concentration J->K

Caption: Workflow for this compound transport studies in isolated brain microvessels.

Detailed Protocol:

  • Tissue Harvest: Brains are removed from euthanized animals and placed in ice-cold physiological buffer.

  • Homogenization: The brain tissue is gently homogenized to break up the parenchyma while keeping the microvessels largely intact.[14]

  • Density Gradient Centrifugation: The homogenate is subjected to density gradient centrifugation (e.g., using a dextran (B179266) gradient) to separate the denser microvessels from other cellular components.[14]

  • Filtration: The microvessel-enriched fraction is then passed through a series of nylon meshes to remove larger vessels and debris, resulting in a purified microvessel preparation.[14]

  • Uptake Assay: The isolated microvessels are resuspended in a physiological buffer and incubated with radiolabeled this compound at 37°C for a specific time.[9]

  • Termination of Uptake: The uptake is stopped by rapid filtration of the microvessels and washing with ice-cold buffer to remove extracellular radiolabel.

  • Analysis: The radioactivity retained by the microvessels is measured, and the uptake rate is normalized to the protein content of the microvessel preparation. Kinetic parameters can be determined by performing uptake assays with varying concentrations of unlabeled this compound.[9]

Primary Culture of Brain Microvascular Endothelial Cells (BMECs)

This in vitro model provides a pure population of brain endothelial cells that can be grown as a monolayer, mimicking the BBB in a controlled environment.

Experimental Workflow:

G A Isolate Brain Microvessels (as described in 3.2) B Enzymatic Digestion of Microvessels (e.g., Collagenase/Dispase) A->B C Plate Digested Cells onto Coated Culture Dishes B->C D Culture in Endothelial Cell Growth Medium C->D E Purify Endothelial Cells (e.g., with Puromycin) D->E F Grow to a Confluent Monolayer E->F G Seed Cells on Transwell Inserts for Transport Studies F->G H Perform Uptake/Transport Assay with Radiolabeled this compound G->H I Measure Radioactivity in Cells and/or Basolateral Medium H->I J Calculate Permeability or Uptake Rate I->J

References

Choline Metabolism in Astrocytes vs. Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient critical for brain function, serving as a precursor for the synthesis of the neurotransmitter acetylthis compound (B1216132) (ACh), the major membrane phospholipids (B1166683) phosphatidylthis compound (PC) and sphingomyelin (B164518) (SM), and the methyl donor betaine. The intricate metabolism of this compound is distinctly compartmentalized between neurons and astrocytes, the most abundant glial cell type in the central nervous system (CNS). Understanding the differential this compound metabolic pathways in these two cell types is paramount for elucidating fundamental neurobiology and for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. This technical guide provides an in-depth comparison of this compound metabolism in astrocytes and neurons, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Differences in this compound Metabolism: Astrocytes vs. Neurons

While both cell types actively metabolize this compound, their primary roles and metabolic fates of this compound differ significantly. Neurons, particularly cholinergic neurons, are specialized for the synthesis and release of acetylthis compound, a process that is absent or negligible in astrocytes.[1] Conversely, astrocytes play a crucial supportive role, including the synthesis and potential supply of this compound-containing compounds to neurons. Both cell types utilize this compound for the synthesis of phosphatidylthis compound and sphingomyelin, essential components of cellular membranes, though the regulation and turnover of these lipids may differ.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables summarize the key quantitative differences in this compound metabolism between astrocytes and neurons based on available literature. It is important to note that absolute values can vary significantly depending on the specific brain region, developmental stage, and experimental conditions.

Table 1: this compound Transporter Expression and Activity

TransporterFeatureNeuronsAstrocytesReferences
CHT1 (SLC5A7) Expression High in cholinergic neuronsNot expressed[1][2]
Affinity for this compound High (Km ~1-10 µM)-[1][3]
Primary Function Acetylthis compound synthesis-[1]
CTL1 (SLC44A1) Expression ExpressedHighly expressed[1][4]
Affinity for this compound Intermediate (Km ~30-100 µM)Intermediate (Km ~35.7 µM)[1]
Primary Function Phospholipid synthesisPhospholipid synthesis[1]
CTL2 (SLC44A2) Expression Expressed (mitochondria)Highly expressed (mitochondria)[2][4]
Primary Function This compound oxidation in mitochondriaThis compound oxidation in mitochondria[4]
OCTs (SLC22A1-3) Expression LowLow[1]
Affinity for this compound LowLow[1]

Table 2: Key Enzymes in this compound Metabolism

EnzymePathwayNeuronsAstrocytesReferences
This compound Acetyltransferase (ChAT) Acetylthis compound SynthesisHigh activity in cholinergic neuronsNegligible activity[5]
This compound Kinase (CK) Phosphatidylthis compound SynthesisActiveActive[6]
CTP:phosphothis compound Cytidylyltransferase (CCT) Phosphatidylthis compound SynthesisActiveActive[6]
Sphingomyelin Synthase (SMS) Sphingomyelin SynthesisLower activityHigher activity (in oligodendrocytes, another glial cell type)[7]
Sphingomyelinase (SMase) Sphingomyelin CatabolismHigher activityLower activity[7]

Table 3: Abundance of this compound-Containing Lipids

Lipid ClassRelative AbundanceNeuronsAstrocytesReferences
Phosphatidylthis compound (PC) Higher abundance[8][9]
Phosphatidylethanolamine (PE) Higher abundance[8]
Sphingomyelin (SM) to Ceramide Ratio SM/Cer RatioLow (e.g., 1.5:1 in some neuronal types)High (e.g., 9:1 in oligodendrocytes)[7]

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the major this compound metabolic pathways in astrocytes and neurons.

This compound Metabolism in Neurons

G cluster_neuron Neuronal this compound Metabolism cluster_ach Neuronal this compound Metabolism cluster_pc_syn Neuronal this compound Metabolism cluster_sm_syn Neuronal this compound Metabolism Choline_in Extracellular This compound CHT1 CHT1 Choline_in->CHT1 High-affinity CTL1_N CTL1 Choline_in->CTL1_N Intermediate-affinity Choline_intra Intracellular This compound ACh Acetylthis compound Choline_intra->ACh Phosphothis compound Phosphothis compound Choline_intra->Phosphothis compound ChAT ChAT Choline_intra->ChAT CK_N CK Choline_intra->CK_N AcetylCoA Acetyl-CoA AcetylCoA->ACh AcetylCoA->ChAT CDP_this compound CDP-Choline Phosphothis compound->CDP_this compound CCT_N CCT Phosphothis compound->CCT_N PC Phosphatidylthis compound CDP_this compound->PC CPT_N CPT CDP_this compound->CPT_N SM Sphingomyelin PC->SM GPC Glycerophosphothis compound PC->GPC SMS_N SMS PC->SMS_N PLD_N PLD PC->PLD_N DAG Diacylglycerol DAG->PC DAG->CPT_N Ceramide Ceramide Ceramide->SM Ceramide->SMS_N SM->Ceramide SMase_N SMase SM->SMase_N GPC->Choline_intra CHT1->Choline_intra CTL1_N->Choline_intra ChAT->ACh CK_N->Phosphothis compound CCT_N->CDP_this compound CPT_N->PC SMS_N->SM SMase_N->Ceramide PLD_N->GPC

Caption: Predominant this compound metabolic pathways in neurons, highlighting acetylthis compound synthesis.

This compound Metabolism in Astrocytes

G cluster_astrocyte Astrocyte this compound Metabolism cluster_pc_syn_a Astrocyte this compound Metabolism cluster_sm_syn_a Astrocyte this compound Metabolism Choline_in Extracellular This compound CTL1_A CTL1 Choline_in->CTL1_A Intermediate-affinity Choline_intra Intracellular This compound Phosphothis compound Phosphothis compound Choline_intra->Phosphothis compound Choline_out Released This compound Choline_intra->Choline_out CK_A CK Choline_intra->CK_A CDP_this compound CDP-Choline Phosphothis compound->CDP_this compound CCT_A CCT Phosphothis compound->CCT_A PC Phosphatidylthis compound CDP_this compound->PC CPT_A CPT CDP_this compound->CPT_A SM Sphingomyelin PC->SM GPC Glycerophosphothis compound PC->GPC SMS_A SMS PC->SMS_A PLD_A PLD PC->PLD_A DAG Diacylglycerol DAG->PC DAG->CPT_A Ceramide Ceramide Ceramide->SM Ceramide->SMS_A SM->Ceramide SMase_A SMase SM->SMase_A GPC->Choline_intra CTL1_A->Choline_intra CK_A->Phosphothis compound CCT_A->CDP_this compound CPT_A->PC SMS_A->SM SMase_A->Ceramide PLD_A->GPC

Caption: this compound metabolism in astrocytes, focused on phospholipid synthesis and this compound recycling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Protocol 1: High-Affinity this compound Uptake (HACU) Assay in Cultured Neurons

This protocol is adapted from methods used to measure the activity of the high-affinity this compound transporter (CHT1), which is predominantly expressed in cholinergic neurons.

Objective: To quantify the rate of high-affinity this compound uptake into cultured neurons.

Materials:

  • Cultured neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells differentiated towards a cholinergic phenotype)

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 124 NaCl, 4 KCl, 1.25 KH2PO4, 1.25 MgSO4, 2 CaCl2, 25 HEPES, 10 D-glucose, pH 7.4)

  • [³H]-Choline chloride (specific activity ~80 Ci/mmol)

  • Hemicholinium-3 (HC-3)

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate neuronal cells in 24-well plates and culture until the desired confluency or differentiation state is reached.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with 1 mL of KRH buffer. Pre-incubate the cells in KRH buffer for 10 minutes at 37°C.

  • Uptake Inhibition (for determining non-specific uptake): For half of the wells, add HC-3 to a final concentration of 10 µM during the pre-incubation step to inhibit CHT1-mediated uptake.

  • Initiation of Uptake: Start the uptake by adding KRH buffer containing a known concentration of [³H]-Choline (e.g., 0.1-1 µM).

  • Incubation: Incubate the cells for a short period (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells three times with 1 mL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter to determine total this compound uptake.

    • Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Calculation:

    • Calculate the specific high-affinity this compound uptake by subtracting the radioactivity measured in the presence of HC-3 (non-specific uptake) from the radioactivity measured in its absence (total uptake).

    • Normalize the uptake to the protein concentration and the incubation time (e.g., in pmol/mg protein/min).

Protocol 2: this compound Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of ChAT, the enzyme that synthesizes acetylthis compound, and is a key marker for cholinergic neurons.

Objective: To determine the enzymatic activity of ChAT in cell or tissue lysates.

Materials:

  • Cell or tissue homogenates

  • Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4, containing 200 mM NaCl, 1 mM EDTA, and 0.5% Triton X-100)

  • [¹⁴C]-Acetyl-CoA (specific activity ~50 mCi/mmol)

  • This compound chloride

  • Acetonitrile (B52724)

  • Tetraphenylboron in acetonitrile

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Sample Preparation: Homogenize cells or tissues in an appropriate buffer on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, a saturating concentration of this compound chloride (e.g., 10 mM), and the cell/tissue lysate.

  • Initiation of Reaction: Start the reaction by adding [¹⁴C]-Acetyl-CoA to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

  • Extraction of Acetylthis compound: Add tetraphenylboron in acetonitrile to selectively precipitate the newly synthesized [¹⁴C]-acetylthis compound.

  • Quantification: Centrifuge the samples, discard the supernatant, and wash the pellet. Resuspend the pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the ChAT activity based on the amount of [¹⁴C]-acetylthis compound produced, normalized to the protein concentration and incubation time (e.g., in nmol/mg protein/hour).

Protocol 3: Quantification of Phosphatidylthis compound (PC) Synthesis

This protocol measures the incorporation of radiolabeled this compound into phosphatidylthis compound, providing a measure of the rate of PC synthesis via the Kennedy pathway.

Objective: To quantify the rate of de novo phosphatidylthis compound synthesis.

Materials:

  • Cultured astrocytes or neurons

  • Culture medium

  • [³H]-Choline chloride

  • Methanol

  • Chloroform (B151607)

  • 0.9% NaCl

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4 v/v/v/v)

  • Iodine vapor or other visualization agent

  • Scintillation counter

Procedure:

  • Metabolic Labeling: Incubate cultured cells with [³H]-choline chloride in the culture medium for a specific period (e.g., 1-4 hours).

  • Lipid Extraction: After incubation, wash the cells with ice-cold PBS and scrape them into methanol. Perform a Folch lipid extraction by adding chloroform and 0.9% NaCl in a ratio of 2:1:0.8 (chloroform:methanol:saline). Vortex vigorously and centrifuge to separate the phases.

  • Lipid Separation: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica (B1680970) gel TLC plate. Develop the plate in the TLC developing solvent until the solvent front reaches near the top.

  • Visualization and Quantification:

    • Visualize the lipid spots by exposing the plate to iodine vapor. The PC spot can be identified by co-migration with a known PC standard.

    • Scrape the silica corresponding to the PC spot into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Determine the amount of [³H]-choline incorporated into PC and normalize it to the total amount of cellular protein or lipid phosphate to determine the rate of PC synthesis.

Protocol 4: Sphingomyelinase (SMase) Activity Assay

This assay measures the activity of sphingomyelinase, the enzyme that hydrolyzes sphingomyelin to ceramide and phosphothis compound.

Objective: To determine the enzymatic activity of acid or neutral sphingomyelinase in cell lysates.

Materials:

  • Cell lysates

  • Assay buffer (e.g., for acid SMase: 250 mM sodium acetate, 1 mM EDTA, pH 5.0; for neutral SMase: 20 mM HEPES, 2 mM MgCl₂, pH 7.4)

  • [¹⁴C-choline]-Sphingomyelin

  • Triton X-100

  • Chloroform/methanol (2:1, v/v)

  • Scintillation counter

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the ChAT assay protocol.

  • Substrate Preparation: Prepare the [¹⁴C-choline]-sphingomyelin substrate by drying it under nitrogen and resuspending it in the appropriate assay buffer containing Triton X-100 to form micelles.

  • Reaction Initiation: Add the cell lysate to the substrate mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Phase Separation: Stop the reaction by adding chloroform/methanol (2:1, v/v) followed by a salt solution to induce phase separation. The product, [¹⁴C]-phosphothis compound, will partition into the upper aqueous phase, while the unreacted substrate remains in the lower organic phase.

  • Quantification: Take an aliquot of the upper aqueous phase, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the SMase activity based on the amount of [¹⁴C]-phosphothis compound produced, normalized to the protein concentration and incubation time (e.g., in nmol/mg protein/hour).

Conclusion

The metabolic pathways of this compound are distinctly regulated in astrocytes and neurons, reflecting their specialized roles in the CNS. Neurons, particularly cholinergic neurons, are uniquely equipped for high-affinity this compound uptake and its conversion to acetylthis compound. In contrast, both cell types actively synthesize and remodel membrane phospholipids, with emerging evidence suggesting differences in the relative rates and regulation of these pathways. The provided data, diagrams, and protocols offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the intricate interplay of this compound metabolism in brain health and disease. Future studies focusing on quantitative metabolic flux analysis and cell-type-specific proteomics will be crucial for a more complete understanding of these vital pathways and for identifying novel therapeutic targets.

References

Genetic Polymorphisms and Their Impact on Choline Dietary Requirements: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl-group metabolism. While dietary reference intakes for this compound have been established, a growing body of evidence indicates that individual requirements can vary significantly due to common genetic polymorphisms. Single nucleotide polymorphisms (SNPs) in genes involved in this compound and one-carbon metabolism can alter the efficiency of this compound synthesis, utilization, and transport, thereby increasing an individual's susceptibility to this compound deficiency and its associated health risks, such as non-alcoholic fatty liver disease (NAFLD) and muscle damage. This guide provides an in-depth analysis of the key genetic variants influencing this compound dietary needs, supported by quantitative data, detailed experimental protocols from seminal studies, and visual representations of the affected metabolic pathways. Understanding these genetic factors is crucial for advancing personalized nutrition and developing targeted therapeutic strategies.

Introduction

The concept of "one-size-fits-all" dietary recommendations is being increasingly challenged by the advancements in nutrigenetics and nutrigenomics.[1] this compound, an essential nutrient, serves as a prime example of how genetic individuality can significantly influence dietary requirements.[2] Humans can synthesize this compound endogenously via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway in the liver; however, this endogenous production is often insufficient to meet the body's needs, necessitating dietary intake.[3][4]

Clinical studies have demonstrated that when individuals are fed a this compound-deficient diet, a significant portion develop organ dysfunction, primarily fatty liver and muscle damage.[5][6][7] The susceptibility to these adverse effects is not uniform and has been strongly linked to the presence of specific SNPs in genes that regulate this compound and folate metabolism.[5][6] This guide will explore the most well-characterized of these polymorphisms and their quantitative impact on this compound requirements.

Key Genetic Polymorphisms Affecting this compound Metabolism

Several genes have been identified as having common polymorphisms that alter this compound dietary requirements. The most extensively studied include those involved in this compound biosynthesis (PEMT), this compound oxidation (CHDH), one-carbon metabolism (MTHFD1, MTHFR), and this compound transport (SLC44A1).

Phosphatidylethanolamine N-Methyltransferase (PEMT)

The PEMT gene encodes an enzyme that catalyzes the de novo synthesis of phosphatidylthis compound (PC), a major source of endogenous this compound.[8] Polymorphisms in PEMT can significantly impact an individual's ability to produce this compound, thereby increasing their reliance on dietary sources.

A key SNP in the promoter region of PEMT, rs12325817 (-744 G>C) , has been strongly associated with an increased risk of this compound deficiency.[5][6] The C allele of this SNP is believed to disrupt an estrogen response element, making premenopausal women who are carriers more susceptible to this compound deficiency, as estrogen can no longer effectively induce PEMT expression.[9]

Another SNP in the coding region of PEMT, rs7946 (+5465 G>A) , has also been investigated, although its association with this compound deficiency susceptibility appears to be less pronounced than that of rs12325817.[5][6]

This compound Dehydrogenase (CHDH)

The CHDH gene encodes this compound dehydrogenase, a mitochondrial enzyme that catalyzes the irreversible oxidation of this compound to betaine (B1666868).[8] Betaine is a critical methyl donor in the one-carbon metabolism pathway. Polymorphisms in CHDH can therefore influence the balance between this compound's use for PC synthesis and its conversion to betaine.

Two non-synonymous SNPs in CHDH have been shown to have opposing effects on this compound deficiency risk. The rs9001 (+318 A>C) SNP has been associated with a protective effect, potentially by reducing the conversion of this compound to betaine and thus preserving this compound for other functions.[5][6] Conversely, the rs12676 (+432 G>T) SNP has been linked to an increased susceptibility to this compound deficiency.[5][6]

Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1)

The MTHFD1 gene is central to folate metabolism, which is intricately linked with this compound metabolism through the one-carbon pathway. The enzyme encoded by MTHFD1 is involved in the interconversion of folate derivatives that provide methyl groups for various reactions, including the remethylation of homocysteine to methionine.

A common polymorphism in MTHFD1, rs2236225 (G1958A) , has been shown to increase the dietary requirement for this compound.[10][11] The A allele is associated with a reduced capacity to use folate for one-carbon donation, leading to an increased reliance on this compound-derived betaine for homocysteine remethylation.[9][12] This effectively "steals" this compound away from other critical functions like PC synthesis.

Quantitative Data on the Impact of Genetic Polymorphisms

The following tables summarize the quantitative data from key studies investigating the association between common genetic polymorphisms and the risk of developing organ dysfunction (liver and/or muscle damage) when consuming a low-choline diet.

GeneSNPAllele of InterestOdds Ratio (95% CI) for Organ Dysfunctionp-valueReference
PEMTrs12325817 (-744 G>C)C25.0 (2.9 - 212.5)0.002[5][6]
CHDHrs9001 (+318 A>C)CProtective Effect (OR not specified)-[5][6]
CHDHrs12676 (+432 G>T)TIncreased Susceptibility (OR not specified)-[5][6]
MTHFD1rs2236225 (G1958A)A7.0 (1.4 - 34.1)-[10][11]
MTHFD1rs2236225 (G1958A) in premenopausal womenA15.0 (1.6 - 143.2)-[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies that have defined the relationship between genetic polymorphisms and this compound requirements.

This compound-Depletion Studies (da Costa et al., FASEB J, 2006)
  • Study Design: A controlled feeding study where healthy adult men and women were housed in a clinical research unit.

  • Participants: 57 healthy adults (men and women, pre- and postmenopausal).

  • Dietary Intervention:

    • Baseline Phase (10 days): Participants consumed a diet containing 550 mg this compound/70 kg body weight/day.

    • This compound-Depletion Phase (up to 42 days): Participants consumed a diet containing <50 mg this compound/70 kg body weight/day.

    • This compound-Repletion Phase: Participants who developed organ dysfunction were re-fed diets with increasing amounts of this compound until the dysfunction resolved.

  • Clinical and Laboratory Analyses:

    • Fasting blood samples were collected regularly to monitor liver and muscle enzymes (ALT, AST, CPK).

    • Liver fat was measured using magnetic resonance imaging (MRI).

    • Plasma concentrations of this compound, betaine, and phosphatidylthis compound were measured using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Genotyping: DNA was extracted from blood samples, and genotyping for SNPs in PEMT, CHDH, and BHMT was performed using polymerase chain reaction (PCR) and restriction fragment length polymorphism (RFLP) analysis.

  • Endpoint: Development of organ dysfunction, defined as a >5-fold increase in serum creatine (B1669601) phosphokinase (CPK) activity or a significant increase in liver fat content that resolved upon this compound repletion.[13]

Stable Isotope Tracer Studies (Ganz et al., Nutrients, 2017)
  • Study Design: A randomized controlled feeding study to investigate the metabolic fate of dietary this compound in women with different genetic backgrounds.

  • Participants: 75 healthy women (pregnant, lactating, and non-pregnant).

  • Dietary Intervention: Participants consumed either 480 mg or 930 mg of this compound per day for 10-12 weeks. A portion of the dietary this compound (22%) was provided as a stable isotope tracer (this compound-d9).

  • Clinical and Laboratory Analyses:

    • Plasma samples were collected at baseline and at the end of the intervention.

    • The enrichment of deuterated this compound metabolites (e.g., betaine-d9, PC-d9) in plasma was measured using LC-MS/MS to determine the flux and partitioning of dietary this compound through different metabolic pathways.

  • Genotyping: Genotyping was performed for a panel of SNPs in genes involved in this compound metabolism, including CHKA, CHDH, PEMT, BHMT, FMO3, and SLC44A1.

  • Endpoint: To determine if genetic variants alter the metabolic flux and partitioning of dietary this compound between its major metabolic fates (betaine synthesis, PC synthesis via the CDP-choline pathway, and PC synthesis via the PEMT pathway).[10][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways discussed and a typical experimental workflow for a this compound depletion study.

Choline_Metabolism cluster_diet Dietary Intake cluster_pathways Metabolic Pathways This compound This compound PC_CDP Phosphatidylthis compound (CDP-Choline Pathway) This compound->PC_CDP CHKA, CPT, CCT This compound->PC_CDP Betaine Betaine This compound->Betaine CHDH This compound->Betaine Hcy Homocysteine Betaine->Hcy BHMT Betaine->Hcy PC_PEMT Phosphatidylthis compound (PEMT Pathway) PE Phosphatidylethanolamine PE->PC_PEMT PEMT PE->PC_PEMT Met Methionine Hcy->Met Hcy->Met SAM S-Adenosylmethionine Met->SAM Met->SAM SAM->PE SAM->PE Methyl Donor

Caption: Overview of this compound Metabolism Pathways.

Experimental_Workflow cluster_recruitment Phase 1: Recruitment & Screening cluster_intervention Phase 2: Dietary Intervention cluster_monitoring Phase 3: Monitoring & Analysis cluster_outcome Phase 4: Outcome Assessment Recruitment Recruit Healthy Volunteers Screening Inclusion/Exclusion Criteria Screening Recruitment->Screening Consent Informed Consent Screening->Consent Baseline Baseline Diet (Adequate this compound) Consent->Baseline Depletion This compound-Deficient Diet Baseline->Depletion Repletion This compound Repletion Diet Depletion->Repletion Blood Regular Blood Draws Depletion->Blood MRI Liver Fat MRI Depletion->MRI Analysis Biochemical & Genetic Analysis Blood->Analysis MRI->Analysis Outcome Assess Organ Dysfunction (Primary Endpoint) Analysis->Outcome

Caption: Experimental Workflow for a this compound Depletion Study.

Conclusion and Future Directions

The evidence is clear that common genetic polymorphisms in key metabolic genes significantly influence an individual's dietary requirement for this compound. The SNPs in PEMT, CHDH, and MTHFD1 are particularly impactful, predisposing carriers to organ dysfunction when their dietary this compound intake is inadequate. This has profound implications for public health recommendations, which are currently based on age and sex but do not account for genetic variability.[15]

For researchers and drug development professionals, these findings open up new avenues for personalized nutrition and therapeutic interventions. Genetic screening for these SNPs could identify individuals at higher risk of this compound deficiency, allowing for tailored dietary advice. Furthermore, understanding the precise metabolic consequences of these genetic variations can inform the development of novel therapeutic strategies for conditions associated with altered this compound metabolism, such as NAFLD and neurological disorders.

Future research should focus on:

  • Expanding the panel of known genetic variants that influence this compound requirements.

  • Investigating the interplay between these genetic factors and other lifestyle and environmental variables.

  • Conducting large-scale clinical trials to validate the efficacy of genotype-driven personalized this compound recommendations.

By embracing the principles of nutrigenetics, the scientific and medical communities can move towards a more precise and effective approach to promoting optimal health through nutrition.

References

Choline's Impact on Histone Methylation and Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient, plays a critical role in cellular function, extending beyond its well-established roles in neurotransmitter synthesis and membrane structure. Emerging evidence has solidified this compound's position as a key modulator of the epigenetic landscape, specifically influencing histone methylation and, consequently, gene expression. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound availability dictates histone methylation patterns and the downstream effects on transcriptional regulation. We will detail the core signaling pathways, present quantitative data from seminal studies, and provide comprehensive experimental protocols for investigating these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, epigenetics, and drug development.

The Core Signaling Pathway: From this compound to Chromatin

This compound's influence on histone methylation is primarily mediated through one-carbon metabolism. The metabolic pathway initiates with the cellular uptake of this compound and culminates in the production of S-adenosylmethionine (SAM), the universal methyl donor for virtually all biological methylation reactions, including the methylation of histones.

This compound Uptake and Metabolism

This compound is transported into the cell by a family of this compound transporter-like proteins (CTLs), with CTL1 being ubiquitously expressed and primarily responsible for this compound uptake in non-neuronal cells.[1][2] Once inside the cell, this compound can be directed towards several metabolic fates. For the purposes of epigenetic regulation, the most critical pathway is its oxidation to betaine (B1666868) in the mitochondria. Betaine then serves as a methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[3][4][5] Methionine is subsequently converted to SAM.[5][6]

The intracellular ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a critical determinant of methyltransferase activity. A high SAM/SAH ratio promotes the activity of histone methyltransferases (HMTs), while a low ratio is inhibitory.[4][7] Thus, the dietary availability of this compound directly influences the cell's capacity to methylate histones.

Histone Methylation: The Epigenetic Switch

Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of histone tails, including methylation, play a pivotal role in regulating chromatin structure and gene expression. Histone methylation can either activate or repress gene transcription, depending on the specific lysine (B10760008) or arginine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation).

This compound availability has been shown to significantly impact the methylation status of several key histone residues. Specifically, studies have demonstrated that:

  • This compound supplementation is associated with an increase in repressive histone marks, such as the dimethylation of histone H3 at lysine 9 (H3K9me2), trimethylation of H3K9 (H3K9me3), and trimethylation of H3K27 (H3K27me3).[8][9][10]

  • This compound deficiency , conversely, is linked to an increase in active histone marks, such as the dimethylation of histone H3 at lysine 4 (H3K4me2), and a decrease in repressive marks like H3K9me1 and H3K9me2.[1][8][10][11]

Regulation of Histone Methyltransferases

Beyond influencing SAM availability, this compound status can also regulate the expression of the very enzymes that catalyze histone methylation. Key HMTs, such as G9a (also known as EHMT2 or KMT1C), which is responsible for H3K9me1 and H3K9me2, and Suv39h1 (KMT1A), which mediates H3K9me3, are themselves subject to epigenetic regulation.[3][6][8] Studies have shown that this compound deficiency can lead to hypermethylation of the promoter regions of the G9a and Suv39h1 genes, resulting in their transcriptional repression and reduced protein levels.[8][9] This creates a feedback loop where a lack of dietary methyl donors leads to a diminished capacity of the cell to establish and maintain repressive histone marks.

Signaling Pathway Diagram

Choline_Histone_Methylation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_nucleus Nucleus Choline_ext This compound CTL1 CTL1 Choline_int This compound Betaine Betaine Choline_int->Betaine Oxidation Methionine Methionine Betaine->Methionine BHMT Homocysteine Homocysteine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation HMTs Histone Methyltransferases (e.g., G9a, Suv39h1) SAM->HMTs Activates SAH->Homocysteine SAHH Methylated_Histones Methylated Histones (e.g., H3K9me2/3, H3K27me3) HMTs->Methylated_Histones Methylates Histones Histones Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression Regulates CTL1->Choline_int Transport Rodent_Diet_Workflow Start Timed-pregnant rodents Acclimation Acclimation on Control Diet Start->Acclimation Randomization Randomization to Dietary Groups (E11) Acclimation->Randomization Diet_Deficient This compound-Deficient Diet Randomization->Diet_Deficient Diet_Control Control Diet Randomization->Diet_Control Diet_Supplemented This compound-Supplemented Diet Randomization->Diet_Supplemented Dietary_Intervention Dietary Intervention (E11-E17) Diet_Deficient->Dietary_Intervention Diet_Control->Dietary_Intervention Diet_Supplemented->Dietary_Intervention Euthanasia Euthanasia and Tissue Collection (E17) Dietary_Intervention->Euthanasia Analysis Downstream Analyses Euthanasia->Analysis WB Western Blot (Histone Modifications) Analysis->WB ChIP ChIP-qPCR/seq (Locus-specific Histone Modifications) Analysis->ChIP qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR ChIP_Workflow Start Tissue/Cell Sample Crosslinking Formaldehyde Cross-linking Start->Crosslinking Lysis Cell/Nuclear Lysis Crosslinking->Lysis Sonication Chromatin Sonication (200-800 bp fragments) Lysis->Sonication IP Immunoprecipitation with Specific Antibody Sonication->IP Capture Capture with Protein A/G Beads IP->Capture Washes Wash Beads Capture->Washes Elution Elution and Reverse Cross-linking Washes->Elution Purification DNA Purification Elution->Purification Analysis Analysis Purification->Analysis qPCR ChIP-qPCR Analysis->qPCR Sequencing ChIP-seq Analysis->Sequencing

References

The Discovery and Historical Timeline of Choline Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discoveries and historical milestones in choline research. It details the key experiments that established this compound's significance, presents quantitative data from these studies in a structured format, and illustrates the core metabolic and signaling pathways involving this essential nutrient.

A Century of Discovery: The Historical Timeline of this compound Research

The journey of understanding this compound's role in physiology spans over a century and a half, marked by key discoveries that transformed our perception of this molecule from a simple chemical entity to an essential nutrient vital for human health.

  • 1862: The Dawn of Discovery. German chemist Adolph Strecker first isolated a nitrogenous substance from the bile of pigs and oxen. He named it "this compound," derived from the Greek word "chole," meaning bile.

  • 1932: The Link to Fatty Liver. Working at the University of Toronto, Charles Best and his colleagues, M.E. Huntsman and J.M. Hershey, conducted seminal experiments on depancreatized dogs. They observed that feeding these dogs a diet supplemented with lecithin (B1663433), a phospholipid mixture, could prevent the severe accumulation of fat in their livers.[1]

  • 1932-1935: Pinpointing the Active Component. Through a series of meticulous studies, Best and Huntsman demonstrated that this compound was the active component within lecithin responsible for this lipotropic (fat-preventing) effect, first in rats and then confirming it in dogs.[2][3][4]

  • 1936: A Role in Neurotransmission. The work of Otto Loewi and Sir Henry Dale, for which they were awarded the Nobel Prize in Physiology or Medicine, established the concept of chemical neurotransmission. Dale's research, in particular, identified acetylthis compound, a derivative of this compound, as a key neurotransmitter in the parasympathetic nervous system.

  • 1954: Unraveling the Synthesis of Phosphatidylthis compound. Eugene Kennedy described the cytidine (B196190) 5'-diphosphothis compound (CDP-choline) pathway, also known as the Kennedy pathway, elucidating the primary mechanism by which this compound is incorporated into phosphatidylthis compound, a crucial component of cell membranes.

  • 1960: A Second Pathway Emerges. Jon Bremer and David Greenberg identified a second route for phosphatidylthis compound synthesis, the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which is particularly active in the liver.

  • 1991: An Essential Nutrient for Humans. Steven H. Zeisel and his team at the University of North Carolina at Chapel Hill conducted a groundbreaking human study. They demonstrated that healthy men on a this compound-deficient diet developed signs of liver dysfunction, which were reversed upon this compound repletion. This study provided the first direct evidence that this compound is an essential nutrient for humans.[2][5][6]

  • 1998: Official Recognition. Based on the mounting evidence, the Institute of Medicine (now the National Academy of Medicine) officially recognized this compound as an essential nutrient and established dietary reference intakes.

Foundational Experiments in this compound Research

The following sections provide detailed methodologies and quantitative data from the key experiments that have shaped our understanding of this compound's physiological roles.

The Prevention of Fatty Liver: The Experiments of Best and Huntsman

Objective: To determine the component of lecithin responsible for preventing the accumulation of fat in the liver of animals on a high-fat diet or in a diabetic state.

Experimental Protocols:

  • Animal Models: The researchers utilized both normal rats and depancreatized dogs. The depancreatized dogs served as a model for diabetes, a condition known to be associated with fatty liver.

  • Diets:

    • Rats: The basal diet for the rats was high in fat (40% beef dripping) and low in protein (10% casein). This diet was designed to induce fatty liver. Various supplements, including different fractions of lecithin and pure this compound, were added to this basal diet.

    • Dogs: The depancreatized dogs were maintained on a diet consisting of lean meat, sucrose, and bone ash, supplemented with insulin (B600854) to manage their diabetes. Lecithin or its components were then added to this diet.

  • Experimental Procedure:

    • The animals were fed their respective diets for a defined period, typically several weeks.

    • At the end of the experimental period, the animals were euthanized, and their livers were excised.

    • The total fat content of the liver was determined by extraction with a solvent (e.g., alcohol-ether mixture) followed by weighing the dried lipid extract.

  • Key Controls: Control groups received the basal high-fat or diabetic diet without any supplementation to establish the baseline level of fatty liver development.

Quantitative Data:

The following table summarizes the key findings from Best and Huntsman's experiments with rats, demonstrating the potent effect of this compound in preventing fatty liver.

Dietary GroupAverage Liver Fat (%)
Basal High-Fat Diet (Control)25.0
Basal Diet + Lecithin8.5
Basal Diet + this compound7.0

Data are approximate values derived from the graphical representations in the original publications.

Establishing Human Essentiality: The 1991 Study by Zeisel et al.

Objective: To determine if this compound is an essential nutrient for healthy adult humans.

Experimental Protocol:

  • Study Design: A controlled, inpatient metabolic study with a crossover design for the this compound-deficient group.

  • Participants: Sixteen healthy male volunteers were recruited and housed in a clinical research center for five weeks.

  • Diet: The subjects were fed a semi-synthetic diet with a controlled composition. The diet was designed to be adequate in all nutrients except for the experimental manipulation of this compound. It contained adequate but not excessive amounts of methionine and folate, which are metabolically related to this compound.

    • This compound-Replete Diet: Supplemented with 500 mg of this compound per day.

    • This compound-Deficient Diet: Contained negligible amounts of this compound.

  • Experimental Procedure:

    • Week 1 (Acclimatization): All subjects consumed the this compound-replete diet.

    • Weeks 2-4 (Experimental Period): The subjects were randomly divided into two groups:

      • Control Group: Continued to receive the this compound-replete diet.

      • This compound-Deficient Group: Received the this compound-deficient diet.

    • Week 5 (Repletion): All subjects in the this compound-deficient group were switched back to the this compound-replete diet.

  • Data Collection: Blood samples were collected at regular intervals to measure plasma this compound concentrations and serum alanine (B10760859) aminotransferase (ALT) activity, a marker of liver function.

Quantitative Data:

The following tables present the key quantitative findings from this landmark study.

Table 1: Plasma this compound Concentrations in Response to a this compound-Deficient Diet

Day of StudyControl Group (µmol/L)This compound-Deficient Group (µmol/L)
Day 7 (Baseline)9.8 ± 0.79.9 ± 0.6
Day 28 (End of Deficiency)9.6 ± 0.86.9 ± 0.5*

Data are presented as mean ± SEM. *Indicates a statistically significant difference from baseline (p < 0.05).

Table 2: Serum Alanine Aminotransferase (ALT) Activity in Response to a this compound-Deficient Diet

Day of StudyControl Group (U/L)This compound-Deficient Group (U/L)
Day 7 (Baseline)21 ± 322 ± 2
Day 28 (End of Deficiency)20 ± 438 ± 5*

Data are presented as mean ± SEM. *Indicates a statistically significant increase from baseline (p < 0.05).

Experimental Workflow:

G cluster_study_design Zeisel et al. (1991) Human this compound Deficiency Study start Recruitment of 16 Healthy Male Volunteers week1 Week 1: Acclimatization (All subjects on this compound-replete diet) start->week1 randomization Randomization week1->randomization week2_4_control Weeks 2-4: Control Group (this compound-replete diet) randomization->week2_4_control n=8 week2_4_deficient Weeks 2-4: this compound-Deficient Group (this compound-deficient diet) randomization->week2_4_deficient n=8 data_collection Blood Sampling (Plasma this compound, Serum ALT) week2_4_control->data_collection week5 Week 5: Repletion (this compound-deficient group switched to this compound-replete diet) week2_4_deficient->week5 week2_4_deficient->data_collection week5->data_collection end Conclusion: This compound is an essential nutrient for humans data_collection->end

Experimental workflow of the 1991 human this compound deficiency study.

Core Signaling and Metabolic Pathways of this compound

This compound plays a central role in several fundamental metabolic and signaling pathways. The following diagrams illustrate these key processes.

Phosphatidylthis compound Synthesis

There are two primary pathways for the synthesis of phosphatidylthis compound (PC), the most abundant phospholipid in mammalian membranes.

The Kennedy (CDP-Choline) Pathway: This is the main pathway for de novo PC synthesis in most tissues.

G This compound This compound phosphothis compound Phosphothis compound This compound->phosphothis compound This compound Kinase cdp_this compound CDP-Choline phosphothis compound->cdp_this compound CTP:phosphothis compound cytidylyltransferase adp ADP phosphothis compound->adp pc Phosphatidylthis compound cdp_this compound->pc Cholinephosphotransferase ppi PPi cdp_this compound->ppi cmp CMP pc->cmp atp ATP atp->phosphothis compound ctp CTP ctp->cdp_this compound dag Diacylglycerol dag->pc

The Kennedy (CDP-Choline) Pathway for Phosphatidylthis compound Synthesis.

The PEMT Pathway: This pathway is particularly important in the liver and provides a mechanism for the de novo synthesis of this compound itself.

G pe Phosphatidylethanolamine pmme Phosphatidyl- monomethylethanolamine pe->pmme PEMT pdme Phosphatidyl- dimethylethanolamine pmme->pdme PEMT sah 3 SAH pmme->sah pc Phosphatidylthis compound pdme->pc PEMT sam 3 SAM sam->pmme

The PEMT Pathway for Phosphatidylthis compound Synthesis.
Acetylthis compound Synthesis

This compound is the direct precursor for the synthesis of the neurotransmitter acetylthis compound, a process that is critical for nerve function.

G This compound This compound acetylthis compound Acetylthis compound This compound->acetylthis compound This compound Acetyltransferase (ChAT) acetyl_coa Acetyl-CoA acetyl_coa->acetylthis compound coa CoA acetylthis compound->coa

The Synthesis of Acetylthis compound.
This compound as a Methyl Group Donor

Through its oxidation to betaine, this compound serves as a crucial source of methyl groups for the remethylation of homocysteine to methionine. This pathway is interconnected with folate metabolism.

G This compound This compound betaine_aldehyde Betaine Aldehyde This compound->betaine_aldehyde This compound Dehydrogenase betaine Betaine betaine_aldehyde->betaine Betaine Aldehyde Dehydrogenase dmg Dimethylglycine betaine->dmg BHMT methionine Methionine betaine->methionine homocysteine Homocysteine homocysteine->methionine BHMT sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah Methyltransferase sah->homocysteine methylated_product Methylated Product sah->methylated_product methyl_acceptor Methyl Acceptor methyl_acceptor->sah

This compound's Role in Methyl Group Donation.

This in-depth guide provides a foundational understanding of the discovery and historical research of this compound. The presented data and pathways highlight the critical role of this nutrient in maintaining cellular integrity, neurotransmission, and overall metabolic health. This information serves as a valuable resource for researchers and professionals in the fields of nutrition, neuroscience, and drug development.

References

Endogenous Synthesis of Choline via the PEMT Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline is an essential nutrient vital for numerous physiological processes, including cell membrane integrity, neurotransmission, and lipid metabolism. While primarily obtained from the diet, this compound can also be synthesized endogenously through the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. This pathway, predominantly active in the liver, catalyzes the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylthis compound (PC), a major phospholipid and a source of this compound. The PEMT pathway is a critical metabolic hub, intersecting with one-carbon metabolism, lipid homeostasis, and hormonal signaling. Dysregulation of this pathway is implicated in various pathologies, including non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. This technical guide provides an in-depth overview of the PEMT pathway, its regulation, and its physiological significance, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

The PEMT Pathway: Core Mechanism

The endogenous synthesis of this compound via the PEMT pathway involves the conversion of phosphatidylethanolamine (PE) to phosphatidylthis compound (PC) through three successive methylation reactions. This process is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), an integral membrane protein located in the endoplasmic reticulum and mitochondria-associated membranes.[1] The methyl donor for these reactions is S-adenosylmethionine (SAM).[2]

The three sequential methylation steps are as follows:

  • Phosphatidylethanolamine (PE) + SAM → Phosphatidyl-N-monomethylethanolamine (PMME) + S-adenosylhomocysteine (SAH)

  • Phosphatidyl-N-monomethylethanolamine (PMME) + SAM → Phosphatidyl-N,N-dimethylethanolamine (PDME) + S-adenosylhomocysteine (SAH)

  • Phosphatidyl-N,N-dimethylethanolamine (PDME) + SAM → Phosphatidylthis compound (PC) + S-adenosylhomocysteine (SAH)

dot graph PEMT_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];

// Nodes for substrates and products PE [label="Phosphatidylethanolamine (PE)"]; PMME [label="Phosphatidyl-N-monomethylethanolamine (PMME)"]; PDME [label="Phosphatidyl-N,N-dimethylethanolamine (PDME)"]; PC [label="Phosphatidylthis compound (PC)"]; SAM1 [label="S-adenosylmethionine (SAM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAH1 [label="S-adenosylhomocysteine (SAH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM2 [label="S-adenosylmethionine (SAM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAH2 [label="S-adenosylhomocysteine (SAH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM3 [label="S-adenosylmethionine (SAM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAH3 [label="S-adenosylhomocysteine (SAH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEMT_enzyme [label="PEMT", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges representing the reactions PE -> PMME [label="Methylation 1"]; PMME -> PDME [label="Methylation 2"]; PDME -> PC [label="Methylation 3"]; SAM1 -> PE; PMME -> SAH1; SAM2 -> PMME; PDME -> SAH2; SAM3 -> PDME; PC -> SAH3;

// Edges showing enzyme catalysis PEMT_enzyme -> PE [style=dashed, arrowhead=none]; PEMT_enzyme -> PMME [style=dashed, arrowhead=none]; PEMT_enzyme -> PDME [style=dashed, arrowhead=none]; } PEMT-catalyzed conversion of PE to PC.

Regulation of the PEMT Pathway

The activity of the PEMT pathway is tightly regulated at both the substrate level and the level of gene expression.

Substrate Availability

The rate of PC synthesis via the PEMT pathway is dependent on the cellular concentrations of its substrates, PE and SAM. Low levels of these substrates can inhibit PEMT activity.[1] The availability of SAM, in particular, links the PEMT pathway to one-carbon metabolism. An excess of hepatic SAM can accelerate the synthesis of PC via PEMT, which can then be rerouted towards diacylglycerol and triglyceride synthesis.[3]

Transcriptional Regulation

The expression of the PEMT gene is controlled by various transcription factors and hormonal signals.

  • Estrogen: The PEMT gene is a target of estrogen signaling. Estrogen induces the expression of PEMT in human and mouse hepatocytes, which may explain why premenopausal women are less susceptible to developing fatty liver on a low-choline diet.[4][5] This regulation occurs through estrogen response elements (EREs) in the PEMT promoter region.[6]

  • Sp1: The transcription factor Sp1 acts as a negative regulator of PEMT gene transcription.[7][8] A decrease in Sp1 protein levels is associated with increased PEMT expression.[7]

// Nodes Estrogen [label="Estrogen", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor (ER)"]; ERE [label="Estrogen Response Element (ERE)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Sp1 [label="Sp1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEMT_Gene [label="PEMT Gene", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; PEMT_mRNA [label="PEMT mRNA"]; PEMT_Protein [label="PEMT Protein"]; PC_synthesis [label="Phosphatidylthis compound Synthesis"];

// Edges Estrogen -> ER; ER -> ERE [label="Binds"]; ERE -> PEMT_Gene [label="Activates", color="#34A853"]; Sp1 -> PEMT_Gene [label="Inhibits", color="#EA4335", arrowhead=tee]; PEMT_Gene -> PEMT_mRNA [label="Transcription"]; PEMT_mRNA -> PEMT_Protein [label="Translation"]; PEMT_Protein -> PC_synthesis [label="Catalyzes"]; } Transcriptional regulation of the PEMT gene.

Quantitative Data

Impact of Genetic Variants on PEMT Activity and this compound Requirement

Several single nucleotide polymorphisms (SNPs) in the PEMT gene have been identified to impact its function and consequently, an individual's dietary this compound requirement.

SNPAlleleEffect on PEMT FunctionClinical Implication
rs7946 (V175M) A (Met)Loss-of-function; approximately 30% reduction in enzyme activity.[2]Increased risk of non-alcoholic fatty liver disease (NAFLD).[2][9]
rs12325817 GAbrogates estrogen-induced expression of PEMT.[6]Increased risk of organ dysfunction on a low-choline diet, particularly in premenopausal women.
Phospholipid Composition in Healthy Human Liver

The balance between PC and PE is crucial for maintaining membrane integrity and liver health. The typical ratio of PC to PE in a healthy human liver is a key indicator of metabolic homeostasis.

PhospholipidConcentration Range (nmol/mg liver tissue)PC/PE Ratio
Phosphatidylthis compound (PC) 20-25~3.14
Phosphatidylethanolamine (PE) 6-8

Note: These values are approximate and can vary based on analytical methods and individual metabolic status.

Experimental Protocols

PEMT Enzyme Activity Assay

This protocol is adapted from a method used to measure PEMT activity in cell lysates.[1][4]

Materials:

  • Cell or tissue homogenate

  • Assay buffer: 125 mM Tris-HCl (pH 9.2), 5mM DTT

  • S-adenosyl-L-[methyl-³H]methionine (radioactive methyl donor)

  • Phosphatidylethanolamine (or other methyl acceptor substrate)

  • Stopping solution: Chloroform/Methanol (2:1, v/v)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare cell or tissue homogenates and determine protein concentration.

  • In a microcentrifuge tube, combine the protein sample (e.g., 50 µg) with the assay buffer.

  • Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine and the phospholipid substrate.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding the chloroform/methanol stopping solution.

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Transfer the organic (lower) phase containing the radiolabeled phospholipids (B1166683) to a new tube and dry it under a stream of nitrogen.

  • Resuspend the dried lipids in scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate PEMT activity as pmol of methyl groups incorporated per mg of protein per minute.

Quantification of Phosphatidylthis compound and Phosphatidylethanolamine in Liver Tissue

This protocol outlines a general workflow for the analysis of phospholipids by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Liver tissue sample

  • Homogenizer

  • Chloroform, Methanol, Water (for lipid extraction)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Internal standards for PC and PE

  • Solvents for LC mobile phase (e.g., acetonitrile, isopropanol, water with formic acid and ammonium (B1175870) formate)

Procedure:

  • Homogenize a known weight of liver tissue in methanol.

  • Perform a Bligh-Dyer or a similar lipid extraction using chloroform, methanol, and water to separate the lipid-containing organic phase.

  • Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.

  • Inject the sample into the LC-MS system.

  • Separate the different phospholipid species using a suitable C18 reverse-phase column and a gradient of mobile phases.

  • Detect and identify PC and PE species based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

  • Quantify the absolute or relative amounts of each phospholipid species using the peak areas and comparing them to the internal standards.

In Vivo VLDL Secretion Assay in Mice

This protocol is a common method to assess the rate of hepatic very-low-density lipoprotein (VLDL) secretion.

Materials:

  • Mice (e.g., C57BL/6)

  • Poloxamer 407 (P-407) or Triton WR-1339 (lipase inhibitor)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes)

  • Triglyceride quantification kit

  • ELISA or Western blot reagents for Apolipoprotein B (ApoB) quantification

Procedure:

  • Fast the mice for a defined period (e.g., 4-6 hours).

  • Collect a baseline blood sample (t=0).

  • Inject the mice intraperitoneally with a lipase (B570770) inhibitor (e.g., P-407 at 1 g/kg body weight) to block the clearance of VLDL from the circulation.

  • Collect blood samples at several time points after the injection (e.g., 30, 60, 90, and 120 minutes).

  • Separate plasma from the blood samples by centrifugation.

  • Measure the triglyceride concentration in the plasma at each time point using a commercial kit.

  • Optionally, measure the concentration of ApoB, the primary protein component of VLDL, using ELISA or Western blotting.

  • Calculate the VLDL secretion rate by determining the rate of increase in plasma triglycerides over time.

// Nodes Start [label="Start: Fasted Mice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Baseline_Blood [label="Collect Baseline Blood (t=0)"]; Inject_Inhibitor [label="Inject Lipase Inhibitor (e.g., P-407)"]; Time_Points [label="Collect Blood at Timed Intervals\n(e.g., 30, 60, 90, 120 min)"]; Plasma_Separation [label="Separate Plasma"]; TG_Measurement [label="Measure Plasma Triglycerides"]; ApoB_Measurement [label="Measure Plasma ApoB (Optional)"]; Data_Analysis [label="Calculate VLDL Secretion Rate"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Baseline_Blood; Baseline_Blood -> Inject_Inhibitor; Inject_Inhibitor -> Time_Points; Time_Points -> Plasma_Separation; Plasma_Separation -> TG_Measurement; Plasma_Separation -> ApoB_Measurement [style=dashed]; TG_Measurement -> Data_Analysis; ApoB_Measurement -> Data_Analysis [style=dashed]; Data_Analysis -> End; } Workflow for in vivo VLDL secretion assay.

Conclusion

The endogenous synthesis of this compound through the PEMT pathway is a vital metabolic process with significant implications for liver health and systemic lipid metabolism. Understanding the intricate regulation of this pathway and the functional consequences of its dysregulation is paramount for the development of novel therapeutic strategies for a range of metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of this compound metabolism and its role in human health and disease. Further research into the precise kinetic properties of the PEMT enzyme and the interplay of genetic and environmental factors in its regulation will be crucial for advancing this field.

References

Choline's Function as a Precursor to Acetylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the biochemical and molecular processes that govern the synthesis of acetylcholine (B1216132) (ACh) from its essential precursor, this compound. Understanding this pathway is critical for developing therapeutic strategies for a range of neurological and psychiatric disorders characterized by cholinergic dysfunction.

The Cholinergic Synapse: An Overview of Acetylthis compound Synthesis and Lifecycle

The synthesis of acetylthis compound is a multi-step, tightly regulated process that occurs primarily in the nerve terminals of cholinergic neurons.[1] The availability of this compound is the primary rate-limiting step in this pathway.[2][3][4] The entire lifecycle, from precursor uptake to neurotransmitter release and degradation, involves a series of specialized proteins, including transporters and enzymes.

The diagram below provides a schematic representation of the key events in a cholinergic synapse, which will be detailed in the subsequent sections.

Acetylcholine_Lifecycle cluster_presynaptic Presynaptic Neuron Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane CHT1 High-Affinity this compound Transporter (CHT1) Choline_cyto This compound CHT1->Choline_cyto ChAT This compound Acetyltransferase (ChAT) Choline_cyto->ChAT AcetylCoA Acetyl-CoA (from Mitochondria) AcetylCoA->ChAT ACh_cyto Acetylthis compound (ACh) ChAT->ACh_cyto VAChT Vesicular ACh Transporter (VAChT) ACh_cyto->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle Release Ca²⁺-Mediated Exocytosis Vesicle->Release ACh_synapse Acetylthis compound Release->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Postsynaptic ACh Receptors (nAChR, mAChR) ACh_synapse->AChR Binding Choline_synapse This compound AChE->Choline_synapse Acetate Acetate AChE->Acetate Choline_synapse->CHT1 Reuptake Signal Signal Transduction AChR->Signal

Caption: The lifecycle of acetylthis compound in a cholinergic synapse.

Key Molecular Components and Quantitative Data

The efficiency of ACh synthesis and signaling is dependent on the kinetic properties of its associated transporters and enzymes.

High-Affinity this compound Transporter (CHT1)

Cholinergic neurons express a unique, sodium- and chloride-dependent high-affinity this compound transporter (CHT1) that is responsible for taking up this compound from the synaptic cleft.[2][5] This transport is the rate-limiting step in ACh synthesis.[3][6]

This compound Acetyltransferase (ChAT)

Within the neuron's cytoplasm, the enzyme this compound acetyltransferase (ChAT) catalyzes the synthesis of ACh from this compound and acetyl-CoA.[1][7] While crucial, ChAT is typically present in kinetic excess, meaning its activity is primarily dependent on the availability of its substrates.[8]

Vesicular Acetylthis compound Transporter (VAChT)

After synthesis, ACh is actively transported into synaptic vesicles by the vesicular acetylthis compound transporter (VAChT).[9][10] This process concentrates ACh within the vesicles in preparation for its release and is driven by a proton gradient established by a vesicular ATPase.[9][11][12]

Quantitative Parameters

The following table summarizes key quantitative data for these components.

ParameterValueOrganism/SystemCitation
High-Affinity this compound Transporter (CHT1)
Kₘ for this compound1-5 µMMammalian Brain[7]
Kᵢ for Hemicholinium-3 (B1673050)~1.3 nMHuman CHT1 expressed in oocytes
EC₅₀ for Na⁺76 mMHuman CHT1 expressed in oocytes
EC₅₀ for Cl⁻48 mMHuman CHT1 expressed in oocytes
This compound Acetyltransferase (ChAT)
Kₘ for this compound0.41 mMHuman Placenta[13]
Kₘ for Acetyl-CoA~10-12 µMBrain / Human Placenta[7][13]

Experimental Protocols

Investigating the cholinergic system requires specific assays to measure the activity of its key components.

High-Affinity this compound Uptake (HACU) Assay

This protocol measures the rate of this compound uptake specifically through the CHT1 transporter. The method relies on differentiating high-affinity, hemicholinium-3 (HC-3)-sensitive uptake from low-affinity, HC-3-insensitive transport.[3][14]

Methodology:

  • Cell/Tissue Preparation: Prepare primary neuronal cultures, differentiated neuroblastoma cells (e.g., SK-N-SH), or synaptosomes from brain tissue.[14]

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Experimental Setup: For each sample, prepare two sets of tubes: "Total Uptake" and "Non-Specific Uptake". Add a saturating concentration of HC-3 (e.g., 10 µM) to the "Non-Specific Uptake" tubes.

  • Initiation: Initiate the transport reaction by adding a low concentration of radiolabeled this compound (e.g., [³H]-choline, typically 10-50 nM) to all tubes.

  • Incubation: Incubate at 37°C for a short, defined period (e.g., 2-10 minutes) to measure the initial velocity of transport.

  • Termination: Stop the uptake by rapidly aspirating the reaction mixture and washing the cells 2-3 times with ice-cold assay buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the specific HACU by subtracting the counts per minute (CPM) from the "Non-Specific Uptake" tubes from the "Total Uptake" tubes. Normalize data to protein concentration.

HACU_Workflow start Start prep_cells Prepare Neuronal Cells or Synaptosomes start->prep_cells setup_tubes Set up 'Total' and 'Non-Specific' (+ Hemicholinium-3) tubes prep_cells->setup_tubes initiate Add [³H]-Choline to initiate uptake setup_tubes->initiate incubate Incubate at 37°C (2-10 min) initiate->incubate terminate Terminate by rapid washing with ice-cold buffer incubate->terminate lyse Lyse cells to release intracellular contents terminate->lyse count Quantify [³H] via Liquid Scintillation Counting lyse->count calculate Calculate Specific Uptake: (Total CPM) - (Non-Specific CPM) count->calculate end End calculate->end

Caption: Experimental workflow for the High-Affinity this compound Uptake (HACU) assay.

This compound Acetyltransferase (ChAT) Activity Assay

This protocol describes a common radioenzymatic method for quantifying the rate of ACh synthesis by ChAT in a tissue or cell lysate. Commercial colorimetric kits are also available.[15][16][17][18]

Methodology:

  • Homogenate Preparation: Homogenize tissue samples (e.g., brain cortex, striatum) or cell pellets in a suitable buffer (e.g., phosphate (B84403) buffer with a detergent like Triton X-100) on ice. Centrifuge to pellet debris and use the supernatant for the assay.

  • Reaction Mixture: Prepare a reaction cocktail containing:

    • Phosphate buffer (pH ~7.4)

    • This compound Chloride (saturating concentration, e.g., 10 mM)

    • An acetylcholinesterase inhibitor (e.g., physostigmine) to prevent degradation of the newly synthesized ACh.

    • Radiolabeled Acetyl-CoA (e.g., [¹⁴C]-Acetyl-CoA)

  • Initiation: Add the cell/tissue lysate to the pre-warmed reaction mixture to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding ice-cold buffer (e.g., sodium phosphate buffer at pH 7.4).

  • Separation of Product: Separate the newly synthesized radiolabeled ACh from the unreacted [¹⁴C]-Acetyl-CoA. A common method is liquid-liquid extraction. For example, add sodium tetraphenylboron in acetonitrile, which complexes with the positively charged [¹⁴C]-ACh and extracts it into an organic layer, leaving the [¹⁴C]-Acetyl-CoA in the aqueous phase.

  • Quantification: Transfer an aliquot of the organic phase containing the [¹⁴C]-ACh complex to a scintillation vial and quantify using a liquid scintillation counter.

  • Calculation: Calculate ChAT activity based on the amount of [¹⁴C]-ACh produced, normalized to the incubation time and the protein concentration of the lysate (e.g., in pmol/min/mg protein).

ChAT_Assay_Workflow start Start prep_lysate Prepare Tissue/Cell Lysate start->prep_lysate prep_cocktail Prepare Reaction Cocktail (Buffer, this compound, AChE Inhibitor) start->prep_cocktail initiate Initiate reaction by adding lysate to pre-warmed cocktail with [¹⁴C]-Acetyl-CoA prep_lysate->initiate prep_cocktail->initiate incubate Incubate at 37°C (20-30 min) initiate->incubate terminate Stop reaction with ice-cold buffer incubate->terminate extract Selectively extract [¹⁴C]-ACh product (e.g., Liquid-Liquid Extraction) terminate->extract quantify Quantify [¹⁴C]-ACh via Scintillation Counting extract->quantify calculate Calculate ChAT Activity (pmol/min/mg protein) quantify->calculate end End calculate->end

Caption: Experimental workflow for the radioenzymatic ChAT activity assay.

Conclusion and Therapeutic Implications

The synthesis of acetylthis compound from this compound is a cornerstone of neurotransmission, vital for cognitive processes, neuromuscular control, and autonomic function. The high-affinity uptake of this compound via CHT1 is the critical, rate-limiting step, making it a prime target for modulation. A detailed understanding of the kinetics and regulation of CHT1 and ChAT, facilitated by the robust experimental protocols outlined herein, is fundamental for the development of novel therapeutics aimed at enhancing cholinergic function in diseases such as Alzheimer's disease and myasthenia gravis.

References

Choline's Crucial Role in One-Carbon Metabolism and Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline is an essential nutrient that plays a pivotal role in a wide array of physiological processes, including the structural integrity of cell membranes, neurotransmission, and lipid metabolism.[1][2][3] A lesser-known but critically important function of this compound is its deep involvement in one-carbon metabolism. Through its oxidation to betaine (B1666868), this compound becomes a significant source of methyl groups, which are indispensable for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[2][3] This guide provides a technical overview of the biochemical pathways connecting this compound to one-carbon metabolism, its subsequent influence on DNA and histone methylation, and the experimental methodologies used to investigate these processes. Quantitative data are summarized to provide a clear comparative reference for researchers.

Biochemical Pathways: From this compound to Methyl Group Donor

This compound's entry into one-carbon metabolism is a two-step enzymatic process that occurs primarily in the mitochondria of liver and kidney cells.[1][4][5]

  • Oxidation to Betaine Aldehyde: this compound is first oxidized to betaine aldehyde. This irreversible reaction is catalyzed by the mitochondrial enzyme this compound dehydrogenase (CHDH), a flavin-dependent enzyme.[5][6]

  • Conversion to Betaine: Betaine aldehyde is further oxidized to betaine (trimethylglycine) by the enzyme betaine aldehyde dehydrogenase (BADH).[1][5][6]

Once formed, betaine serves as a methyl group donor in the methionine cycle. In a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT), a zinc-dependent cytosolic enzyme, betaine donates one of its methyl groups to homocysteine, regenerating the essential amino acid methionine.[7][8][9] This pathway is particularly crucial when folate metabolism is impaired or when methionine levels are low.[10]

The newly synthesized methionine can then be converted into S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).[11] SAM is the primary methyl donor for numerous biological reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][2] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle.[1]

The diagram below illustrates the central role of this compound in one-carbon metabolism.

Choline_Metabolism This compound's Role in One-Carbon Metabolism cluster_this compound This compound Oxidation cluster_methionine Methionine Cycle cluster_folate Folate Cycle This compound This compound Betaine_Aldehyde Betaine Aldehyde This compound->Betaine_Aldehyde CHDH Betaine Betaine Betaine_Aldehyde->Betaine BADH Homocysteine Homocysteine Betaine->Homocysteine BHMT (Methyl Group Donation) Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, Histones, etc.) Methylation_Targets DNA Histones Proteins SAH->Homocysteine SAHH THF THF Methyl_THF 5-Methyl-THF THF->Methyl_THF MTHFR Methyl_THF->Homocysteine MS (Vitamin B12)

This compound's integration into the methionine and folate cycles.

This compound's Impact on Epigenetic Regulation

By influencing the supply of SAM, this compound availability directly impacts epigenetic mechanisms, primarily DNA and histone methylation. These modifications are critical for regulating gene expression without altering the underlying DNA sequence.[3][12]

  • DNA Methylation: DNA methyltransferases (DNMTs) utilize SAM to transfer a methyl group to the fifth carbon of cytosine residues, typically within CpG dinucleotides.[2] This process is fundamental to gene silencing, genomic imprinting, and the stability of the genome. Insufficient this compound can lead to decreased SAM levels, which may result in global or gene-specific DNA hypomethylation.[12] Conversely, this compound supplementation has been shown to increase DNA methylation.[13]

  • Histone Methylation: Histone methyltransferases (HMTs) use SAM to methylate lysine (B10760008) and arginine residues on histone tails.[2] These modifications can either activate or repress gene transcription, depending on the specific residue and the degree of methylation (mono-, di-, or tri-methylation). This compound intake affects the methylation patterns of key histone residues, such as H3K4, H3K9, and H3K27, and modulates the expression of HMTs like G9a and SUV39H1.[2][3][14]

The logical flow from dietary this compound to altered gene expression is depicted below.

Choline_Epigenetics This compound's Influence on Epigenetics This compound Dietary this compound Intake Betaine Betaine Synthesis This compound->Betaine Methionine Methionine Regeneration Betaine->Methionine SAM S-adenosylmethionine (SAM) Pool Methionine->SAM SAH S-adenosylhomocysteine (SAH) Pool SAM->SAH Methylation Reactions Methylation_Ratio SAM/SAH Ratio (Methylation Potential) SAM->Methylation_Ratio SAH->Methylation_Ratio DNA_Methylation DNA Methylation Methylation_Ratio->DNA_Methylation Histone_Methylation Histone Methylation Methylation_Ratio->Histone_Methylation Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Histone_Methylation->Gene_Expression

Logical flow from this compound intake to gene expression modulation.

Quantitative Data Summary

The concentration of this compound and its metabolites varies significantly depending on the biological matrix, diet, and physiological state. The following tables summarize representative quantitative data from the literature.

Table 1: Plasma/Blood Concentrations of this compound and Related Metabolites in Humans

AnalyteMatrixConcentration Range (µmol/L)PopulationCitation(s)
This compoundPlasma7.0 - 9.3 (median, 25th-75th percentile)Healthy Adults[15]
This compoundPlasma9.8 - 18.5Adults (n=47)[16]
This compoundWhole Blood66.6 (median)Elderly (n=61)[17]
BetainePlasma27.0 - 41.1 (median, 25th-75th percentile)Healthy Adults[15]
BetainePlasma15.2 - 66.3Adults (n=47)[16]
BetaineWhole Blood165 (median)Elderly (n=61)[17]
Dimethylglycine (DMG)Plasma1.30 - 2.02 (median, 25th-75th percentile)Healthy Adults[15]
Dimethylglycine (DMG)Whole Blood13.7 (median)Elderly (n=61)[17]
S-adenosylmethionine (SAM)Plasma12.5 - 5000 (nmol/L) (Linear Range)Diagnostic Test[18]
S-adenosylhomocysteine (SAH)Plasma12.5 - 5000 (nmol/L) (Linear Range)Diagnostic Test[18]

Table 2: Effects of this compound-Deficient Diets on Metabolite Concentrations in Rats

AnalyteTissueConditionChange vs. ControlDurationCitation(s)
This compoundLiverThis compound-Deficient Diet~50% decrease7 days[19][20]
S-adenosylmethionine (SAM)LiverThis compound-Deficient Diet25% decrease1 week[19][20]
S-adenosylmethionine (SAM)LiverThis compound-Deficient Diet>60% decrease>1 week[19][20]
S-adenosylhomocysteine (SAH)LiverThis compound-Deficient Diet50% increase>1 week[19][20]
MethionineLiverThis compound-Deficient Diet<20% decrease3-7 days[19][20]

Experimental Protocols

Accurate quantification of this compound and its downstream metabolites is essential for research in this field. The most common and robust methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of this compound, Betaine, and DMG in Plasma

This protocol is a generalized procedure based on established methods for high-throughput analysis.[15]

1. Sample Preparation:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of an internal standard solution. The internal standard solution consists of deuterated analogs (e.g., d9-choline, d9-betaine) in acetonitrile (B52724) to facilitate protein precipitation.
  • Vortex the mixture vigorously for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a normal-phase silica (B1680970) column for separation.
  • Mobile Phase: Employ a gradient elution with a mobile phase system appropriate for normal-phase chromatography, such as a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
  • Mass Spectrometry: Operate the tandem mass spectrometer in positive ion mode using multiple-reaction monitoring (MRM).
  • MRM Transitions (Example):
  • This compound: m/z 104 → 60
  • d9-Choline: m/z 113 → 69
  • Betaine: m/z 118 → 59
  • d9-Betaine: m/z 127 → 68
  • DMG: m/z 104 → 58

3. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against known concentrations of the analyte.
  • Calculate the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this protocol is visualized below.

Choline_Quant_Workflow Workflow: LC-MS/MS Analysis of this compound Metabolites Sample 1. Plasma/Serum Sample (50 µL) Spike 2. Add Internal Standard in Acetonitrile (150 µL) Sample->Spike Vortex 3. Vortex (30 seconds) Spike->Vortex Centrifuge 4. Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis (Normal Phase, MRM) Supernatant->LCMS Data 7. Data Processing (Quantification via Calibration Curve) LCMS->Data

A typical workflow for quantifying this compound and its metabolites.
Protocol: Quantification of SAM and SAH in Tissues

This protocol is a generalized procedure for analyzing the critical methyl donor SAM and its product SAH, adapted from established methods.[18][21][22] The instability of SAM requires rapid processing and acidic conditions.

1. Sample Preparation:

  • Homogenize flash-frozen tissue samples (e.g., liver) in a cold solution of 0.4 M perchloric acid (PCA).
  • Keep samples on ice throughout the procedure to minimize degradation.
  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
  • Collect the supernatant, which contains the acid-soluble metabolites.
  • Spike the supernatant with deuterated internal standards (e.g., d3-SAM, d4-SAH).
  • Filter the final extract through a 0.22 µm filter before injection.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column or a porous graphitic carbon column for separation.
  • Mobile Phase: A typical mobile phase consists of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol, run in a gradient.
  • Mass Spectrometry: Operate in positive ion ESI mode with MRM.
  • MRM Transitions (Example):
  • SAM: m/z 399 → 250
  • SAH: m/z 385 → 136
  • d3-SAM: m/z 402 → 250
  • d4-SAH: m/z 389 → 140

3. Quantification:

  • Construct calibration curves using known concentrations of SAM and SAH standards prepared in the same acidic matrix.
  • Calculate the SAM/SAH ratio, often referred to as the "methylation index," which provides a functional measure of cellular methylation capacity.

Protocol: Global DNA Methylation Analysis

A common method for assessing overall DNA methylation is an ELISA-based colorimetric assay.

1. DNA Extraction and Preparation:

  • Extract high-quality genomic DNA from cells or tissues using a commercial kit.
  • Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).

2. ELISA Procedure:

  • Denature the DNA samples (e.g., by heating) to create single-stranded DNA.
  • Add a specific amount of DNA (e.g., 100 ng) to microplate wells that are coated with an antibody specific for 5-methylcytosine (B146107) (5-mC).
  • After an incubation period, wash the wells to remove unbound DNA.
  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  • Wash the wells again and add a colorimetric substrate.
  • Stop the reaction and measure the absorbance using a microplate reader.

3. Quantification:

  • Quantify the amount of 5-mC by comparing the sample's absorbance to a standard curve generated with known percentages of methylated DNA.
  • Express the results as a percentage of global DNA methylation.

Conclusion and Future Directions

This compound's role extends far beyond its structural and neurotransmitter precursor functions; it is a key modulator of one-carbon metabolism and a critical determinant of epigenetic regulation. The metabolic conversion of this compound to betaine provides a vital source of methyl groups for SAM synthesis, thereby directly influencing the methylation of DNA and histones. Deficiencies or variations in this compound intake can lead to profound changes in the epigenome, with long-term consequences for gene expression and health.

For researchers and drug development professionals, understanding these pathways is crucial. Targeting this compound metabolism or its downstream epigenetic effects may offer novel therapeutic strategies for a range of conditions, from metabolic disorders like non-alcoholic fatty liver disease to neurodevelopmental and neurodegenerative diseases.[1][23] Future research should continue to focus on elucidating the tissue-specific roles of the this compound-dependent methylation pathway, the impact of genetic variations (e.g., in MTHFR or BHMT genes) on this compound requirements, and the development of precise biomarkers to assess this compound status and methylation potential in clinical settings.

References

An In-depth Technical Guide on the Core Physiological Functions of Choline and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Choline

This compound is a quaternary ammonium (B1175870) compound, an essential, vitamin-like nutrient vital for numerous physiological processes.[1][2] While the human body can synthesize this compound endogenously in the liver, primarily as phosphatidylthis compound, the amounts are insufficient to meet metabolic needs, necessitating its acquisition from dietary sources.[3][4] this compound's importance spans from maintaining the structural integrity of cells to participating in neurotransmission and methyl group metabolism.[3][5] Its diverse roles are executed through its various metabolites, including the neurotransmitter acetylthis compound (B1216132), the membrane phospholipids (B1166683) phosphatidylthis compound and sphingomyelin (B164518), and the methyl donor betaine (B1666868).[5][6] this compound deficiency can lead to significant pathologies, most notably nonalcoholic fatty liver disease (NAFLD) and muscle damage.[1][6]

This compound Metabolism: An Overview

Upon absorption, this compound is transported to various tissues and enters a complex metabolic network. It can be phosphorylated, oxidized, or acetylated to form several crucial metabolites. The primary metabolic fates of this compound are:

  • Phosphorylation: this compound is phosphorylated to phosphothis compound (B91661), which is a precursor for the synthesis of phosphatidylthis compound, a major component of cell membranes.[1]

  • Oxidation: In the mitochondria, this compound is oxidized to form betaine aldehyde and then betaine. Betaine is a critical osmolyte and, more importantly, a major methyl group donor for the conversion of homocysteine to methionine.[1]

  • Acetylation: In cholinergic neurons, this compound is acetylated by this compound acetyltransferase (ChAT) to synthesize the neurotransmitter acetylthis compound.[1][7]

These pathways are interconnected and regulated by nutritional status, genetic factors, and physiological demands.[3]

Choline_Metabolism This compound Dietary this compound Intracellular_this compound Intracellular this compound This compound->Intracellular_this compound Transport Acetylthis compound Acetylthis compound (Neurotransmitter) Intracellular_this compound->Acetylthis compound ChAT Phosphothis compound Phosphothis compound Intracellular_this compound->Phosphothis compound This compound Kinase Betaine_Aldehyde Betaine Aldehyde Intracellular_this compound->Betaine_Aldehyde This compound Oxidase CDP_this compound CDP-Choline Phosphothis compound->CDP_this compound CTP: phosphothis compound cytidylyltransferase Phosphatidylthis compound Phosphatidylthis compound (PC) (Membranes, VLDL) CDP_this compound->Phosphatidylthis compound CDP-choline: DAG cholinephosphotransferase Sphingomyelin Sphingomyelin (Membranes, Signaling) Phosphatidylthis compound->Sphingomyelin Sphingomyelin Synthase Betaine Betaine (Methyl Donor) Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase

Caption: Core metabolic pathways of dietary this compound.

Physiological Functions of this compound and Its Metabolites

Neurotransmission: The Role of Acetylthis compound

This compound is the direct precursor for acetylthis compound (ACh), a fundamental neurotransmitter in both the central and peripheral nervous systems.[1][3] The synthesis of ACh from this compound and acetyl-CoA is catalyzed by the enzyme this compound acetyltransferase (ChAT) within cholinergic neurons.[1]

Key Functions of Acetylthis compound:

  • Muscle Control: ACh is the primary neurotransmitter at the neuromuscular junction, essential for muscle contraction.[7]

  • Memory and Cognition: Cholinergic systems in the brain are critical for learning, memory, mood, and attention.[3][8] Lower levels of the enzyme that converts this compound to acetylthis compound are observed in the brains of individuals with Alzheimer's disease.[3]

  • Autonomic Nervous System: ACh plays a crucial role in the parasympathetic nervous system, regulating functions like heart rate and digestion.[7]

The availability of this compound can influence the rate of ACh synthesis, linking dietary intake to neurological function.[8]

Cell Membrane Integrity and Signaling: Phosphatidylthis compound and Sphingomyelin

This compound is indispensable for the structural integrity of all cells through its role in synthesizing phospholipids, primarily phosphatidylthis compound (PC) and sphingomyelin.[1][3]

  • Phosphatidylthis compound (PC): Accounting for 40-50% of total cellular phospholipids, PC is a fundamental building block of cell membranes.[4] It is synthesized via two main pathways: the CDP-choline pathway, which utilizes dietary this compound, and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which involves the methylation of phosphatidylethanolamine.[1]

  • Sphingomyelin: This phospholipid is a key component of the myelin sheath that insulates nerve fibers, crucial for proper nerve impulse conduction.[4] It is synthesized by the transfer of a phosphothis compound headgroup from PC to a ceramide molecule.[1]

Beyond their structural roles, these this compound-containing phospholipids are precursors for important second messengers. The enzymatic cleavage of PC by phospholipases releases diacylglycerol (DAG), while the breakdown of sphingomyelin by sphingomyelinase generates ceramide.[1] Both DAG and ceramide are pivotal molecules in intracellular signaling cascades that regulate cell proliferation, differentiation, and apoptosis.[1]

Signaling_Pathways PC Phosphatidylthis compound (in Membrane) DAG Diacylglycerol (DAG) PC->DAG Phospholipases SM Sphingomyelin (in Membrane) Ceramide Ceramide SM->Ceramide Sphingomyelinase Signaling Intracellular Signaling Cascades (e.g., PKC activation, Apoptosis) DAG->Signaling Ceramide->Signaling

Caption: Generation of second messengers from this compound-containing phospholipids.
Lipid Transport and Metabolism

This compound, through phosphatidylthis compound, is essential for the transport of lipids from the liver.[1] PC is a required component for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.[1] VLDLs are responsible for exporting fats and cholesterol from the liver to other tissues.

In a state of this compound deficiency, the synthesis of PC is impaired. This leads to an inability to properly form and secrete VLDL particles, causing an accumulation of fat (triglycerides) and cholesterol in the liver.[1] This condition is known as nonalcoholic fatty liver disease (NAFLD), which can progress to more severe liver damage like steatohepatitis, fibrosis, and cirrhosis.[3][9]

Methyl Group Donation: The Role of Betaine

After being irreversibly oxidized to betaine in the liver and kidneys, this compound plays a crucial role in one-carbon metabolism.[1] Betaine serves as a major methyl group donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[1]

This function is particularly important as it provides an alternative pathway to the folate-dependent remethylation of homocysteine.[1] Therefore, the dietary requirements for this compound and folate are metabolically intertwined.[1][10] When folate intake is low, the demand for this compound-derived betaine increases to maintain homocysteine homeostasis and supply methyl groups for the synthesis of S-adenosylmethionine (SAM).[1] SAM is the universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, and proteins, which are critical for gene expression and epigenetic regulation.[2][10]

Methyl_Metabolism cluster_folate Folate-Dependent Pathway This compound This compound Betaine Betaine This compound->Betaine Oxidation Methionine Methionine Betaine->Methionine BHMT Homocysteine Homocysteine Homocysteine->Methionine BHMT SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine Folate_Cycle Folate Cycle Folate_Cycle->Homocysteine THF THF Methyl_THF 5-Methyl-THF THF->Methyl_THF MTHFR Methyl_THF->Homocysteine Methionine Synthase (Vitamin B12)

Caption: this compound's role in one-carbon metabolism via betaine.

Quantitative Data Summary

Table 1: Adequate Intake (AI) for this compound

Data sourced from the US National Academy of Medicine.[5]

Age GroupMales (mg/day)Females (mg/day)Pregnancy (mg/day)Lactation (mg/day)
0–6 months125125--
7–12 months150150--
1–3 years200200--
4–8 years250250--
9–13 years375375--
14–18 years550400450550
19+ years550425450550
Table 2: Plasma Concentrations of this compound and Metabolites in Healthy Fasting Adults
MetabolitePlasma Concentration (µmol/L)Source
Free this compound7 - 20[2][3]
Free this compound (fasting avg.)~10[2][5]
Phosphatidylthis compound1,500 - 2,500[2]
Table 3: Effects of Experimental this compound Deficiency in Healthy Adults

Study involved feeding this compound-deficient diets under controlled conditions.[1]

PopulationPercentage Developing Organ DysfunctionType of Dysfunction
Men77%Fatty liver, liver damage, muscle damage
Postmenopausal Women80%Fatty liver, liver damage, muscle damage
Premenopausal Women44%Fatty liver, liver damage, muscle damage

Experimental Protocols

General Experimental Workflow for Metabolite Analysis

The analysis of this compound and its metabolites in biological samples typically follows a standardized workflow involving sample preparation, separation, and detection.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Metabolite Extraction (e.g., Methanol (B129727)/ Chloroform) Sample->Extraction Separation Chromatographic Separation (e.g., HPLC) Extraction->Separation Detection Detection & Quantification (e.g., Mass Spectrometry) Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for the analysis of this compound and its metabolites.
Protocol: Quantification of this compound and Metabolites by LC/ESI-IDMS

This method allows for the simultaneous quantification of this compound, betaine, acetylthis compound, and various this compound-containing phospholipids.[11]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples or use plasma/serum directly.
  • Add a known amount of stable isotope-labeled internal standards for each analyte to the sample.
  • Extract lipids and water-soluble metabolites by adding methanol and chloroform. Vortex vigorously.
  • Centrifuge to separate the sample into aqueous (upper) and organic (lower) phases.
  • The aqueous phase contains free this compound, phosphothis compound, glycerophosphothis compound, acetylthis compound, and betaine.
  • The organic phase contains phosphatidylthis compound and sphingomyelin.
  • Collect both phases for analysis.[11]

2. LC/ESI-IDMS Analysis:

  • Instrumentation: High-Pressure Liquid Chromatography (HPLC) system coupled to an Electrospray Ionization (ESI) Mass Spectrometer (MS).[11]
  • Chromatography:
  • Inject the extracted samples into the HPLC system.
  • Use a suitable column (e.g., C18 reverse-phase) to separate the different this compound compounds based on their physicochemical properties.
  • Employ a gradient elution with solvents such as acetonitrile (B52724) and water containing a modifier like formic acid.
  • Mass Spectrometry:
  • The eluent from the HPLC is introduced into the ESI source, which ionizes the analytes.
  • Operate the mass spectrometer in a mode such as Multiple Reaction Monitoring (MRM) to selectively detect and quantify each analyte and its corresponding internal standard based on their specific precursor-to-product ion transitions.[12]
  • Quantification: Calculate the concentration of each analyte by comparing the ratio of the peak area of the native analyte to its stable isotope-labeled internal standard against a standard curve.[11]

Protocol: Colorimetric Acetylthis compound Assay

This protocol provides a method to measure acetylthis compound in various biological samples.[7]

1. Principle:

  • Acetylcholinesterase (AChE) hydrolyzes acetylthis compound to this compound and acetic acid.
  • This compound oxidase then oxidizes this compound, producing an intermediate that reacts with a colorimetric probe to generate a stable signal at a specific wavelength (e.g., 570 nm).
  • The intensity of the color is directly proportional to the amount of acetylthis compound in the sample.

2. Methodology:

  • Sample Preparation: Prepare tissue homogenates, cell lysates, or serum/plasma samples in the provided assay buffer. Serum samples may require significant dilution (e.g., 1:20 to 1:200).[7]
  • Standard Curve: Prepare a fresh standard curve using the provided acetylthis compound standard solution with concentrations ranging from 0 to ~5 nmol/well.[7]
  • Reaction Setup:
  • Pipette 50 µL of standards and samples into a 96-well microtiter plate in duplicate or triplicate.
  • To measure total this compound (acetylthis compound + free this compound), add a reaction mix containing acetylcholinesterase, this compound oxidase, HRP, and the colorimetric probe.
  • To measure free this compound only, use a reaction mix without acetylcholinesterase.
  • Add 50 µL of the appropriate reaction reagent to each well.[7]
  • Incubation: Mix thoroughly, protect the plate from light, and incubate at room temperature for 30-60 minutes.[7]
  • Measurement: Read the absorbance of the plate using a microplate reader at 540-570 nm.[7]
  • Calculation: Subtract the free this compound value from the total this compound value to determine the concentration of acetylthis compound. Compare sample absorbance to the standard curve to quantify.

Protocol: this compound Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of the enzyme responsible for synthesizing acetylthis compound.[13][14]

1. Principle:

  • ChAT catalyzes the reaction between acetyl-CoA and this compound to produce acetylthis compound and coenzyme A (CoA).
  • The produced CoA reacts with a chromogenic agent, such as 4,4'-dithiopyridine, resulting in a color change that can be measured spectrophotometrically at 324 nm.[13]
  • The rate of color change is proportional to the ChAT activity in the sample.

2. Methodology:

  • Sample Preparation: Homogenize fresh tissue samples in an appropriate buffer on ice. Centrifuge the homogenate and collect the supernatant for the assay.
  • Reaction Setup (in a UV microplate):
  • Add sample supernatant to the wells.
  • Add a buffer solution containing the substrates (acetyl-CoA and this compound) and the chromogenic agent.
  • Include a control well for each sample containing an inhibitor to measure background absorbance.
  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 324 nm. Take readings at multiple time points (e.g., every minute for 5-10 minutes) to determine the reaction rate.
  • Calculation: Calculate the change in absorbance per minute (ΔA/min) for both the sample and control wells. Subtract the control rate from the sample rate. Use the molar extinction coefficient of the product to convert the rate of absorbance change into enzyme activity, typically expressed as U/g of tissue.[13]

Protocol: this compound-Deficient Animal Model for NAFLD Induction

This model is widely used to study the mechanisms of NAFLD development.[15][16]

1. Animal Model:

  • Typically, C57BL/6J mice are used, aged 6-8 weeks.[15][16]

2. Diet Formulation:

  • Control Diet: A defined diet with normal protein, carbohydrate, and fat content, supplemented with this compound (e.g., 5 g/kg).[16]
  • This compound-Deficient (CD) Diet: An isocaloric diet that is identical to the control diet in all aspects except for the complete or near-complete removal of this compound. A commonly used formulation is the this compound-deficient, L-amino acid-defined (CDAA) diet.[15]
  • Some protocols also involve methionine restriction (Methionine-Choline Deficient or MCD diet), which induces a more severe phenotype but is less representative of human NAFLD.[16]

3. Experimental Procedure:

  • Acclimate animals to the facility and a standard chow diet for at least one week.
  • Randomly assign animals to the control or CD diet groups (n=5-10 per group).
  • Provide diets and water ad libitum for a specified duration, which can range from 1 to 9 weeks or longer, depending on the desired stage of liver injury.[15]
  • Monitor animal weight and food intake regularly.

4. Endpoint Analysis:

  • At the end of the dietary intervention, euthanize the animals.
  • Collect blood for serum analysis of liver enzymes (e.g., ALT, AST).
  • Excise the liver, weigh it, and collect samples for:
  • Histology: Fix in 10% neutral-buffered formalin for H&E and Oil Red O staining to visualize lipid accumulation (steatosis) and inflammation.[15]
  • Lipid Analysis: Freeze samples at -80°C for later quantification of hepatic triglycerides and cholesterol.
  • Gene Expression Analysis: Snap-freeze samples in liquid nitrogen for RNA extraction and subsequent analysis (e.g., WGCNA, qPCR) of genes involved in lipid metabolism, inflammation, and fibrosis.[15]

References

Choline Deficiency: A Deep Dive into its Effects on Liver and Muscle Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Choline, an essential nutrient, plays a pivotal role in a myriad of physiological processes, including the maintenance of cell membrane integrity, neurotransmission, and lipid metabolism. Its deficiency has been implicated in significant pathologies, most notably nonalcoholic fatty liver disease (NAFLD) and muscle damage. This technical guide provides an in-depth analysis of the molecular and cellular consequences of this compound deficiency on liver and muscle function, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Liver Dysfunction in this compound Deficiency

The liver is a primary organ affected by this compound deficiency, with effects ranging from fat accumulation to increased cell death and mitochondrial dysfunction.

Hepatic Steatosis (Fatty Liver)

A hallmark of this compound deficiency is the development of hepatic steatosis, characterized by the abnormal accumulation of triglycerides within hepatocytes.[1][2][3] This is primarily due to the impairment of very-low-density lipoprotein (VLDL) secretion, the main transport mechanism for exporting triglycerides from the liver.[2][4][5] Phosphatidylthis compound (PC), a key phospholipid synthesized from this compound, is an essential component of the VLDL particle.[2][4] Insufficient this compound leads to reduced PC synthesis, thereby hindering VLDL assembly and secretion.[4][6]

Two major pathways contribute to PC synthesis in the liver: the CDP-choline pathway, which directly utilizes dietary this compound, and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which synthesizes PC de novo.[1][7][8] In rodents, the PEMT pathway accounts for approximately 70% of hepatic PC synthesis.[1] Genetic variations in the PEMT gene can increase the dietary requirement for this compound and susceptibility to this compound deficiency-induced liver dysfunction.[8][9][10]

Mitochondrial Dysfunction and Oxidative Stress

This compound deficiency induces significant mitochondrial dysfunction in hepatocytes.[11][12][13] This includes impaired respiratory function, particularly a decrease in the activity of complex I of the electron transport chain.[11][14] The compromised mitochondrial function leads to increased generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), contributing to oxidative stress.[11][14][15] This oxidative stress can damage lipids, DNA, and proteins, further exacerbating liver injury.[11][14] Studies have shown a time-dependent decrease in mitochondrial membrane potential in this compound-deficient hepatocytes.[12][16]

Hepatocyte Apoptosis

This compound deficiency is a potent inducer of apoptosis, or programmed cell death, in hepatocytes.[16][17][18][19] The increased oxidative stress and mitochondrial dysfunction are key upstream events triggering the apoptotic cascade.[15][16] This process is characterized by the activation of caspases and can occur independently of the p53 tumor suppressor protein.[17] The rate of apoptosis has been shown to be inversely correlated with the cellular content of phosphatidylthis compound.[17]

The Role of Gut Microbiota

The gut microbiome has emerged as a significant factor in the development of fatty liver in the context of this compound deficiency.[20][21] Certain gut bacteria can metabolize this compound, reducing its availability for the host.[1] Variations in the composition of the gut microbiota, specifically the levels of Gammaproteobacteria and Erysipelotrichi, have been associated with the degree of liver fat accumulation during this compound depletion.[13][20]

Quantitative Effects of this compound Deficiency on Liver Function

ParameterOrganism/ModelDuration of DeficiencyKey FindingsReference(s)
Plasma Alanine Aminotransferase (ALT) Pemt(-/-) mice3 daysSignificant increase in plasma ALT levels, indicative of liver damage.[7]
Hepatic Triacylglycerol Pemt(-/-) mice3 daysSignificant increase in hepatic triacylglycerol levels.[7]
Mitochondrial H2O2 Generation Rats on this compound-deficient dietNot specifiedAt least a 2.5-fold increase in the NADH-specific yield of H2O2 in isolated liver mitochondria.[11]
Hepatocyte Apoptosis OXYS rats6 weeksApoptotic bodies detected in 0.18% of hepatocytes in this compound-deficient livers compared to 0.05% in controls.[18]
Intracellular Phosphatidylthis compound CWSV-1 rat hepatocytesNot specifiedDecreased to 55% of control levels.[19]
Intracellular this compound CWSV-1 rat hepatocytesNot specifiedDecreased to 20% of control levels.[19]
Intracellular Phosphothis compound CWSV-1 rat hepatocytesNot specifiedDecreased to 6% of control levels.[19]

Signaling Pathways in this compound Deficiency-Induced Liver Damage

VLDL Secretion Pathway

The synthesis and secretion of VLDL are critical for hepatic lipid homeostasis. This compound deficiency disrupts this pathway by limiting the availability of phosphatidylthis compound.

VLDL_Secretion_Pathway cluster_deficiency This compound Deficiency CDP_Choline_Pathway CDP-Choline Pathway Dietary_this compound->CDP_Choline_Pathway Activates Phosphatidylthis compound Phosphatidylthis compound (PC) CDP_Choline_Pathway->Phosphatidylthis compound PEMT_Pathway PEMT Pathway PEMT_Pathway->Phosphatidylthis compound VLDL_Assembly VLDL Assembly Phosphatidylthis compound->VLDL_Assembly Required for VLDL_Secretion VLDL Secretion VLDL_Assembly->VLDL_Secretion Triglyceride_Export Triglyceride Export VLDL_Secretion->Triglyceride_Export Hepatic_Steatosis Hepatic Steatosis VLDL_Secretion->Hepatic_Steatosis Prevents VLDL_Secretion->Hepatic_Steatosis Leads to

Caption: VLDL secretion pathway and its disruption in this compound deficiency.

Mitochondrial Dysfunction and Apoptosis Pathway

This compound deficiency leads to mitochondrial dysfunction, increased ROS production, and ultimately, hepatocyte apoptosis.

Mitochondrial_Apoptosis_Pathway Choline_Deficiency This compound Deficiency Mitochondrial_PC_Alteration Altered Mitochondrial Phosphatidylthis compound Metabolism Choline_Deficiency->Mitochondrial_PC_Alteration Complex_I_Dysfunction Complex I Dysfunction Mitochondrial_PC_Alteration->Complex_I_Dysfunction Increased_ROS Increased ROS Production Complex_I_Dysfunction->Increased_ROS MMP_Collapse Mitochondrial Membrane Potential Collapse Increased_ROS->MMP_Collapse Caspase_Activation Caspase Activation MMP_Collapse->Caspase_Activation Apoptosis Hepatocyte Apoptosis Caspase_Activation->Apoptosis

Caption: Mitochondrial dysfunction and apoptosis pathway in this compound deficiency.

Muscle Dysfunction in this compound Deficiency

While the effects on the liver are more extensively studied, this compound deficiency also has significant consequences for muscle function.

Increased Creatine (B1669601) Kinase (CK) Levels

A key indicator of muscle damage is the elevation of serum creatine phosphokinase (CPK), also known as creatine kinase (CK).[22][23][24] Studies in humans have shown that a this compound-deficient diet can lead to a significant increase in serum CPK activity, which is reversible upon this compound repletion.[22] This suggests that this compound is crucial for maintaining the structural integrity of muscle cell membranes.

Membrane Fragility and Myocyte Leakage

This compound deficiency leads to diminished concentrations of phosphatidylthis compound in myocyte membranes.[22] This alteration in membrane composition increases osmotic fragility, making the cells more susceptible to damage and leakage of intracellular components like CPK.[22]

Mitochondrial Dysfunction in Muscle

Similar to the liver, this compound deficiency can also impact muscle mitochondria.[25][26] A defect in this compound kinase beta, an enzyme in the PC synthesis pathway, has been shown to cause mitochondrial dysfunction in muscle.[25][26][27] This includes impaired respiratory chain enzyme activities, decreased ATP synthesis, and increased superoxide (B77818) production.[25][26] This can lead to the elimination of mitochondria through a process called mitophagy.[25][26]

Quantitative Effects of this compound Deficiency on Muscle Function

ParameterOrganism/ModelDuration of DeficiencyKey FindingsReference(s)
Serum Creatine Phosphokinase (CPK) HumansNot specifiedUp to a 66-fold increase in serum CPK activity in some individuals on a this compound-deficient diet.[22]
Myoblast CPK Leakage C2C12 mouse myoblasts72 hours3.5-fold more CPK leakage from cells grown in this compound-deficient medium compared to controls.[22]
Myoblast Phosphatidylthis compound C2C12 mouse myoblasts72 hoursReduced to 43% of control cell concentrations.[22]

Experimental Protocols

Induction of this compound Deficiency in Rodents

A commonly used experimental model to study the effects of this compound deficiency is the administration of a this compound-deficient (CD) diet to rodents.[5][7][28][29]

  • Diet Composition: These diets are typically purified and contain all essential nutrients except for this compound. A common formulation is the this compound-deficient, L-amino acid-defined (CDAA) diet.[11][28] Methionine content can also be manipulated, as in the methionine-choline deficient (MCD) diet, which induces a more severe phenotype of nonalcoholic steatohepatitis (NASH).[5][29][30]

  • Animal Models: Various rodent strains are used, including rats and mice (e.g., C57BL/6).[5][18] Genetically modified models, such as Pemt knockout mice, are also valuable for studying specific pathways.[7]

  • Duration: The duration of the diet can range from a few days to several weeks or months, depending on the specific pathological features being investigated.[7][18][31] Short-term deficiency (e.g., 3-7 days) is often sufficient to induce hepatic steatosis and initial signs of liver injury.[7] Longer-term feeding can lead to fibrosis and even hepatocellular carcinoma.[11][31]

  • Assessment: Endpoints for assessment typically include measuring plasma levels of liver enzymes (ALT, AST), quantifying hepatic triglyceride content, histological analysis of liver tissue, and assessing mitochondrial function in isolated organelles.[7][12][28] For muscle effects, serum CK levels are a primary biomarker.[22]

In Vitro Model of this compound Deficiency

Cultured cells, such as the CWSV-1 immortalized rat hepatocyte cell line and C2C12 mouse myoblasts, are used to investigate the cellular and molecular mechanisms of this compound deficiency.[15][19][22]

  • Culture Conditions: Cells are cultured in a defined medium with varying concentrations of this compound. A this compound-deficient medium typically contains 0 µM this compound, while a control medium may contain 70 µM this compound.[22]

  • Experimental Procedures: Researchers can then assess various cellular processes, including apoptosis (e.g., using TUNEL assays or measuring caspase activation), reactive oxygen species production, mitochondrial membrane potential, and the leakage of intracellular enzymes like CPK into the culture medium.[15][16][22]

Experimental Workflow for Investigating this compound Deficiency

Experimental_Workflow Model_Selection Model Selection (In Vivo / In Vitro) In_Vivo In Vivo (Rodent Model) Model_Selection->In_Vivo In_Vitro In Vitro (Cell Culture) Model_Selection->In_Vitro Diet_Administration This compound-Deficient Diet Administration In_Vivo->Diet_Administration Cell_Culture Culture in this compound-Deficient Medium In_Vitro->Cell_Culture Sample_Collection Sample Collection (Blood, Tissues) Diet_Administration->Sample_Collection Cell_Lysates_Media Collection of Cell Lysates and Culture Media Cell_Culture->Cell_Lysates_Media Biochemical_Analysis Biochemical Analysis (ALT, AST, CK, Triglycerides) Sample_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Liver, Muscle) Sample_Collection->Histological_Analysis Molecular_Analysis Molecular & Cellular Analysis (Apoptosis, ROS, Gene Expression) Sample_Collection->Molecular_Analysis Cell_Lysates_Media->Biochemical_Analysis Cell_Lysates_Media->Molecular_Analysis Data_Interpretation Data Interpretation and Conclusion Biochemical_Analysis->Data_Interpretation Histological_Analysis->Data_Interpretation Molecular_Analysis->Data_Interpretation

Caption: General experimental workflow for studying this compound deficiency.

Conclusion

This compound deficiency profoundly impacts both liver and muscle function through a complex interplay of metabolic and signaling disruptions. In the liver, the impairment of VLDL secretion leads to steatosis, while mitochondrial dysfunction fuels oxidative stress and apoptosis. In muscle, altered membrane composition results in increased fragility and damage, evidenced by elevated serum creatine kinase. The detailed understanding of these mechanisms, facilitated by robust in vivo and in vitro experimental models, is crucial for the development of therapeutic strategies targeting this compound-related pathologies. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of this compound deficiency and its far-reaching consequences.

References

The Role of Choline in Early Brain Development and Cognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline is an essential nutrient that plays a pivotal role in early brain development, with enduring effects on cognitive function throughout life. As a precursor to the neurotransmitter acetylthis compound (B1216132), a key component of cell membranes (phosphatidylthis compound), and a participant in methyl group metabolism, this compound's influence on neurodevelopmental processes is multifaceted and profound. This technical guide provides an in-depth overview of the core mechanisms of this compound's action, summarizes key quantitative data from human and animal studies, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in optimizing neurodevelopment and cognitive health.

Introduction

The period of early brain development, encompassing fetal and neonatal life, is characterized by rapid neurogenesis, synaptogenesis, and myelination. Nutritional status during this critical window has a profound and lasting impact on brain structure and function. This compound has emerged as a key nutrient in this context, influencing the structural integrity of neurons, neurotransmission, and epigenetic programming of the developing brain.[1][2][3]

Animal studies have consistently demonstrated that maternal this compound supplementation during gestation enhances cognitive outcomes in offspring, including improved memory and attention.[4] While human studies have yielded more varied results, a growing body of evidence suggests that higher maternal this compound intake is associated with better neurodevelopmental outcomes in children.[5] This guide will delve into the molecular mechanisms underlying these observations and provide a practical resource for researchers in the field.

This compound's Core Functions in Neurodevelopment

This compound's contributions to brain development are mediated through several key biological pathways:

  • Structural Integrity of Cell Membranes: this compound is a precursor for the synthesis of phosphatidylthis compound (PC) and sphingomyelin, two major phospholipids (B1166683) that are essential components of all cell membranes, including those of neurons and glial cells.[2] The rapid proliferation and growth of brain cells during early development create a high demand for these structural lipids.

  • Neurotransmitter Synthesis: this compound is the direct precursor to acetylthis compound (ACh), a neurotransmitter critical for learning, memory, and attention.[6][7] The availability of this compound can influence the synthesis and release of ACh in the brain, thereby modulating cholinergic neurotransmission.[8]

  • Methyl Group Metabolism and Epigenetics: Through its metabolite betaine, this compound participates in one-carbon metabolism, providing methyl groups for the synthesis of S-adenosylmethionine (SAM).[3][9] SAM is a universal methyl donor for DNA and histone methylation, two key epigenetic mechanisms that regulate gene expression.[10][11] By influencing epigenetic programming, this compound can have long-lasting effects on the expression of genes involved in brain development and function.

  • Modulation of Synaptic Plasticity: this compound availability has been shown to influence synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[12][13]

Signaling Pathways and Molecular Mechanisms

The multifaceted roles of this compound in brain development are orchestrated through complex signaling pathways.

Choline_Metabolism_and_Signaling This compound Dietary this compound PC Phosphatidylthis compound (Membrane Synthesis) This compound->PC CDP-Choline Pathway ACh Acetylthis compound (Neurotransmission) This compound->ACh This compound Acetyltransferase Betaine Betaine This compound->Betaine This compound Oxidase SAM S-adenosylmethionine (SAM) Betaine->SAM BHMT Epigenetics DNA & Histone Methylation SAM->Epigenetics Gene_Expression Altered Gene Expression (e.g., BDNF, NGF) Epigenetics->Gene_Expression

This compound's primary metabolic pathways in the brain.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative findings from key studies investigating the impact of this compound on brain development and cognition.

Table 1: Human Studies on Maternal this compound Supplementation
Study ReferenceThis compound Supplementation DoseDurationKey Cognitive/Neural Outcome(s)Quantitative Finding
Cornell University Study[1]930 mg/day vs. 480 mg/dayThird trimester of pregnancyInfant information processing speedInfants in the 930 mg/day group had a 22.3 millisecond faster reaction time on average.[1]
Cornell University Follow-up930 mg/day vs. 480 mg/dayThird trimester of pregnancyChild executive functioning at 7 yearsChildren in the 930 mg/day group performed better on a task of planning and problem-solving.
Randomized Controlled Trial[14]750 mg/day phosphatidylthis compound vs. placebo18 weeks gestation to 90 days postpartumInfant memory and development at 10 and 12 monthsNo significant differences were observed between the supplemented and placebo groups.[14]
Randomized Controlled Trial[15]930 mg/day vs. 480 mg/dayThird trimester of pregnancyInfant information processing speedInfants in the 930 mg/day group showed significantly faster saccade reaction times.[15]
Table 2: Animal Studies on this compound Supplementation and Cognition
Study ReferenceAnimal ModelThis compound Supplementation DoseDurationCognitive TaskQuantitative Finding
Meck et al. (1988)[16]RatsPrenatal and postnatal this compound chloride-12- and 18-arm radial mazeThis compound-treated rats showed more accurate performance in both working and reference memory components.[16]
Teather & Wurtman (2005)[17]Rats~500 mg/kg/day CDP-choline3 monthsMorris water mazeAmeliorated hippocampal-dependent spatial memory deficits in rats raised in an impoverished environment.[17]
Moreno-García et al. (2018)[18]RatsThis compound-enriched diet10 weeks in adulthoodSpontaneous object recognitionEnhanced performance on a 48-hour retention test compared to controls.[18]
Mellott et al. (2017)[19]Rats100 mg/kg/day this compound chloridePostnatal days 40-60Morris water maze (working memory)Mitigated alcohol-related deficits in working memory.[19]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this compound research.

Rodent Cognitive Assessment: The Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular tank (e.g., 160 cm diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.[20]

  • Acquisition Phase: Rats are placed in the maze from different starting positions and must learn the location of the hidden platform using spatial cues in the room. The latency to find the platform is recorded over several trials and days.[20]

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[17]

  • Cued Version: A visible platform is used to assess for any motor or visual impairments that could confound the results of the hidden platform task.[17]

Morris_Water_Maze_Workflow Start Start Acquisition Acquisition Trials (Hidden Platform) Start->Acquisition Probe Probe Trial (Platform Removed) Acquisition->Probe Cued Cued Trials (Visible Platform) Probe->Cued Data_Analysis Data Analysis (Escape Latency, Time in Quadrant) Cued->Data_Analysis End End Data_Analysis->End

Workflow for the Morris water maze cognitive assessment.
In Vitro Neuronal Cell Culture

Primary neuronal cultures are used to study the direct effects of this compound on neuronal development and function at a cellular level.

Protocol:

  • Tissue Dissociation: The hippocampus or other brain regions of interest are dissected from embryonic or neonatal rodents. The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.[21]

  • Plating: The dissociated neurons are plated onto culture dishes pre-coated with substrates like poly-L-ornithine and laminin (B1169045) to promote cell adhesion and growth.[21]

  • Culture Maintenance: Cells are maintained in a specialized growth medium containing essential nutrients and growth factors in a humidified incubator at 37°C and 5% CO2.[21]

  • Experimental Treatment: this compound or other compounds of interest are added to the culture medium at various concentrations and for different durations.

  • Analysis: A variety of cellular and molecular analyses can be performed, including immunocytochemistry to identify specific cell types (e.g., using antibodies against this compound acetyltransferase), neurite outgrowth assays, and analysis of gene and protein expression.[22]

Electrophysiology: Long-Term Potentiation (LTP)

LTP is a measure of synaptic plasticity and is often studied in hippocampal slices to understand the cellular basis of learning and memory.

Protocol:

  • Hippocampal Slice Preparation: Rodents are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and thin transverse slices (e.g., 400 µm) are prepared using a vibratome.[23]

  • Recording Chamber: Slices are transferred to a recording chamber where they are continuously perfused with oxygenated aCSF.

  • Electrode Placement: A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals), and a recording electrode is placed in the dendritic or somatic region of the postsynaptic neurons (e.g., CA1 pyramidal cells) to record field excitatory postsynaptic potentials (fEPSPs).[23]

  • Baseline Recording: Stable baseline synaptic responses are recorded by delivering low-frequency stimulation.[12]

  • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to the stimulating electrode to induce LTP.[13][24]

  • Post-HFS Recording: Synaptic responses are recorded for an extended period (e.g., 60 minutes or more) after HFS to measure the potentiation of the synaptic response.[13]

Molecular Analysis: Quantification of this compound and its Metabolites

Liquid chromatography/electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS) is a sensitive and specific method for quantifying this compound and its various metabolites in biological samples.

Protocol:

  • Sample Preparation: Brain tissue, plasma, or other biological samples are homogenized.

  • Extraction: this compound and its metabolites are extracted from the homogenate using a solvent system, typically a mixture of methanol (B129727) and chloroform, which separates the compounds into organic and aqueous phases.[25][26]

  • LC Separation: The extracted samples are injected into a liquid chromatography system, which separates the different this compound-containing compounds based on their physicochemical properties.[25]

  • ESI-MS/MS Detection: The separated compounds are then introduced into a mass spectrometer via electrospray ionization. The mass spectrometer is used to detect and quantify each compound based on its mass-to-charge ratio, often using isotopically labeled internal standards for accurate quantification.[25][27]

Experimental_Workflow_Overview Animal_Model Animal Model (e.g., Rodent) Choline_Intervention This compound Supplementation/Deficiency Animal_Model->Choline_Intervention Cognitive_Testing Cognitive Assessment (e.g., Morris Water Maze) Choline_Intervention->Cognitive_Testing Brain_Tissue Brain Tissue Collection Cognitive_Testing->Brain_Tissue Data_Integration Data Integration and Interpretation Cognitive_Testing->Data_Integration Molecular_Analysis Molecular Analysis (e.g., LC/ESI-IDMS, Epigenetics) Brain_Tissue->Molecular_Analysis Electrophysiology Electrophysiology (e.g., LTP) Brain_Tissue->Electrophysiology Molecular_Analysis->Data_Integration Electrophysiology->Data_Integration

General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the critical role of this compound in early brain development and its lasting impact on cognitive function. While animal studies provide compelling evidence for the benefits of this compound supplementation, further well-controlled human clinical trials are necessary to establish optimal intake levels during pregnancy and early life for cognitive enhancement.

For drug development professionals, the multifaceted mechanisms of this compound's action present several potential therapeutic avenues. Targeting this compound metabolic pathways, enhancing cholinergic neurotransmission, or modulating the epigenetic landscape through this compound-related interventions could offer novel strategies for addressing neurodevelopmental disorders and age-related cognitive decline. Future research should focus on elucidating the precise molecular targets of this compound in the developing brain and translating the promising findings from preclinical models into effective clinical interventions.

References

Methodological & Application

Application Note: Quantitative Analysis of Choline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Choline is an essential nutrient vital for numerous biological functions, including neurotransmitter synthesis (acetylthis compound), cell membrane signaling (phospholipids), and lipid transport. Its role in one-carbon metabolism also links it to cardiovascular health.[1] Accurate and sensitive quantification of this compound in plasma is crucial for clinical research, nutritional assessment, and drug development. This application note describes a robust and high-throughput method for the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This method employs a simple protein precipitation step for sample preparation and utilizes Hydrophilic Interaction Chromatography (HILIC) for efficient separation of the highly polar this compound molecule. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (d9-choline) ensures high accuracy and precision. This method is suitable for large-scale clinical studies requiring reliable and rapid this compound measurements.

Experimental Protocol

Materials and Reagents
Sample Preparation

Proper sample handling is critical for accurate this compound measurement.[3]

  • Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant. Heparin has been shown to potentially lead to higher this compound concentrations and is not recommended.[3]

  • Plasma Separation: Centrifuge the blood samples within 60 minutes of collection to separate the plasma.[2]

  • Storage: Process plasma samples immediately or store them at -20°C or lower until analysis.[2] Avoid multiple freeze-thaw cycles.[3]

  • Protein Precipitation:

    • To 30 µL of plasma sample, add 90 µL of acetonitrile containing the d9-choline internal standard (e.g., at 10 µmol/L).[2] This results in a 3:1 ratio of acetonitrile to plasma.

    • Vortex the mixture thoroughly for 30 seconds to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 5800 x g) for 2 minutes.[2]

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterValue
Column HILIC Column (e.g., InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm)[4]
Mobile Phase A Water with 10 mM ammonium acetate[4]
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient suitable for HILIC separation (e.g., starting at 90% B)
Flow Rate 0.4 - 0.6 mL/min[2]
Column Temperature Ambient or controlled (e.g., 25°C)
Injection Volume 5 - 10 µL

Mass Spectrometry (MS):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 104 → 60, d9-Choline: m/z 113 → 69
Collision Energy Optimized for the specific instrument
Dwell Time 100-200 ms
Calibration and Quantification
  • Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., dialyzed plasma or water).[2]

  • Process the calibration standards and quality control (QC) samples alongside the unknown plasma samples using the same sample preparation protocol.

  • Construct a calibration curve by plotting the peak area ratio of this compound to d9-choline against the corresponding this compound concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for this compound quantification as compiled from various sources.

ParameterReported ValueSource
Linearity Range 1 - 1000 nmol/L[5]
0.38 - 224 µmol/L[6]
Lower Limit of Quantitation (LLOQ) 0.38 µmol/L[6]
Intra-Assay Precision (%CV) < 4%[6]
Inter-Assay Precision (%CV) < 6%[6]
Recovery 94% - 114%[6]
Typical Plasma Concentration (Fasting) 8.0 (7.0 - 9.3) µmol/L (Median, 25th-75th percentiles)[2]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

choline_metabolism_pathway cluster_gut Intestinal Bacteria cluster_liver Liver Enzymes cluster_cellular Cellular Functions This compound This compound tma Trimethylamine (TMA) This compound->tma Metabolism acetylthis compound Acetylthis compound This compound->acetylthis compound Synthesis phospholipids Phospholipids This compound->phospholipids Synthesis tmao Trimethylamine N-oxide (TMAO) tma->tmao Oxidation cardiovascular_disease Cardiovascular Disease tmao->cardiovascular_disease Associated with

Caption: Simplified metabolic pathways of dietary this compound.

References

Application Notes and Protocols for Choline Acetyltransferase (ChAT) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline Acetyltransferase (ChAT) is a critical enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylthis compound (B1216132) (ACh) from this compound and acetyl-CoA.[1][2][3] The activity of ChAT is a key indicator of the functional state of cholinergic neurons and is implicated in various neurological disorders, including Alzheimer's disease.[4] Accurate and reliable measurement of ChAT activity is therefore essential for neuroscience research and the development of novel therapeutics targeting the cholinergic system.

These application notes provide detailed protocols for the determination of ChAT activity using colorimetric, radiometric, and fluorometric methods. The information is intended to guide researchers in selecting the appropriate assay for their specific needs and to provide clear, step-by-step instructions for successful execution.

Data Presentation: Comparison of Commercial ChAT Activity Assay Kits

Several commercial kits are available for the measurement of ChAT activity. The following table summarizes their key quantitative parameters to facilitate comparison.

ParameterColorimetric Assay Kit 1[5][6]Colorimetric Assay Kit 2[7][8]Fluorometric Assay Kit[9]
Detection Method ColorimetricColorimetricFluorometric
Wavelength 324 nm324 nmEx/Em = 530/585 nm
Sample Type Animal TissuesAnimal TissuesPlasma, Serum, Tissue Homogenates, Cell Suspensions
Sensitivity 1.21 U/g fresh weight1.21 U/g fresh weight~0.05 µM Acetylthis compound
Detection Range 1.21 - 40 U/g fresh weight1.21 - 40 U/g fresh weight0.4 - 10 µM (fluorometric)
Assay Time ~65 min~65 minNot specified
Intra-assay CV (%) 5.15.1Not specified
Inter-assay CV (%) 9.49.4Not specified

Unit definition: 1 unit is the ability to transfer 1 nmol of acetyl group to this compound per gram of wet weight tissue at 37°C and pH 7.2.[5][6]

Experimental Protocols

This section provides detailed methodologies for three common types of ChAT activity assays.

Colorimetric Assay Protocol

This protocol is based on the principle that Acetyl-CoA reacts with this compound, catalyzed by ChAT, to produce coenzyme A (CoA). The CoA then reacts with 4,4'-dithiopyridine to produce a colored product that can be measured spectrophotometrically at 324 nm.[5][6][7][10] The activity of ChAT is directly proportional to the measured optical density.

Materials:

  • ChAT Activity Assay Kit (containing buffer solution, inhibitor, substrates, accelerants, and chromogenic agent)

  • Microplate reader capable of measuring absorbance at 324 nm[6]

  • Homogenizer

  • Centrifuge

  • Water baths (37°C and 100°C)[5][6]

  • Ice bath

  • PBS (0.01 M, pH 7.4)

  • Double distilled water

Procedure:

  • Sample Preparation: a. Excise animal tissue and wash with ice-cold PBS. b. Blot the tissue dry with filter paper and weigh. c. Add 4 volumes of PBS to the tissue (w/v ratio of 1:4). d. Homogenize the tissue on ice. e. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5][6] f. Collect the supernatant and keep it on ice for the assay.

  • Reagent Preparation: a. Prepare the substrate working solution according to the kit manufacturer's instructions. This typically involves mixing the buffer solution, inhibitor, substrate A, substrate B, accelerant A, and accelerant B.[11] b. Pre-warm the substrate working solution to 37°C for 5 minutes before use.[6]

  • Assay Reaction: a. Set up two tubes for each sample: a "Sample" tube and a "Control" tube. b. To the "Control" tube, add 50 µL of the sample supernatant and incubate in a 100°C water bath for 2 minutes to inactivate the enzyme. Then add 300 µL of the pre-warmed substrate working solution.[5][6] c. To the "Sample" tube, add 300 µL of the pre-warmed substrate working solution, followed by 50 µL of the sample supernatant.[5][6] d. Mix all tubes thoroughly and incubate at 37°C for 20 minutes.[5][6] e. Stop the reaction by incubating all tubes in a 100°C water bath for 2 minutes.[5][6] f. Add 850 µL of double distilled water to each tube and mix. g. Centrifuge at 3,100 - 3,500 x g for 10 minutes.[5][6] h. Transfer 750 µL of the supernatant to a new tube.

  • Chromogenic Reaction: a. Add 15 µL of the chromogenic agent to each tube containing the supernatant.[5][6] b. Mix well and let it stand at room temperature for 15 minutes.[5][6] c. Transfer 250 µL from each tube to a 96-well microplate. d. Measure the optical density (OD) at 324 nm using a microplate reader.

  • Calculation of ChAT Activity:

    • ChAT Activity (U/g) = [(OD_Sample - OD_Control) / (ε × d)] × (V_total / V_sample) / (m / V_homogenate) / t

      • Where:

        • ε = Molar extinction coefficient of the product (1.98×10^-5 L/(nmol·cm))[11]

        • d = Optical path of the cuvette (typically 1 cm)[11]

        • V_total = Total volume of the reaction mixture[11]

        • V_sample = Volume of the sample added[11]

        • m = Weight of the tissue sample (g)[11]

        • V_homogenate = Total volume of the tissue homogenate (mL)

        • t = Reaction time (20 min)[5][11]

Radiometric Assay Protocol

This is a highly sensitive method that measures the formation of radiolabeled acetylthis compound ([³H]ACh or [¹⁴C]ACh) from a radiolabeled acetyl-CoA substrate ([³H]acetyl-CoA or [¹⁴C]acetyl-CoA) and this compound.[12][13] The radiolabeled product is then separated from the unreacted substrate and quantified using a scintillation counter.

Materials:

  • [³H]acetyl-CoA or [¹⁴C]acetyl-CoA

  • This compound chloride

  • Sodium tetraphenylboron solution

  • Liquid scintillant

  • Lysis buffer (e.g., M-PER) with protease inhibitors

  • Microcentrifuge tubes

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Sample Preparation: a. Homogenize fresh or frozen brain tissue (e.g., cortex, hippocampus, striatum) in ice-cold lysis buffer containing protease inhibitors.[13] b. A small amount of tissue (~100 mg) is sufficient.[13] c. The resulting homogenate can be used directly for the assay.

  • Assay Reaction: a. Pre-chill 1.5 mL microcentrifuge tubes on ice. b. Add 4 µL of the tissue homogenate to each tube. Include a blank tube with 4 µL of lysis buffer.[13] c. Prepare a reaction mixture containing radiolabeled acetyl-CoA (e.g., 0.2 mM [³H]acetyl-CoA) and this compound (e.g., 1 mM).[12] d. Initiate the reaction by adding the reaction mixture to the sample tubes. e. Incubate the reaction at 37°C for an appropriate time (e.g., 30 minutes).[14]

  • Separation and Quantification: a. Stop the reaction by adding an ice-cold solution. b. Isolate the radiolabeled acetylthis compound. A common method involves extraction with a sodium tetraphenylboron solution in an organic solvent.[12][15] c. Transfer the organic phase containing the radiolabeled acetylthis compound to a scintillation vial. d. Add liquid scintillant to each vial. e. Quantify the radioactivity using a liquid scintillation counter.

  • Calculation of ChAT Activity:

    • Calculate the amount of radiolabeled acetylthis compound formed based on the specific activity of the radiolabeled acetyl-CoA and the counts per minute (CPM) obtained.

    • Express the ChAT activity as pmol or nmol of acetylthis compound formed per minute per mg of protein.

Fluorometric Assay Protocol

This assay measures acetylthis compound, the product of the ChAT reaction. Acetylthis compound is hydrolyzed by acetylcholinesterase to this compound, which is then oxidized by this compound oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a fluorescent probe to generate a fluorescent product.[9]

Materials:

  • Acetylthis compound Assay Kit (containing assay buffer, this compound oxidase, horseradish peroxidase (HRP), fluorescence probe, and acetylcholinesterase)[9]

  • 96-well microtiter plate suitable for fluorescence measurements

  • Fluorometric microplate reader (Ex/Em = 530/585 nm)

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation: a. Prepare tissue homogenates or cell suspensions as described in the colorimetric assay protocol. b. For plasma samples, a dilution of at least 1:200 to 1:400 with assay buffer is recommended.[9]

  • Reagent Preparation: a. Prepare the Acetylthis compound Reaction Reagent by mixing this compound Oxidase, HRP, Fluorescence Probe, and Acetylcholinesterase in the assay buffer according to the kit instructions.[9] b. Protect the solution from light and use it within 30 minutes of preparation.[9]

  • Assay Reaction: a. Add samples and acetylthis compound standards to the wells of a 96-well plate. b. Add the Acetylthis compound Reaction Reagent to all wells. c. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: a. Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

  • Calculation of Acetylthis compound Concentration: a. Subtract the blank fluorescence reading from all standard and sample readings. b. Plot a standard curve of fluorescence intensity versus acetylthis compound concentration. c. Determine the acetylthis compound concentration in the samples from the standard curve. To determine ChAT activity, measure the rate of acetylthis compound production over time.

Mandatory Visualizations

Cholinergic Signaling Pathway

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound ChAT This compound Acetyltransferase (ChAT) This compound->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle Acetylthis compound (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation AChR Acetylthis compound Receptor (AChR) ACh_released->AChR Binding Choline_reuptake This compound AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->this compound Reuptake Signal Signal Transduction AChR->Signal

Caption: Synthesis and release of acetylthis compound in a cholinergic synapse.

Experimental Workflow for ChAT Activity Assay

ChAT_Assay_Workflow cluster_detection Detection start Start: Obtain Tissue/Cell Sample prep Sample Preparation (Homogenization, Centrifugation) start->prep supernatant Collect Supernatant prep->supernatant assay Assay Reaction (Incubation with Substrates) supernatant->assay reagent_prep Reagent Preparation (Substrate Working Solution) reagent_prep->assay stop Stop Reaction assay->stop colorimetric Colorimetric: Add Chromogen, Measure OD stop->colorimetric radiometric Radiometric: Separate Product, Count CPM stop->radiometric fluorometric Fluorometric: Measure Fluorescence stop->fluorometric data Data Analysis (Calculate Activity) colorimetric->data radiometric->data fluorometric->data end End: Report Results data->end

Caption: General experimental workflow for measuring ChAT activity.

References

Tracing Choline's Journey in the Body: Application Notes and Protocols for In Vivo Stable Isotope Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient that plays a critical role in a wide range of physiological processes, from maintaining the structural integrity of cell membranes to synthesizing the neurotransmitter acetylthis compound. Its metabolism is complex and compartmentalized, with distinct pathways operating in different tissues. Dysregulation of this compound metabolism has been implicated in various diseases, including liver disease, neurological disorders, and cancer.

Stable isotope tracing offers a powerful methodology to unravel the intricacies of this compound metabolism in vivo. By introducing this compound labeled with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), researchers can track its absorption, distribution, and transformation into various downstream metabolites. This approach provides invaluable insights into the dynamic fluxes through different metabolic pathways, which cannot be obtained from static concentration measurements alone.

These application notes provide a comprehensive overview of the principles and protocols for conducting in vivo stable isotope tracing studies of this compound metabolism. They are designed to guide researchers in designing experiments, preparing samples, and analyzing data to gain a deeper understanding of this compound's role in health and disease.

Key Metabolic Pathways of this compound

This compound undergoes three primary metabolic fates in the body: phosphorylation, oxidation, and acetylation.

  • Phosphorylation Pathway (CDP-Choline Pathway): This is the primary route for the synthesis of phosphatidylthis compound (PC), a major component of cell membranes. This compound is first phosphorylated to phosphothis compound (B91661), which is then converted to cytidine (B196190) diphosphate-choline (CDP-choline). Finally, the phosphothis compound moiety is transferred to diacylglycerol to form PC.

  • Oxidation Pathway: In the liver and kidneys, this compound can be oxidized to betaine. Betaine is a critical methyl donor, participating in the one-carbon metabolism pathway by converting homocysteine to methionine.

  • Acetylation Pathway: In cholinergic neurons, this compound is acetylated to form acetylthis compound, an essential neurotransmitter for nerve impulse transmission.

dot graph CholineMetabolism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

This compound [fillcolor="#FBBC05"]; Phosphothis compound [fillcolor="#F1F3F4"]; CDP_this compound [label="CDP-Choline", fillcolor="#F1F3F4"]; Phosphatidylthis compound [fillcolor="#34A853"]; Betaine [fillcolor="#F1F3F4"]; Acetylthis compound [fillcolor="#EA4335"];

CholineMetabolism cluster_0 Phosphorylation Pathway cluster_1 Oxidation Pathway cluster_2 Acetylation Pathway Choline_p This compound Phosphothis compound Phosphothis compound Choline_p->Phosphothis compound this compound Kinase CDP_this compound CDP-Choline Phosphothis compound->CDP_this compound CTP:phosphothis compound cytidylyltransferase Phosphatidylthis compound Phosphatidylthis compound CDP_this compound->Phosphatidylthis compound this compound phosphotransferase Choline_o This compound Betaine Betaine Choline_o->Betaine this compound Dehydrogenase Choline_a This compound Acetylthis compound Acetylthis compound Choline_a->Acetylthis compound this compound Acetyltransferase

Caption: Major metabolic pathways of this compound.

Experimental Protocols

A typical in vivo stable isotope tracing experiment involves the administration of labeled this compound, followed by the collection of biological samples at various time points and subsequent analysis by mass spectrometry.

Protocol 1: Administration of Stable Isotope-Labeled this compound

Objective: To introduce a stable isotope-labeled this compound tracer into the biological system.

Materials:

  • Deuterated this compound (e.g., ²H₉-choline chloride) or ¹³C-labeled this compound.

  • Sterile saline (0.9% NaCl) for injection.

  • Gavage needles (for oral administration).

  • Syringes and needles (for intravenous administration).

Procedure:

A. Intravenous (IV) Infusion (Rat Model):

  • Prepare a solution of deuterated this compound in sterile saline. A typical dose for a rat glioblastoma model is a single high-dose IV bolus of 285 mg/kg.[1]

  • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Administer the deuterated this compound solution via tail vein infusion. A 3-step continuous infusion protocol can be used to maintain a steady plasma concentration.[2]

B. Oral Administration (Rat Model):

  • Prepare a solution of deuterated this compound in sterile water. A typical oral dose for a rat glioblastoma model is 50 mg/kg administered daily for three consecutive days.[1][3]

  • Administer the solution directly into the stomach using a gavage needle.

C. Oral Administration (Human Study):

  • A single oral dose of 1650 mg of this compound has been used in studies examining brain function in postmenopausal women.[4]

  • For longer-term studies, a daily dose can be incorporated into the diet. For example, subjects can consume a single bolus of 2.2 mmol of trimethyl-²H₉-choline.[5]

Protocol 2: Sample Collection and Processing

Objective: To collect and process biological samples for the analysis of this compound and its metabolites.

Materials:

  • EDTA-coated tubes for blood collection.

  • Centrifuge.

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Methanol, chloroform (B151607), and water (LC-MS grade).

Procedure:

A. Blood Collection and Plasma Separation:

  • Collect whole blood into EDTA-coated tubes. EDTA is crucial to inhibit the formation of this compound from this compound esters after sample collection.[6]

  • Immediately centrifuge the blood sample to separate the plasma.

  • Transfer the plasma to a clean tube and freeze immediately at -80°C until analysis.[6]

B. Tissue Collection and Extraction:

  • Harvest tissues of interest (e.g., liver, brain) and immediately snap-freeze in liquid nitrogen to quench metabolic activity.[7]

  • Store frozen tissues at -80°C until extraction.

  • For extraction, pulverize the frozen tissue using a mortar and pestle cooled with liquid nitrogen or a tissue homogenizer.

  • Perform a metabolite extraction using a modified Bligh and Dyer method.[5]

    • To approximately 100 mg of pulverized tissue, add 400 µL of a 2:1 (v/v) methanol:chloroform solution.

    • Vortex vigorously and incubate at -20°C overnight.

    • Centrifuge to pellet the tissue debris.

    • Collect the supernatant and re-extract the pellet with a 2:1:0.8 (v/v/v) methanol:chloroform:water solution.

    • Combine the supernatants and add chloroform and water to induce phase separation.

    • The upper aqueous phase contains the water-soluble this compound metabolites (this compound, phosphothis compound, glycerophosphothis compound, betaine, acetylthis compound), while the lower organic phase contains the lipid-soluble metabolites (phosphatidylthis compound, sphingomyelin).

    • Dry down both phases under a stream of nitrogen or using a vacuum concentrator and store at -80°C until analysis.

dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

TracerAdmin [label="Tracer Administration\n(e.g., ²H₉-Choline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SampleCollection [label="Sample Collection\n(Blood, Tissues)"]; SampleProcessing [label="Sample Processing\n(Extraction, Phase Separation)"]; LCMS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Isotopic Enrichment, Flux Calculation)"];

TracerAdmin -> SampleCollection; SampleCollection -> SampleProcessing; SampleProcessing -> LCMS_Analysis; LCMS_Analysis -> DataAnalysis; }

Caption: General experimental workflow.

Protocol 3: LC-MS/MS Analysis of this compound Metabolites

Objective: To separate and quantify the concentrations and isotopic enrichment of this compound and its metabolites.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar this compound metabolites.

Procedure:

  • Reconstitute the dried aqueous and organic extracts in an appropriate solvent (e.g., mobile phase).

  • Inject the samples onto the LC-MS/MS system.

  • Separate the this compound metabolites using a gradient elution. A typical gradient for the aqueous phase involves a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Detect the metabolites using multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the mass of the metabolite) and a specific product ion (a fragment of the metabolite) for high selectivity and sensitivity.

Data Presentation

Quantitative data from stable isotope tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for this compound and its Metabolites

This table provides a starting point for developing an LC-MS/MS method for the analysis of this compound and its metabolites. The exact m/z values may vary slightly depending on the specific isotope-labeled standard used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Isotope LabelLabeled Precursor Ion (m/z)Labeled Product Ion (m/z)
This compound104.160.1²H₉113.169.1
Acetylthis compound146.187.1²H₉155.196.1
Phosphothis compound184.1104.1²H₉193.1113.1
Glycerophosphothis compound258.1104.1²H₉267.1113.1
Betaine118.159.1²H₉127.168.1
Phosphatidylthis compound (PC 34:1)760.6184.1²H₉769.6193.1
Table 2: Quantitative Analysis of Deuterated this compound Metabolites in Rat Brain Tumor and Normal Brain

This table summarizes the relative abundance of deuterated this compound and its metabolites in a rat glioblastoma model at different time points after intravenous administration of ²H₄-choline. This data highlights the differences in this compound metabolism between tumor and normal brain tissue.

Time PointMetaboliteTumor (% of Total Deuterated Signal)Normal Brain (% of Total Deuterated Signal)
36 minutes This compound61 ± 2-
Phosphothis compound39 ± 2-
24 hours Phosphothis compound60 ± 0-
Glycerophosphothis compound40 ± 0-

Data are presented as mean ± SD. '-' indicates data not reported in the study.

Table 3: Comparison of Deuterated this compound Metabolite Distribution after Intravenous vs. Oral Administration in Rat Brain Tumors

This table compares the contribution of different deuterated this compound metabolites to the total deuterated this compound signal in rat glioblastoma tumors following either intravenous (IV) or oral (PO) administration of ²H₉-choline. This demonstrates how the route of administration can influence the metabolic fate of the tracer.[6]

Administration RouteThis compound (%)Phosphothis compound (%)Glycerophosphothis compound (%)Betaine (%)
Intravenous (IV) 54.2 ± 9.832.2 ± 7.26.7 ± 2.96.9 ± 3.6
Oral (PO) 13.2 ± 2.340.5 ± 3.318.3 ± 1.128.0 ± 8.2

Data are presented as mean ± SD.

Conclusion

Stable isotope tracing is a powerful technique for elucidating the complex dynamics of this compound metabolism in vivo. The protocols and data presentation formats outlined in these application notes provide a framework for researchers to design and execute robust experiments to investigate the role of this compound in health and disease. By carefully considering the choice of tracer, administration route, sampling time points, and analytical methods, researchers can gain valuable insights into the metabolic fluxes that govern this compound homeostasis and its dysregulation in pathological conditions. This knowledge is crucial for the development of novel diagnostic biomarkers and therapeutic strategies targeting this compound metabolism.

References

Application Notes and Protocols for Choline-Deficient Diet Models in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline is an essential nutrient vital for numerous physiological processes, including the maintenance of cell membrane integrity, neurotransmitter synthesis, and lipid metabolism. In the liver, this compound is a key component of phosphatidylthis compound, a phospholipid necessary for the assembly and secretion of very low-density lipoproteins (VLDL). A deficiency in dietary this compound impairs the liver's ability to export triglycerides, leading to their accumulation and the development of hepatic steatosis. This condition can progress to non-alcoholic steatohepatitis (NASH), characterized by inflammation and fibrosis, and ultimately to more severe pathologies such as cirrhosis and hepatocellular carcinoma (HCC).

Rodent models utilizing this compound-deficient (CD) diets are invaluable tools for studying the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and for the preclinical evaluation of therapeutic candidates. This document provides detailed application notes and protocols for several commonly used CD diet models.

Overview of this compound-Deficient Diet Models

Several variations of this compound-deficient diets are used to induce liver pathology in rodents. The most common models include:

  • This compound-Deficient, L-Amino Acid-Defined (CDAA) Diet: This diet is precisely formulated with a defined composition of amino acids, lacking this compound.

  • This compound-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This is a modification of the CDAA diet with increased fat content to more closely mimic the metabolic conditions of human NAFLD.[1]

  • Methionine and this compound-Deficient (MCD) Diet: This diet lacks both methionine and this compound, which accelerates the development of steatohepatitis.[2]

  • This compound-Deficient, Ethionine-Supplemented (CDE) Diet: This model combines a this compound-deficient diet with the administration of ethionine, a toxic amino acid that induces liver injury and promotes a robust progenitor cell response.[3]

Diet Compositions

The precise composition of the diet is critical for reproducible results. The following tables provide typical compositions for various this compound-deficient and control diets.

Table 1: Composition of this compound-Deficient, L-Amino Acid-Defined (CDAA) and Control Diets.

IngredientControl Diet (g/kg)CDAA Diet (g/kg)
Protein
L-Amino Acid Mix175.7175.7
Carbohydrate
Sucrose400.0400.0
Corn Starch215.0215.0
Fat
Corn Oil100.0100.0
Fiber
Cellulose50.050.0
Mineral Mix 35.035.0
Vitamin Mix 10.010.0 (without this compound Bitartrate)
This compound Bitartrate 2.00.0
DL-Methionine 3.03.0

Table 2: Composition of this compound-Deficient, L-Amino Acid-Defined, High-Fat (CDAHFD) and Control Diets. [1]

IngredientControl High-Fat Diet (g/kg)CDAHFD (g/kg)
Protein
L-Amino Acid Mix175.7175.7
Carbohydrate
Sucrose100.0100.0
Corn Starch115.0115.0
Fat
Lard350.0350.0
Corn Oil50.050.0
Fiber
Cellulose50.050.0
Mineral Mix 35.035.0
Vitamin Mix 10.010.0 (without this compound Bitartrate)
This compound Bitartrate 2.00.0
DL-Methionine 1.01.0

Table 3: Composition of Methionine and this compound-Deficient (MCD) and Control Diets. [4]

IngredientControl Diet (g/kg)MCD Diet (g/kg)
Protein
Casein160.0160.0 (Methionine-free)
Carbohydrate
Sucrose400.0400.0
Corn Starch230.0230.0
Fat
Corn Oil100.0100.0
Fiber
Cellulose50.050.0
Mineral Mix 35.035.0
Vitamin Mix 10.010.0 (without this compound Bitartrate)
This compound Bitartrate 2.00.0
DL-Methionine 3.00.0

Expected Physiological and Histological Changes

Feeding rodents a this compound-deficient diet induces a time-dependent progression of liver injury. The following tables summarize typical quantitative changes observed in C57BL/6 mice.

Table 4: Time-Dependent Effects of CDAHFD on Male C57BL/6J Mice.

DurationBody Weight ChangeLiver/Body Weight Ratio (%)Serum ALT (U/L)Steatosis Score (0-3)Inflammation Score (0-3)Fibrosis Score (0-4)
Control Gain~4.020-40000
3 Weeks Stable/Slight Loss6.0 - 8.0150 - 2502 - 31 - 20 - 1
6 Weeks Stable/Slight Loss8.0 - 10.0200 - 400321 - 2
9 Weeks Gradual Loss9.0 - 11.0250 - 50032 - 32
12 Weeks Significant Loss10.0 - 12.0300 - 600332 - 3

Note: Values are approximate and can vary between studies and animal facilities.

Table 5: Time-Dependent Effects of MCD Diet on Male C57BL/6 Mice. [5]

DurationBody Weight ChangeLiver/Body Weight Ratio (%)Serum ALT (U/L)Steatosis Score (0-3)Inflammation Score (0-3)Fibrosis Score (0-4)
Control Gain~4.020-40000
2 Weeks Significant Loss5.0 - 7.0100 - 200320 - 1
4 Weeks Significant Loss6.0 - 8.0150 - 30032 - 31 - 2
8 Weeks Continued Loss7.0 - 9.0200 - 400332
10 Weeks Severe Loss8.0 - 10.0250 - 500332 - 3

Note: The MCD model is known for causing significant weight loss, which is a key difference from human NASH.[2]

Key Signaling Pathways Affected by this compound Deficiency

This compound deficiency disrupts key hepatic signaling pathways, leading to the observed pathology.

Impaired VLDL Secretion

This compound is essential for the synthesis of phosphatidylthis compound (PC), a major component of the VLDL particle membrane. Without sufficient PC, the assembly and secretion of VLDL from hepatocytes are impaired, leading to the accumulation of triglycerides.

VLDL_Secretion_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus TG Triglycerides PreVLDL pre-VLDL Particle TG->PreVLDL ApoB ApoB ApoB->PreVLDL MTP MTP MTP->PreVLDL Lipidation VLDL VLDL Particle PreVLDL->VLDL SecretoryVesicle Secretory Vesicle VLDL->SecretoryVesicle Transport Bloodstream Bloodstream SecretoryVesicle->Bloodstream Secretion This compound This compound PC Phosphatidylthis compound (PC) This compound->PC CDP-Choline Pathway PC->PreVLDL Essential for assembly Hepatocyte Hepatocyte Membrane

Impaired VLDL secretion pathway in this compound deficiency.
Mitochondrial Dysfunction

This compound deficiency also leads to mitochondrial stress and dysfunction. The altered mitochondrial membrane composition impairs the electron transport chain, leading to increased production of reactive oxygen species (ROS), reduced ATP synthesis, and the initiation of apoptotic pathways.[6][7]

Mitochondrial_Dysfunction_Pathway CholineDeficiency This compound Deficiency AlteredMembrane Altered Mitochondrial Membrane Composition CholineDeficiency->AlteredMembrane ETC_Dysfunction Electron Transport Chain (ETC) Dysfunction AlteredMembrane->ETC_Dysfunction ROS Increased Reactive Oxygen Species (ROS) ETC_Dysfunction->ROS ATP_Reduction Reduced ATP Production ETC_Dysfunction->ATP_Reduction OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis ATP_Reduction->Apoptosis OxidativeStress->Apoptosis

Mitochondrial dysfunction pathway in this compound deficiency.

Experimental Protocols

Animal Husbandry and Diet Acclimation
  • Animal Model: C57BL/6J mice (male, 6-8 weeks old) are commonly used due to their susceptibility to diet-induced metabolic diseases.

  • Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and controlled temperature and humidity.

  • Acclimation: Upon arrival, acclimate mice for at least one week with ad libitum access to a standard chow diet and water.

  • Baseline Measurements: Record initial body weight and collect baseline blood samples for biochemical analysis.

Diet Administration
  • Diet Preparation: Diets can be purchased from commercial vendors (e.g., Dyets Inc., Research Diets Inc.). Store diets at 4°C to prevent lipid oxidation.

  • Feeding: Provide the respective this compound-deficient or control diet ad libitum. For the CDE model, supplement drinking water with 0.15% (w/v) DL-ethionine.[3] Replace food and water every 2-3 days.

  • Monitoring: Monitor animal health daily, paying close attention to signs of distress, such as hunched posture, ruffled fur, and lethargy. Record body weight weekly. Be aware that some models, particularly the MCD diet, can cause significant weight loss.[2]

Experimental Workflow

Experimental_Workflow Start Start of Study (Week 0) Acclimation Acclimation (1 week) Start->Acclimation Baseline Baseline Measurements (Body Weight, Blood) Acclimation->Baseline Diet Dietary Intervention (Control vs. CD Diet) Baseline->Diet Monitoring Weekly Monitoring (Body Weight, Health) Diet->Monitoring Endpoint Endpoint Sacrifice (e.g., Weeks 4, 8, 12) Monitoring->Endpoint Collection Sample Collection (Blood, Liver) Endpoint->Collection Analysis Analysis Collection->Analysis Biochemistry Serum Biochemistry (ALT, AST, Lipids) Analysis->Biochemistry Histology Liver Histology (H&E, Sirius Red) Analysis->Histology GeneExpression Gene Expression (qRT-PCR, RNA-seq) Analysis->GeneExpression

General experimental workflow for a this compound-deficient diet study.
Sample Collection and Analysis

  • Euthanasia and Blood Collection: At the designated endpoint, euthanize mice according to approved institutional protocols. Collect blood via cardiac puncture for serum separation.

  • Liver Excision and Weight: Perfuse the liver with phosphate-buffered saline (PBS) to remove blood. Excise the entire liver and record its wet weight.

  • Tissue Processing:

    • Histology: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis).[8]

    • Biochemical Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for later analysis of triglyceride content, and protein or gene expression.

    • RNA/Protein Extraction: Homogenize frozen liver tissue to extract RNA or protein for downstream applications like qRT-PCR or Western blotting.

  • Histological Scoring: Evaluate liver sections for steatosis, inflammation, and fibrosis using a standardized scoring system (e.g., NAFLD Activity Score - NAS).[5]

Conclusion

This compound-deficient diet models are robust and widely used for inducing liver pathologies that mimic human NAFLD and NASH. The choice of a specific model depends on the research question, as they differ in the severity and timeline of disease progression, as well as in their systemic metabolic effects. Careful adherence to detailed protocols and consistent monitoring are essential for obtaining reliable and reproducible data. These models will continue to be instrumental in advancing our understanding of liver disease and in the development of novel therapeutics.

References

Application of C-11 Choline PET Scan in Prostate Cancer Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-11 (C-11) choline Positron Emission Tomography (PET) is a functional imaging modality that has demonstrated significant utility in the management of prostate cancer.[1][2][3] This technique leverages the altered this compound metabolism in prostate cancer cells, providing a non-invasive method for the detection, staging, and monitoring of the disease.[3][4][5] This document provides detailed application notes and protocols for the use of C-11 this compound PET scans in the context of prostate cancer research and clinical evaluation.

Mechanism of Action

The underlying principle of C-11 this compound PET imaging is the increased uptake and metabolism of this compound in prostate cancer cells compared to normal prostatic tissue.[2][4][6] this compound, an essential nutrient, is a precursor for the synthesis of phosphatidylthis compound, a major component of cell membranes.[4][7] In rapidly proliferating cancer cells, there is an upregulation of this compound kinase, the enzyme that phosphorylates this compound, trapping it within the cell.[2][7]

C-11 this compound, a radiolabeled analog of this compound, is administered intravenously and is preferentially taken up by prostate cancer cells through specific transporters.[4][7] Once inside the cell, it is phosphorylated by this compound kinase to C-11 phosphothis compound.[2][7] This metabolic trapping of the radiotracer allows for its detection by a PET scanner, highlighting areas of increased this compound metabolism that are indicative of cancerous tissue.[2][4]

This compound Metabolism Pathway in Prostate Cancer

Choline_Metabolism_Pathway cluster_intracellular Prostate Cancer Cell C11_Choline_ext C-11 this compound C11_Choline_int C-11 this compound C11_Choline_ext->C11_Choline_int this compound Transporter C11_Phosphothis compound C-11 Phosphothis compound (Trapped) C11_Choline_int->C11_Phosphothis compound this compound Kinase (Upregulated) PC Phosphatidylthis compound (Membrane Synthesis) C11_Phosphothis compound->PC Kennedy Pathway

Caption: C-11 this compound uptake and metabolism in prostate cancer cells.

Clinical Applications

C-11 this compound PET/CT is primarily utilized in the following clinical scenarios for prostate cancer:

  • Biochemical Recurrence: The most common application is in patients who have undergone definitive treatment (e.g., radical prostatectomy or radiation therapy) and present with a rising Prostate-Specific Antigen (PSA) level, indicative of disease recurrence.[1][8][9] C-11 this compound PET can help localize the site of recurrence, whether it be local, regional (lymph nodes), or distant metastases.[10]

  • Initial Staging in High-Risk Patients: In select cases of newly diagnosed, high-risk prostate cancer, C-11 this compound PET/CT may be used for initial staging to detect occult metastatic disease that could alter treatment planning.[3]

  • Monitoring Treatment Response: It can be employed to assess the response of metastatic prostate cancer to systemic therapies.[6]

Quantitative Data Summary

The performance of C-11 this compound PET/CT in detecting recurrent prostate cancer is often correlated with the patient's PSA level at the time of imaging.

PSA Level (ng/mL)C-11 this compound PET/CT Positivity Rate (%)
< 0.528 - 45
0.5 - 0.9946 - 56
1.0 - 1.9962 - 70
≥ 2.081 - 90.5

Data compiled from multiple studies.

ParameterValue
Sensitivity for Pelvic Lymph Node Metastasis 73%
Specificity for Pelvic Lymph Node Metastasis 88%
Overall Sensitivity for Recurrent Disease 85% - 89%
Overall Specificity for Recurrent Disease 88% - 93%

Data represents pooled analyses from various studies.

Experimental Protocols

C-11 this compound Radiotracer Synthesis

The short 20.4-minute half-life of Carbon-11 necessitates an on-site cyclotron for the production of C-11 this compound.[6][11] The synthesis is typically an automated process.

  • Isotope Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[11][12]

  • Conversion to [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) in a synthesis module.[11]

  • Radiolabeling: [¹¹C]CH₃I is reacted with the precursor, dimethylethanolamine (DMAE), to form [¹¹C]this compound.[2]

  • Purification: The final product is purified using solid-phase extraction to remove unreacted precursors and solvents.[11]

  • Quality Control: The final [¹¹C]this compound product undergoes quality control tests for radiochemical purity, chemical purity, radionuclide identity, and sterility before administration.[11]

Patient Preparation Protocol

Proper patient preparation is crucial for optimal image quality and to minimize physiological uptake that could interfere with interpretation.

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to reduce dietary this compound interference.[8][13]

  • Hydration: Patients should be well-hydrated. Drinking plenty of water before the scan is encouraged.[1]

  • Medications: Routine medications can generally be taken. Specific instructions should be provided for diabetic patients.[14]

  • Physical Activity: Strenuous physical activity should be avoided for 24 hours before the scan to prevent non-specific muscle uptake.[15]

C-11 this compound PET/CT Image Acquisition Protocol
  • Dosage and Administration: Aseptically administer 370–740 MBq (10–20 mCi) of C-11 this compound as an intravenous bolus injection.[2][8]

  • Uptake Period: Image acquisition should begin immediately or within a few minutes after the injection.[8][13]

  • Patient Positioning: The patient is positioned supine on the scanner bed with arms raised above the head if possible.[2]

  • CT Scan: A low-dose CT scan is first acquired for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT may also be performed.[16]

  • PET Scan: Static PET emission images are typically acquired from the base of the skull to the mid-thighs.[2][8] The acquisition time is usually 2-5 minutes per bed position.[2]

  • Post-Scan Instructions: Patients are advised to void their bladder after the scan to help clear the radiotracer from the body.[1]

C-11 this compound PET/CT Workflow

PET_CT_Workflow Patient_Prep Patient Preparation (Fasting, Hydration) Radiotracer_Admin C-11 this compound Intravenous Injection Patient_Prep->Radiotracer_Admin Image_Acquisition PET/CT Scan (Low-dose CT followed by PET) Radiotracer_Admin->Image_Acquisition Image_Reconstruction Image Reconstruction (Attenuation Correction) Image_Acquisition->Image_Reconstruction Image_Analysis Image Analysis (Visual and Quantitative) Image_Reconstruction->Image_Analysis Clinical_Report Clinical Report Image_Analysis->Clinical_Report

Caption: Standard workflow for a C-11 this compound PET/CT scan.

Data Analysis and Interpretation

Image analysis involves both qualitative and semi-quantitative assessment.

  • Qualitative Analysis: Experienced nuclear medicine physicians or radiologists visually inspect the fused PET/CT images to identify areas of focal C-11 this compound uptake that are abnormal in location or intensity compared to the surrounding background tissue.[13]

  • Semi-Quantitative Analysis: The Standardized Uptake Value (SUV) is a commonly used semi-quantitative metric. Regions of interest (ROIs) are drawn around suspicious lesions to calculate the SUVmax (maximum SUV) and SUVmean (mean SUV). An elevated SUV in a lesion is suggestive of malignancy.[13][17] However, it is important to note that benign conditions such as benign prostatic hyperplasia (BPH) and prostatitis can also show increased this compound uptake, potentially leading to false-positive results.[16]

Logical Application in Prostate Cancer Management

Prostate_Cancer_Management Diagnosis Prostate Cancer Diagnosis (Biopsy) Staging Initial Staging Diagnosis->Staging Treatment Definitive Treatment (Surgery/Radiation) Staging->Treatment High-Risk Cases Follow_up Follow-up (PSA Monitoring) Treatment->Follow_up Biochemical_Recurrence Biochemical Recurrence (Rising PSA) Follow_up->Biochemical_Recurrence C11_PET C-11 this compound PET/CT Biochemical_Recurrence->C11_PET Localization of Recurrence Treatment_Decision Treatment Decision (Salvage Therapy/Systemic Therapy) C11_PET->Treatment_Decision

Caption: Role of C-11 this compound PET/CT in prostate cancer management.

Limitations

Despite its utility, C-11 this compound PET/CT has some limitations:

  • Short Half-Life: The 20.4-minute half-life of C-11 requires an on-site cyclotron, limiting its availability.[6][11]

  • Lower Sensitivity at Low PSA Levels: The sensitivity for detecting recurrent disease is lower in patients with very low PSA levels (<0.5 ng/mL).[8]

  • False Positives: Increased uptake can be seen in inflammatory conditions and benign prostatic hyperplasia, potentially leading to false-positive findings.[16]

  • Emergence of PSMA PET/CT: More recently, Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers have shown higher sensitivity and specificity, particularly at low PSA levels, and are increasingly being used.

Conclusion

C-11 this compound PET/CT remains a valuable imaging tool in the management of prostate cancer, particularly for the localization of recurrent disease in patients with biochemical failure. A thorough understanding of its mechanism of action, appropriate patient selection, and standardized protocols are essential for its effective application in both clinical and research settings. While newer agents are emerging, C-11 this compound PET/CT continues to play a role in guiding treatment decisions and improving patient outcomes.

References

Measuring Choline Uptake in Primary Neuronal Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline is an essential nutrient crucial for the structural integrity of cell membranes, lipid metabolism, and cholinergic neurotransmission. In the central nervous system, the uptake of this compound into presynaptic cholinergic neurons is the rate-limiting step in the synthesis of the neurotransmitter acetylthis compound (B1216132) (ACh).[1][2] This process is primarily mediated by the high-affinity this compound transporter (CHT), also known as SLC5A7.[3][4] The regulation of CHT activity and this compound uptake is a critical area of research for understanding cognitive function and for the development of therapeutics targeting cholinergic deficits in neurodegenerative diseases like Alzheimer's disease and myasthenia gravis.[1]

These application notes provide detailed protocols for measuring this compound uptake in primary neuronal cell cultures, focusing on the widely used radiolabeled this compound uptake assay and a fluorescent alternative.

Principle of the Assays

The measurement of this compound uptake in primary neurons typically relies on one of two main principles:

  • Radiolabeled Substrate Uptake: This classic and robust method involves incubating neuronal cultures with radiolabeled this compound, most commonly [³H]-choline. The amount of radioactivity incorporated into the cells is then quantified and serves as a direct measure of this compound uptake. To distinguish between high-affinity, transporter-mediated uptake and low-affinity, non-specific uptake, a parallel experiment is conducted in the presence of a CHT inhibitor, such as hemicholinium-3 (B1673050) (HC-3).[1][5] High-affinity this compound uptake (HACU) is then calculated by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.[1]

  • Fluorescent Biosensors: Fluorescent assays provide a non-radioactive alternative for measuring this compound uptake. These methods can utilize fluorescently tagged this compound analogs or biosensors that exhibit a change in fluorescence upon binding to this compound. While potentially offering higher throughput and avoiding the complications of handling radioactivity, these methods may require more optimization and validation to ensure specificity for CHT-mediated transport.[6][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway for this compound uptake and acetylthis compound synthesis, as well as the general experimental workflow for a this compound uptake assay.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Presynaptic Neuron Choline_ext This compound CHT High-Affinity This compound Transporter (CHT) Choline_ext->CHT Uptake Choline_int This compound CHT->Choline_int ChAT This compound Acetyltransferase (ChAT) Choline_int->ChAT ACh Acetylthis compound (ACh) ChAT->ACh Synthesis AcetylCoA Acetyl-CoA AcetylCoA->ChAT VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle Packaging

Caption: this compound uptake and acetylthis compound synthesis pathway.

G Start Start: Primary Neuronal Culture Preincubation Pre-incubation with buffer (with/without inhibitor) Start->Preincubation Incubation Incubation with [³H]-Choline Preincubation->Incubation Termination Terminate Uptake (Wash with ice-cold buffer) Incubation->Termination Lysis Cell Lysis Termination->Lysis Quantification Quantification (Scintillation Counting) Lysis->Quantification Normalization Normalization (e.g., Protein or ATP assay) Quantification->Normalization Analysis Data Analysis: Calculate Specific Uptake Normalization->Analysis End End Analysis->End

Caption: Experimental workflow for a radiolabeled this compound uptake assay.

Experimental Protocols

Protocol 1: Radiolabeled [³H]-Choline Uptake Assay

This protocol describes the measurement of high-affinity this compound uptake (HACU) in primary neuronal cultures using [³H]-choline chloride.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons) plated on 24-well plates.

  • [³H]-Choline Chloride (specific activity typically 60-90 Ci/mmol).

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer): 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 5.6 mM glucose, 1.2 mM MgSO₄, 25 mM HEPES, pH 7.4.[5]

  • Hemicholinium-3 (HC-3) stock solution (e.g., 1 mM in water).

  • Ice-cold Wash Buffer (e.g., ice-cold PBS or uptake buffer).

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 0.1% Triton X-100 or M-PER Mammalian Protein Extraction Reagent).[8][9]

  • Scintillation cocktail.

  • Scintillation vials.

  • Liquid scintillation counter.

  • Reagents for protein or cell viability (ATP) assay for normalization.

Procedure:

  • Cell Culture Preparation: Culture primary neurons to the desired density and maturity on 24-well plates.

  • Preparation of Reagents:

    • Prepare fresh Uptake Buffer.

    • Prepare Uptake Buffer containing the desired final concentration of HC-3 for determining non-specific uptake (e.g., 1 µM).[3]

    • Prepare the [³H]-choline working solution in Uptake Buffer. The final this compound concentration should be close to the KM of CHT (~1-5 µM) for kinetic studies, or a saturating concentration for screening purposes.[10]

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once gently with 500 µL of pre-warmed (37°C) Uptake Buffer.

    • Add 250 µL of pre-warmed Uptake Buffer to the "total uptake" wells and 250 µL of Uptake Buffer with HC-3 to the "non-specific uptake" wells.

    • Incubate the plate at 37°C for 10-15 minutes.

  • This compound Uptake:

    • Initiate the uptake by adding 250 µL of the [³H]-choline working solution to each well (final volume 500 µL).

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). The incubation time should be within the linear range of uptake.[10]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer per well.[11]

  • Cell Lysis:

    • Add 200-500 µL of Cell Lysis Buffer to each well.

    • Incubate at room temperature for 20-30 minutes with gentle shaking to ensure complete lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate (e.g., 150 µL) to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter as disintegrations per minute (DPM).

  • Normalization:

    • Use the remaining cell lysate to perform a protein assay (e.g., BCA assay) or a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP) to normalize the DPM values for cell number.[1]

Data Analysis:

  • Normalize DPM: Divide the DPM of each well by the corresponding protein concentration or luminescence value.

  • Calculate Specific Uptake:

    • Specific Uptake = (Normalized DPM of total uptake) - (Normalized DPM of non-specific uptake).

  • Data Presentation: Results can be expressed as pmol of this compound/min/mg of protein or as a percentage of a control condition.

Protocol 2: Fluorescent this compound Uptake Assay

This protocol provides a general framework for a fluorescent this compound uptake assay. Specific details may vary depending on the fluorescent probe used.

Materials:

  • Primary neuronal cell culture plated on black, clear-bottom 96-well plates.

  • Fluorescent this compound analog or this compound biosensor (e.g., commercially available kits like the this compound Assay Kit (ab219944) which detects this compound via a hydrogen peroxide-mediated reaction).

  • Uptake Buffer (as described in Protocol 1).

  • Hemicholinium-3 (HC-3).

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture Preparation: Culture primary neurons in 96-well plates suitable for fluorescence measurements.

  • Assay Initiation:

    • Aspirate the culture medium and wash cells with pre-warmed Uptake Buffer.

    • Add Uptake Buffer with or without HC-3 to the appropriate wells.

    • Pre-incubate at 37°C.

  • This compound Uptake and Detection:

    • Add the fluorescent this compound probe or the components of the this compound detection kit to the wells according to the manufacturer's instructions.

    • Incubate at 37°C for the recommended time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells).

    • Calculate specific uptake by subtracting the fluorescence signal from the HC-3 treated wells from the total uptake wells.

    • Normalize the data to cell number if necessary.

Data Presentation

Quantitative data from this compound uptake experiments should be presented in a clear and organized manner.

Table 1: Kinetic Parameters of High-Affinity this compound Transporter (CHT)

ParameterTypical Value RangeDescription
KM for this compound1 - 5 µMThe substrate concentration at which the transport rate is half of the maximum (Vmax). A lower KM indicates higher affinity.[3][10]
VmaxVariesThe maximum rate of this compound transport, which is dependent on the number of transporters at the cell surface.

Table 2: Inhibitor Characteristics for High-Affinity this compound Transporter (CHT)

InhibitorIC₅₀ / KᵢDescription
Hemicholinium-3 (HC-3)~1 - 5 nM (Kᵢ)A potent competitive inhibitor of CHT, commonly used to define high-affinity uptake.[3]

Troubleshooting

IssuePossible CauseSolution
High Background/Non-specific Uptake Insufficient washing; long incubation time; low affinity transporters.Increase the number and volume of washes with ice-cold buffer; optimize and shorten the incubation time; ensure the use of a specific CHT inhibitor like HC-3.
Low Signal/Specific Uptake Low cell number or viability; low CHT expression; inactive transporter.Ensure a healthy and confluent monolayer of neurons; use neuronal populations known to be cholinergic; check the integrity of the radiolabeled this compound and other reagents.
High Well-to-Well Variability Inconsistent cell plating; pipetting errors; temperature fluctuations.Ensure even cell seeding; use calibrated pipettes and consistent technique; maintain a stable temperature during incubation.

Conclusion

The protocols and information provided here offer a comprehensive guide for measuring this compound uptake in primary neuronal cell cultures. The radiolabeled assay remains the gold standard for its robustness and direct measurement of transport. However, fluorescent methods present a viable alternative for higher-throughput applications. Careful experimental design, including appropriate controls and normalization, is crucial for obtaining reliable and reproducible data. These assays are invaluable tools for investigating the regulation of cholinergic neurotransmission and for the discovery of novel therapeutic agents targeting the cholinergic system.

References

Application Notes and Protocols for Clinical Trial Design: Choline Supplementation in Cognitive Decline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cognitive decline, ranging from mild cognitive impairment (MCI) to more severe forms like Alzheimer's disease (AD), represents a growing global health concern. Emerging evidence suggests that choline, an essential nutrient, may play a neuroprotective role and potentially mitigate cognitive deficits.[1] this compound is a precursor to the neurotransmitter acetylthis compound, crucial for memory and learning, and is essential for maintaining the structural integrity of cell membranes.[1][2][3][4] This document provides a comprehensive guide for designing and implementing a robust clinical trial to investigate the efficacy of this compound supplementation in individuals experiencing cognitive decline.

Study Design and Rationale

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of an intervention and is recommended for this study. This design minimizes bias and allows for a clear assessment of the treatment effect.

Study Objectives:

  • Primary Objective: To evaluate the effect of this compound supplementation on cognitive function in participants with mild cognitive impairment.

  • Secondary Objectives:

    • To assess the impact of this compound supplementation on biomarkers associated with cognitive decline and this compound metabolism.

    • To evaluate the safety and tolerability of this compound supplementation in the study population.

    • To explore the relationship between baseline this compound status and cognitive response to supplementation.

Participant Selection

Inclusion Criteria:

  • Age 55-80 years.

  • Diagnosis of mild cognitive impairment (MCI) based on established criteria (e.g., Petersen's criteria).

  • Mini-Mental State Examination (MMSE) score between 21 and 26.[5]

  • Willingness to comply with all study procedures and provide informed consent.

Exclusion Criteria:

  • Diagnosis of dementia (including Alzheimer's disease, vascular dementia, etc.).[6]

  • Current use of medications for dementia (e.g., cholinesterase inhibitors, memantine).[6]

  • History of stroke within the last 3 months.[6]

  • Significant neurological or psychiatric disorders other than MCI.

  • Use of this compound-containing supplements within the last 3 months.

  • Allergies to the investigational product or placebo components.

Intervention and Dosage

Various forms of this compound are available for supplementation. This compound alphoscerate (Alpha-GPC) has shown promise in clinical studies and readily crosses the blood-brain barrier.[2][7]

Intervention ArmDosageFrequencyDuration
Treatment Group This compound Alfoscerate 600 mgTwice daily (total 1200 mg/day)12 months
Placebo Group Matched PlaceboTwice daily12 months

Table 1: Dosage and Administration Schedule.[2][7]

Outcome Measures

A combination of cognitive assessments and biomarkers will be used to provide a comprehensive evaluation of the intervention's effect.

Cognitive Assessments

A battery of validated neuropsychological tests should be administered at baseline, 6 months, and 12 months.

Cognitive DomainPrimary Assessment ToolSecondary Assessment Tools
Global Cognition Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)[8][9]Mini-Mental State Examination (MMSE)[8][10]
Memory Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) - List Learning and Story Memory[10]Verbal Memory component of Cognitrax[11]
Executive Function Trail Making Test B[12]Verbal Fluency Test (Category/Letters)[12]
Attention Trail Making Test A[12]Digit Span Forward and Backward[12]

Table 2: Schedule of Cognitive Assessments.

Biomarker Assessments

Blood and cerebrospinal fluid (CSF) samples will be collected at baseline and at the end of the study (12 months) for biomarker analysis.

BiomarkerMatrixPurpose
Plasma this compound & Metabolites PlasmaTo assess changes in systemic this compound levels.[11][13][14]
Homocysteine PlasmaTo evaluate the effect on a marker related to cognitive decline.[1]
Amyloid-β 42/40 ratio CSFTo assess changes in a key Alzheimer's disease pathology marker.[10]
Phosphorylated Tau (p-Tau)/Total Tau CSFTo assess changes in another key Alzheimer's disease pathology marker.[10]
This compound Pool Size (optional) Isotope DilutionTo directly measure the body's this compound stores.[13][14][15][16]

Table 3: Biomarker Assessment Plan.

Experimental Protocols

Protocol for Cognitive Assessment Administration
  • Environment: All assessments should be conducted in a quiet, well-lit room, free from distractions.

  • Administrator: A trained and certified psychometrist, blinded to the treatment allocation, will administer the tests.

  • Procedure:

    • Follow the standardized administration and scoring instructions for each cognitive test precisely.

    • Ensure the participant is comfortable and understands the instructions before beginning each test.

    • Record all responses and scores accurately on the appropriate forms.

    • Maintain a consistent testing environment and procedure across all visits and participants.

Protocol for Blood Sample Collection and Processing
  • Fasting: Participants should fast for at least 8 hours prior to blood collection.

  • Collection:

    • Collect 10 mL of venous blood into EDTA-containing tubes.

    • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Processing:

    • Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

    • Aliquot the plasma into cryovials.

  • Storage: Store the plasma aliquots at -80°C until analysis.

Protocol for Plasma this compound Analysis (LC-MS/MS)
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding 3 volumes of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated this compound) to 1 volume of plasma.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable column (e.g., HILIC) for chromatographic separation.

    • Employ multiple reaction monitoring (MRM) to detect and quantify this compound and its metabolites based on their specific precursor-to-product ion transitions.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Data Presentation and Analysis

All quantitative data will be summarized in structured tables for clear comparison between the treatment and placebo groups. Statistical analysis will be performed to determine the significance of the observed differences.

Visualizations

G cluster_0 Screening & Enrollment cluster_1 Intervention Phase (12 Months) cluster_2 Follow-up Assessments cluster_3 Data Analysis s0 Initial Screening s1 Informed Consent s0->s1 s2 Baseline Assessments (Cognitive & Biomarker) s1->s2 s3 Randomization s2->s3 t0 This compound Supplementation (1200 mg/day) s3->t0 p0 Placebo s3->p0 f1 6-Month Assessment (Cognitive) t0->f1 p0->f1 f2 12-Month Assessment (Cognitive & Biomarker) f1->f2 f1->f2 d0 Statistical Analysis f2->d0 d1 Reporting d0->d1

Caption: Experimental workflow for the clinical trial.

G cluster_this compound This compound Metabolism cluster_function Neuronal Function This compound This compound acetylthis compound Acetylthis compound This compound->acetylthis compound ChAT phosphatidylthis compound Phosphatidylthis compound This compound->phosphatidylthis compound Kennedy Pathway betaine Betaine This compound->betaine neurotransmission Neurotransmission acetylthis compound->neurotransmission membrane Membrane Integrity phosphatidylthis compound->membrane gene Gene Expression betaine->gene Methylation

Caption: Simplified signaling pathway of this compound in neurons.

References

Application Notes and Protocols for Quantifying Choline and its Metabolites in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline and its metabolites are crucial for a multitude of biological functions within the central nervous system, including the structural integrity of cell membranes, cholinergic neurotransmission, and transmembrane signaling.[1][2][3] Accurate quantification of these compounds in brain tissue is paramount for understanding neurodegenerative diseases, brain development, and the effects of novel therapeutics. This document provides detailed application notes and protocols for the primary methods used to measure this compound and its key metabolites such as acetylthis compound (B1216132), phosphothis compound, and glycerophosphothis compound.

This compound serves as a precursor for the synthesis of the neurotransmitter acetylthis compound and the membrane phospholipid phosphatidylthis compound.[1][4][5] It can also be oxidized to betaine (B1666868), which participates in methyl group metabolism.[1] Dysregulation of this compound metabolism has been implicated in various neurological disorders, making its precise measurement a critical aspect of neuroscience research.[2]

Methods for Quantification

Several analytical techniques are available for the quantification of this compound and its metabolites in brain tissue, each with its own advantages in terms of sensitivity, specificity, and throughput. The most prominent methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) or coupled to an immobilized enzyme reactor (IMER), and Enzymatic Assays. For in vivo measurements, microdialysis coupled with these analytical techniques is often employed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the most common methods for easy comparison.

MethodAnalyte(s)Sample TypeLimit of Detection (LOD) / Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS This compound, Acetylthis compound, Betaine, Phosphothis compound, Glycerophosphothis compound, Phosphatidylthis compound, SphingomyelinBrain homogenate, MicrodialysateLOD: 0.02 nM (ACh), 1 nM (Ch)[6]; LOQ: 0.1 nM (ACh)[6]HighHigh specificity and sensitivity, capable of measuring multiple analytes simultaneously.[7][8][9][10]Requires expensive instrumentation and skilled personnel.
HPLC-ECD with IMER Acetylthis compound, this compoundBrain homogenate, MicrodialysateLOD: 50 fmol per injection[11]ModerateGood sensitivity and selectivity, relatively lower cost than MS.[12][13][14]Limited to electrochemically active compounds or those that can be enzymatically converted to one.
Enzymatic Assay This compound, Acetylthis compoundBrain homogenateUseful between 12.5 and 100 nanomoles of this compound[15]HighSimple, cost-effective, and suitable for high-throughput screening.[15][16][17]Can be prone to interference from other substances in the sample.[16]
Microdialysis Acetylthis compound, this compoundExtracellular fluid (in vivo)Coupled with sensitive detection methods like LC-MS/MS or HPLC-ECD.[6][11][18]LowAllows for in vivo monitoring of neurotransmitter release and metabolism.[18]Invasive procedure, probe recovery can be variable.
NMR Spectroscopy This compound, Phosphothis compound, Glycerophosphothis compoundBrain tissue (in vivo or ex vivo)Can provide absolute quantification, e.g., (1.73 ± 0.24) mmol/l for this compound in vivo.[19]LowNon-invasive for in vivo studies, provides structural information.[19][20][21]Lower sensitivity compared to mass spectrometry.[20]

Signaling and Metabolic Pathways

A clear understanding of the metabolic pathways of this compound is essential for interpreting quantitative data. This compound is transported into the brain and then undergoes several key transformations.

Choline_Metabolism cluster_transport Blood-Brain Barrier cluster_metabolism This compound Metabolism in Neuron Blood Blood Choline_Brain This compound Blood->Choline_Brain CTL1 Transporter Brain Brain Acetylthis compound Acetylthis compound Choline_Brain->Acetylthis compound This compound Acetyltransferase Phosphothis compound Phosphothis compound Choline_Brain->Phosphothis compound This compound Kinase Betaine Betaine Choline_Brain->Betaine This compound Oxidase Acetylthis compound->Choline_Brain Acetylcholinesterase (in synaptic cleft) Synaptic Vesicle Synaptic Vesicle Acetylthis compound->Synaptic Vesicle Storage CDP_this compound CDP-Choline Phosphothis compound->CDP_this compound CTP:Phosphothis compound Cytidylyltransferase Phosphatidylthis compound Phosphatidylthis compound CDP_this compound->Phosphatidylthis compound This compound Phosphotransferase Glycerophosphothis compound Glycerophosphothis compound Phosphatidylthis compound->Glycerophosphothis compound Phospholipase A2 Glycerophosphothis compound->Choline_Brain GPC Phosphodiesterase Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor Binding

Figure 1: this compound Metabolism Pathway in the Brain.

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites by LC-MS/MS

This protocol describes a method for the simultaneous quantification of multiple this compound-related compounds in brain tissue.[7][8][10]

1. Sample Preparation (Brain Tissue Homogenate)

  • Weigh the frozen brain tissue (e.g., 100 mg).

  • Add 400 µL of ice-cold methanol/chloroform (B151607) (2:1, v/v) and homogenize the tissue using a mechanical homogenizer.[8]

  • Vortex the mixture vigorously and incubate at -20°C overnight to allow for protein precipitation and metabolite extraction.[8]

  • Centrifuge the homogenate at 1500g for 5 minutes.[8]

  • Collect the supernatant. Re-extract the pellet with 250 µL of methanol/chloroform/water (2:1:0.8, v/v/v), vortex, and centrifuge again.[8]

  • Combine the supernatants from both extractions.

  • Add 100 µL of chloroform and 100 µL of water to the combined supernatant to induce phase separation.[8]

  • Vortex and centrifuge at 3000g for 10 minutes.

  • Collect the upper aqueous phase for the analysis of water-soluble metabolites (this compound, acetylthis compound, phosphothis compound, glycerophosphothis compound) and the lower organic phase for lipid-soluble metabolites (phosphatidylthis compound, sphingomyelin).

  • Dry the collected phases under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried aqueous phase extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[8] Reconstitute the dried organic phase in a suitable solvent like methanol.

2. LC-MS/MS Analysis

  • Liquid Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar this compound metabolites.[10]

    • Column: Atlantis HILIC Silica Column or equivalent.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Ammonium formate (B1220265) buffer (e.g., 20 mM, pH 3.3).[6]

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

    • Ionization Mode: ESI+.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and internal standard.

LCMS_Workflow Start Start Brain_Tissue Brain Tissue Sample Start->Brain_Tissue Homogenization Homogenization in Methanol/Chloroform Brain_Tissue->Homogenization Extraction Overnight Extraction at -20°C Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Re_extraction Re-extract Pellet Centrifugation1->Re_extraction Combine_Supernatants Combine Supernatants Supernatant_Collection->Combine_Supernatants Centrifugation2 Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Combine_Supernatants Phase_Separation Add Chloroform & Water for Phase Separation Combine_Supernatants->Phase_Separation Centrifugation3 Centrifugation Phase_Separation->Centrifugation3 Collect_Phases Collect Aqueous & Organic Phases Centrifugation3->Collect_Phases Drying Dry Down Extracts Collect_Phases->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: LC-MS/MS Experimental Workflow.

Protocol 2: Quantification of Acetylthis compound and this compound by HPLC with an Immobilized Enzyme Reactor (IMER) and Electrochemical Detection (ECD)

This method provides a sensitive and cost-effective alternative to LC-MS/MS for the analysis of acetylthis compound and this compound.[12][13][14]

1. Sample Preparation

  • Homogenize brain tissue in an appropriate extraction buffer (e.g., formic acid/acetone or perchloric acid).[14][16]

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • The supernatant can be directly injected or may require a simple clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

2. HPLC-IMER-ECD Analysis

  • HPLC Separation:

    • Column: A cation exchange or reversed-phase column is used to separate acetylthis compound and this compound.

    • Mobile Phase: An aqueous buffer with an organic modifier.

  • Post-Column Immobilized Enzyme Reactor (IMER):

    • The column effluent passes through a reactor containing immobilized acetylcholinesterase and this compound oxidase.

    • Acetylcholinesterase hydrolyzes acetylthis compound to this compound.

    • This compound oxidase then converts all this compound (from the sample and from acetylthis compound hydrolysis) to betaine and hydrogen peroxide.[12][13]

  • Electrochemical Detection (ECD):

    • The hydrogen peroxide produced in the IMER is detected electrochemically at a platinum electrode.[13][22] The resulting current is proportional to the concentration of acetylthis compound and this compound.

HPLC_Workflow Sample_Injection Sample Injection HPLC_Column HPLC Column (Separation of ACh & Ch) Sample_Injection->HPLC_Column IMER Immobilized Enzyme Reactor (ACh -> Ch) (Ch -> H2O2) HPLC_Column->IMER ECD Electrochemical Detector (Detection of H2O2) IMER->ECD Data_Acquisition Data Acquisition & Analysis ECD->Data_Acquisition

References

Application Notes and Protocols for Choline Assay Kits: Colorimetric and Fluorometric Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantification of choline in various biological samples using colorimetric and fluorometric assay kits. This compound, an essential nutrient, and its metabolites are crucial for the structural integrity of cell membranes, cholinergic neurotransmission, and cell signaling.[1][2] Aberrant this compound metabolism has been linked to various diseases, including liver disease, neurological disorders, and cancer, making the accurate measurement of this compound levels critical for research and drug development.[1][3][4]

Principle of the Assay

This compound assay kits provide a simple and sensitive method for detecting this compound. The assay is based on an enzymatic reaction where this compound is oxidized by this compound oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂).[1][5] The generated H₂O₂ then reacts with a specific probe in the presence of horseradish peroxidase (HRP) to produce a colored or fluorescent product.[1] The intensity of the color or fluorescence is directly proportional to the this compound concentration in the sample.[6] Acetylthis compound (B1216132), a key neurotransmitter, can also be measured by converting it to this compound with the addition of acetylcholinesterase.[7][8][9]

This compound Assay Principle cluster_acetylthis compound Optional: Acetylthis compound Measurement This compound This compound BetaineAldehyde Betaine Aldehyde + H₂O₂ This compound->BetaineAldehyde This compound Oxidase, O₂ Betaine Betaine + H₂O₂ BetaineAldehyde->Betaine This compound Oxidase, O₂ Colorimetric_Fluorometric_Product Colorimetric/ Fluorometric Product BetaineAldehyde->Colorimetric_Fluorometric_Product HRP, Probe Acetylthis compound Acetylthis compound Acetylthis compound->this compound Acetylcholinesterase

Caption: Enzymatic reaction cascade for this compound detection.

Kit Specifications

The following table summarizes the typical performance characteristics of commercially available this compound assay kits.

FeatureColorimetric AssayFluorometric Assay
Detection Method Optical Density (OD)Fluorescence Intensity
Wavelength 540-570 nm[1]Excitation: 530-535 nm / Emission: 585-590 nm[10]
Linear Detection Range 1 - 100 µM0.2 - 10 µM
Sensitivity ~750 nM[1]10 to 100-fold more sensitive than colorimetric[10]
Sample Types Serum, plasma, urine, saliva, milk, tissue, and cell cultureSerum, plasma, urine, saliva, milk, tissue, and cell culture
Plate Type Clear 96-well plateBlack 96-well plate

Experimental Protocols

The following are generalized protocols for performing this compound assays. For optimal results, always refer to the specific manual provided with your assay kit.

Reagent Preparation
  • Assay Buffer: Dilute the provided concentrated assay buffer to a 1X working solution with deionized water.[1]

  • This compound Standard: Prepare a stock solution of this compound standard and then perform serial dilutions to create a standard curve.[7]

  • Reaction Mix/Working Reagent: Prepare the reaction mix fresh for each experiment by combining the enzyme mix, probe, and HRP in the assay buffer as per the kit's instructions. Protect the reaction mix from light and keep it on ice.[1]

Sample Preparation

Proper sample preparation is crucial for accurate results.

  • Serum and Plasma: Can often be assayed directly. For plasma, collection with heparin or citrate (B86180) is recommended.[1][7]

  • Urine: Centrifuge to remove insoluble particles before assaying.[1]

  • Tissue Homogenates: Homogenize tissue samples in cold PBS or the provided assay buffer. Centrifuge to remove debris and use the clear supernatant for the assay.[7]

  • Cell Lysates: Resuspend cell pellets in assay buffer, homogenize, and centrifuge to collect the supernatant.[1][7]

  • Milk: Acidify with HCl, centrifuge, and neutralize the supernatant with NaOH before the assay.

Note: Avoid using samples containing thiols like DTT or β-mercaptoethanol, as they can interfere with the assay.[1]

Assay Procedure

The following workflow outlines the general steps for performing the assay.

Experimental Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Standards, Reaction Mix) start->prep_reagents prep_samples Prepare Samples (Serum, Plasma, Tissue, Cells, etc.) prep_reagents->prep_samples add_standards_samples Add Standards and Samples to 96-well Plate prep_samples->add_standards_samples add_reaction_mix Add Reaction Mix to each well add_standards_samples->add_reaction_mix incubate Incubate at Room Temperature (typically 30-60 minutes) add_reaction_mix->incubate read_plate Read Plate (OD at 570 nm or Fluorescence at Ex/Em 535/587 nm) incubate->read_plate analyze_data Analyze Data (Generate Standard Curve, Calculate this compound Concentration) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for this compound assays.

Detailed Steps:

  • Standard Curve Preparation: Add diluted this compound standards to separate wells of the 96-well plate.

  • Sample Addition: Add your prepared samples to other wells.

  • Reaction Initiation: Add the freshly prepared reaction mix to all standard and sample wells.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.[1]

  • Measurement: Read the absorbance at 540-570 nm for the colorimetric assay or fluorescence at Ex/Em 530-535/585-590 nm for the fluorometric assay using a microplate reader.[1]

Data Analysis
  • Blank Subtraction: Subtract the reading of the zero this compound standard (blank) from all other standard and sample readings.

  • Standard Curve: Plot the blank-subtracted readings of the standards against their corresponding concentrations to generate a standard curve.

  • This compound Concentration Calculation: Determine the this compound concentration in the samples from the standard curve. If samples were diluted, remember to multiply the result by the dilution factor.

This compound in Signaling Pathways

This compound is a vital molecule in various cellular signaling pathways. It is a precursor for the synthesis of the neurotransmitter acetylthis compound and the membrane phospholipids (B1166683) phosphatidylthis compound and sphingomyelin.[2][11][12] Metabolites of this compound-containing phospholipids, such as diacylglycerol and ceramide, act as intracellular messenger molecules.[11] In cancer, this compound metabolism is often dysregulated, with oncogenic signaling pathways like RAS and PI3K-AKT leading to increased levels of this compound-containing compounds that can act as second messengers.[3][4]

This compound Signaling Pathway This compound This compound Acetylthis compound Acetylthis compound (Neurotransmitter) This compound->Acetylthis compound Phosphatidylthis compound Phosphatidylthis compound This compound->Phosphatidylthis compound Sphingomyelin Sphingomyelin This compound->Sphingomyelin Diacylglycerol Diacylglycerol (Second Messenger) Phosphatidylthis compound->Diacylglycerol Phospholipases Cell_Membrane Cell Membrane Structure Phosphatidylthis compound->Cell_Membrane Ceramide Ceramide (Second Messenger) Sphingomyelin->Ceramide Sphingomyelinases Sphingomyelin->Cell_Membrane Cancer_Signaling Oncogenic Signaling (e.g., RAS, PI3K-AKT) Diacylglycerol->Cancer_Signaling Ceramide->Cancer_Signaling

Caption: Simplified overview of this compound's role in signaling.

Troubleshooting

IssuePossible CauseSolution
High Background Contaminated reagents or samplesUse fresh reagents and handle samples carefully to avoid contamination.
Interference from other substancesEnsure samples do not contain high levels of reducing agents (e.g., DTT, β-mercaptoethanol).[1]
Low Signal Inactive enzyme or probeEnsure proper storage and handling of kit components. Prepare reaction mix fresh.
Incorrect wavelength settingsVerify the correct absorbance or fluorescence settings on the microplate reader.
Inconsistent Results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Incomplete mixingMix the contents of the wells thoroughly after adding the reaction mix.
Temperature fluctuationsMaintain a consistent room temperature during incubation.

References

Application Notes and Protocols for Choline Chloride Supplementation in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride is a crucial and widely utilized supplement in mammalian cell culture media.[1] As a quaternary ammonium (B1175870) salt, it serves as an essential nutrient for the in vitro growth and maintenance of various cell lines, including the industrially relevant Chinese Hamster Ovary (CHO) cells.[2][3] this compound is a fundamental component in the biosynthesis of phospholipids, primarily phosphatidylthis compound and sphingomyelin, which are integral to the structure and integrity of cellular membranes.[1][4] Furthermore, this compound acts as a precursor to the neurotransmitter acetylthis compound (B1216132) and is a significant source of methyl groups through its metabolite, betaine, which plays a role in S-adenosylmethionine synthesis pathways.[1][3]

The supplementation of cell culture media with this compound chloride has been demonstrated to enhance cell growth, improve viability, and boost the production of recombinant proteins, such as monoclonal antibodies.[2][3] Conversely, this compound limitation can lead to diminished cell viability, reduced protein titers, and an increase in protein aggregates.[3] This document provides detailed application notes and protocols for the effective use of this compound chloride as a supplement in mammalian cell culture, aimed at researchers, scientists, and professionals in drug development.

Biochemical Role and Signaling Pathways

This compound is actively transported into the cell and is a key node in several metabolic pathways. Its primary roles are in maintaining cell structure, participating in cell signaling, and contributing to one-carbon metabolism.

This compound Metabolism and Transport

This compound enters the cell through various transporters, including low-affinity organic cation transporters (OCTs), high-affinity sodium-dependent transporters (CHT1), and intermediate-affinity sodium-independent transporters (CTL1).[5] Once inside the cell, this compound is metabolized through several key pathways.

Choline_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space Choline_ext This compound Choline_int This compound Choline_ext->Choline_int Transporters (CTL1, CHT1, OCTs) P-Choline Phosphothis compound Choline_int->P-Choline This compound Kinase (CK) Acetylthis compound Acetylthis compound Choline_int->Acetylthis compound This compound acetyltransferase (ChAT) Betaine Betaine Choline_int->Betaine This compound Dehydrogenase (in mitochondria) CDP-Choline CDP-Choline P-Choline->CDP-Choline CTP:phosphothis compound cytidylyltransferase (CCT) PC Phosphatidylthis compound CDP-Choline->PC Cholinephosphotransferase (CPT) Membrane Cell Membrane Components PC->Membrane Signaling Neurotransmitter Signaling Acetylthis compound->Signaling SAM S-adenosylmethionine (Methyl Donor) Betaine->SAM Methylation Methylation Reactions SAM->Methylation Protocol1_Workflow A 1. Weigh this compound Chloride B 2. Dissolve in Cell Culture Grade Water A->B C 3. Adjust Volume and Mix B->C D 4. Sterile Filter C->D E 5. Aliquot and Store D->E Protocol2_Workflow A 1. Prepare Basal Medium (low/no this compound) B 2. Create Experimental Media with Varying this compound Concentrations A->B C 3. Seed Cells at a Standard Density B->C D 4. Culture Cells under Standard Conditions C->D E 5. Monitor and Collect Data (Viable Cell Density, Viability, Protein Titer) D->E F 6. Analyze Data and Determine Optimal Concentration E->F

References

Application Notes and Protocols for Measuring Choline Levels in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Choline is an essential nutrient vital for numerous physiological processes, including the synthesis of neurotransmitters and membrane phospholipids (B1166683), methyl group metabolism, and lipid transport.[1][2] Accurate measurement of this compound levels in biological fluids such as plasma, serum, and urine is crucial for researchers, scientists, and drug development professionals to understand its role in health and disease, assess nutritional status, and evaluate the efficacy of therapeutic interventions. This document provides detailed protocols and comparative data for the quantification of this compound using various analytical methods.

Methods for this compound Quantification

Several analytical techniques are available for the determination of this compound concentrations in biological matrices. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The most common methods include Liquid Chromatography-Mass Spectrometry (LC-MS), enzymatic assays, and electrochemical biosensors.

Data Presentation: Comparison of Methods

The following table summarizes the key performance characteristics of the different methods for this compound quantification.

MethodAnalyte(s)Sample Type(s)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity RangePrecision (%CV)Key AdvantagesKey Disadvantages
LC-MS/MS This compound, Acetylthis compound, Betaine, etc.Plasma, Serum, Urine, TissueLOD: 0.1 ng/mL (ACh), 0.35 nmol/L (ACh in urine)[3]; LOQ: 0.06 µmol/L (this compound)[4]0.1–100 ng/mL (ACh), 0.60 to 38.40 µmol/L (this compound)[4]1.6% to 13%[5]High specificity and sensitivity, simultaneous quantification of multiple analytes.[5][6]Requires expensive equipment and skilled personnel.
Enzymatic Assay (Colorimetric) This compoundPlasma, Serum, Urine, Saliva, Milk, TissueLOQ: 1 µM[7]1 to 100 µM[7]<10%High throughput, simple, and direct.[7]Potential for interference from other substances.[7]
Enzymatic Assay (Fluorometric) This compoundPlasma, Serum, Urine, Saliva, Milk, TissueLOQ: 0.2 µM[7]0.2 to 10 µM[7]<10%Higher sensitivity than colorimetric assays.[8]Requires a fluorescence plate reader.
Electrochemical Biosensor This compoundBlood Plasma1 µM[9]1-5000 µM[9]2.36% RSDRapid response, high sensitivity, and low cost.[10]Susceptible to interference from electroactive species.[11]
Nuclear Magnetic Resonance (NMR) This compoundSerum, PlasmaLOQ: 7.1 µmol/L (serum), 5.9 µmol/L (plasma)[12]Not specified5.4-14.8%[12]High-throughput, good performance characteristics.[12]Requires specialized NMR equipment.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure for the quantification of this compound in human plasma using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).

a. Sample Preparation (Protein Precipitation) [3]

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 400 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound, Cho-d9) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

b. HILIC-MS/MS Conditions [13]

  • LC Column: Syncronis HILIC 1.7 µm, 50 x 2.1 mm column or equivalent.[13]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.125% formic acid.[14]

  • Mobile Phase B: 90% acetonitrile/10% water with 10 mM ammonium formate and 0.125% formic acid.[14]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • MS Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor for specific precursor and product ion transitions for this compound and the internal standard.

c. Quantification

Create a calibration curve using a series of known concentrations of this compound standards prepared in a similar matrix. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Assay Protocol (Colorimetric)

This protocol is based on a commercially available this compound assay kit.[8]

a. Sample Preparation [8]

  • Serum and Plasma: Can be assayed directly.

  • Tissue Lysates: Homogenize tissue in cold 1x PBS and centrifuge at 14,000 rpm for 5 minutes. Use the clear supernatant for the assay.[8]

  • Urine and Saliva: Can be used directly or diluted in assay buffer.

b. Assay Procedure [8]

  • Prepare this compound standards by diluting the provided stock solution to concentrations ranging from 0 to 100 µM.

  • Add 20 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate.

  • Prepare a Working Reagent by mixing Assay Buffer, Enzyme Mix, and Dye Reagent according to the kit's instructions.

  • Add 80 µL of the Working Reagent to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

c. Calculation

Subtract the absorbance of the blank (0 µM this compound) from all readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the this compound concentration in the samples from the standard curve.

Visualizations

This compound Metabolism and Signaling Pathway

Choline_Metabolism Diet Dietary this compound This compound This compound Diet->this compound PC Phosphatidylthis compound (PC) This compound->PC Kennedy Pathway Acetylthis compound Acetylthis compound (ACh) This compound->Acetylthis compound This compound Acetyltransferase Betaine Betaine This compound->Betaine This compound Oxidase Membrane Cell Membrane Integrity PC->Membrane Neurotransmission Neurotransmission Acetylthis compound->Neurotransmission Methylation Methyl Group Metabolism Betaine->Methylation

Caption: Simplified pathway of this compound metabolism and its key functions.

General Workflow for this compound Measurement

Choline_Workflow start Biological Sample (Plasma, Serum, Urine) prep Sample Preparation (e.g., Protein Precipitation) start->prep analysis Analytical Method prep->analysis lcms LC-MS/MS analysis->lcms enzymatic Enzymatic Assay analysis->enzymatic electrochemical Electrochemical Biosensor analysis->electrochemical detection Signal Detection and Quantification lcms->detection enzymatic->detection electrochemical->detection data Data Analysis and Interpretation detection->data

Caption: A general experimental workflow for measuring this compound levels.

Principle of Enzymatic this compound Assay

Enzymatic_Assay This compound This compound Betaine Betaine This compound->Betaine + O₂ H2O2 Hydrogen Peroxide (H₂O₂) ColoredProduct Colored Product (Measurable Signal) H2O2->ColoredProduct Dye Colorless Dye Dye->ColoredProduct CholineOxidase This compound Oxidase CholineOxidase->H2O2 Peroxidase Peroxidase Peroxidase->ColoredProduct

Caption: The enzymatic reaction principle for this compound detection.

References

Troubleshooting & Optimization

troubleshooting low signal in enzymatic choline assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with enzymatic choline assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard curve looks good, but my samples show very low or no signal. What are the primary causes?

A low signal in samples despite a valid standard curve often points to issues with the sample itself or the reaction conditions. Here are the most common culprits and how to address them:

  • Low Analyte Concentration: The this compound concentration in your samples may be below the detection limit of the assay.

    • Solution: Concentrate your sample if possible. For cell culture supernatants, you might consider increasing the cell seeding density or incubation time. For tissue lysates, you may need to use a larger amount of starting material. If using a fluorometric assay, which is typically more sensitive than a colorimetric one, ensure you are using the appropriate detection method for your expected concentration range.[1]

  • Presence of Interfering Substances: Your sample matrix may contain inhibitors of the enzymatic reaction.

    • Solution: Common inhibitors include sulfhydryl (-SH) containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[2] If their presence is unavoidable, you may need to perform a buffer exchange or dialysis step. To test for matrix effects, you can perform a spike-and-recovery experiment. Add a known amount of this compound standard to your sample and a control buffer. If the signal recovery in your sample is significantly lower than in the buffer, an inhibitor is likely present.

  • Incorrect Sample pH: The pH of your sample may be outside the optimal range for the this compound oxidase enzyme, which is typically between 7.0 and 8.5.[3][4][5]

    • Solution: Ensure the final pH of the reaction mixture (sample + assay buffer) is within the optimal range. You may need to adjust the pH of your sample or use a more robust buffering system.

Q2: I'm observing a weak signal across my entire plate, including the standards and controls. What should I investigate?

A universally low signal suggests a problem with one of the common reagents or the overall assay setup.

  • Reagent Degradation or Improper Preparation: This is a frequent cause of low signal.

    • Enzyme Inactivity: this compound oxidase or horseradish peroxidase (HRP) may have lost activity due to improper storage (e.g., not stored at -20°C) or repeated freeze-thaw cycles.[6]

    • Probe Degradation: The detection probe (e.g., Amplex Red) is often light-sensitive and should be stored protected from light.[7]

    • Solution:

      • Check Storage: Verify that all kit components have been stored at the recommended temperatures.

      • Prepare Fresh Reagents: Prepare fresh working solutions from stock reagents. Pay close attention to the dilution instructions in your protocol.

      • Test Reagent Activity: You can test the activity of HRP and the probe by adding a small amount of hydrogen peroxide (H₂O₂) directly to a well containing the assay buffer and probe/HRP mixture. A strong signal indicates these components are active, pointing to a potential issue with the this compound oxidase or the this compound standard.

  • Suboptimal Assay Conditions: The temperature or incubation time may not be optimal.

    • Solution: Most this compound oxidase enzymes have an optimal temperature around 37°C.[5][8] Ensure your plate is incubated at the temperature specified in the protocol. If the signal is low, you can try increasing the incubation time (e.g., from 30 minutes to 60 minutes), but be mindful that this may also increase the background signal.

  • Incorrect Instrument Settings: The plate reader settings may not be correct for the assay.

    • Solution: Double-check that you are using the correct excitation and emission wavelengths for the fluorometric assay (typically ~540 nm excitation and ~590 nm emission for Amplex Red-based assays) or the correct absorbance wavelength for the colorimetric assay (~570 nm).[1][2][9] Also, ensure the gain setting on the reader is appropriately adjusted.

Q3: The signal from my blank (zero standard) is very high. What could be causing this?

High background signal can mask the signal from your samples and standards. Here are potential reasons:

  • Contaminated Reagents: One of your reagents, particularly the assay buffer or water used for dilutions, may be contaminated with this compound or hydrogen peroxide.

    • Solution: Use fresh, high-purity water (e.g., Milli-Q or equivalent) for all dilutions. Test individual reagents for contamination.

  • Autohydrolysis of Substrate: In assays measuring acetylthis compound, the substrate (acetylthis compound) can spontaneously hydrolyze to this compound, leading to a high background.

    • Solution: Prepare the substrate solution fresh and keep it on ice.

  • Intrinsic Fluorescence/Absorbance of Samples: Some biological samples may have endogenous components that fluoresce or absorb at the same wavelengths used in the assay.

    • Solution: Run a control well containing your sample and all assay components except for the this compound oxidase. Any signal in this well is due to interfering substances in your sample and can be subtracted from your experimental wells.

Quantitative Data Summary

The following tables provide key parameters for enzymatic this compound assays. These values can serve as a reference during optimization and troubleshooting.

Table 1: this compound Oxidase Enzyme Kinetics & Optimal Conditions

ParameterValueSource(s)
Optimal pH 7.0 - 8.5[3][4][5]
Optimal Temperature 37 - 45°C[5][8]
Km for this compound 1.2 - 2.84 mM[3][8][10]
Inhibitors p-Chloromercuribenzoate, Cu²⁺, Co²⁺, Hg²⁺, Ag⁺, SH-containing reagents[2][8]

Table 2: Typical Assay Parameters & Detection Ranges

ParameterColorimetric AssayFluorometric Assay (Amplex Red)Source(s)
Wavelength OD at 570 nmEx/Em ~540/590 nm[1][2][9]
Linear Detection Range ~1 - 100 µM~0.2 - 10 µM[1]
Limit of Detection ~1 µM~40 nM - 0.2 µM[1][9]
Typical Incubation Time 30 - 60 minutes10 - 30 minutes[2][9][11]

Visual Guides

Signaling Pathway

Signaling_Pathway cluster_reaction Enzymatic Cascade cluster_detection Signal Generation This compound This compound BetaineAldehyde Betaine (B1666868) Aldehyde This compound->BetaineAldehyde This compound Oxidase O2_1 O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->H2O2_input AmplexRed Amplex® Red (Non-fluorescent) Resorufin Resorufin (Fluorescent) AmplexRed->Resorufin HRP Experimental_Workflow start Start prep_reagents Prepare Standards, Samples & Reagents start->prep_reagents add_samples Add Standards & Samples to 96-well Plate prep_reagents->add_samples add_reaction_mix Add Reaction Mix (Enzymes + Probe) add_samples->add_reaction_mix incubate Incubate at RT or 37°C (Protect from light) add_reaction_mix->incubate read_plate Read Fluorescence or Absorbance on Plate Reader incubate->read_plate analyze Analyze Data read_plate->analyze Troubleshooting_Low_Signal start Low Signal Detected check_standards Are standards also low? start->check_standards check_reagents Check Reagent Prep & Storage (Enzymes, Probe) Perform H₂O₂ control test check_standards->check_reagents Yes check_samples Is sample concentration too low? Are inhibitors present? check_standards->check_samples No check_conditions Optimize Incubation Time/Temp Verify Plate Reader Settings check_reagents->check_conditions resolve Problem Resolved check_conditions->resolve concentrate_sample Concentrate Sample or Use More Starting Material check_samples->concentrate_sample Concentration Issue spike_recovery Perform Spike-and-Recovery Test Dilute Sample or Perform Cleanup check_samples->spike_recovery Inhibitor Issue concentrate_sample->resolve spike_recovery->resolve

References

Technical Support Center: Optimizing LC-MS/MS for Choline Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of choline and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound metabolites.

Question: Why am I observing poor peak shapes, such as tailing, for my this compound compounds, especially phosphothis compound (B91661)?

Answer: Poor peak shape, particularly tailing for phosphorylated compounds like phosphothis compound, is a common issue. This can be caused by the interaction of the phosphate (B84403) group with metallic components of the LC system, such as the injector, column, and mass spectrometer ESI probe.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Using a basic mobile phase (e.g., pH 8.5) can improve the peak shape for phosphothis compound.[1]

  • Needle Wash: Implementing multiple needle washes between injections can help to limit peak tailing.[1]

  • Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are highly effective for retaining and separating polar compounds like this compound and its metabolites, often resulting in better peak shapes.[2][3] The use of HILIC columns can lead to more optimal peak shapes and enhanced reproducibility.[2]

  • Avoid Certain Additives: While phosphoric acid or EDTA can sometimes be used to reduce interactions, they may cause ion suppression, source contamination, or clogging in the mass spectrometer.[1]

Question: I'm having trouble retaining and separating my this compound metabolites on a reverse-phase column. What should I do?

Answer: this compound and its metabolites are small, highly polar quaternary amine compounds, which results in poor retention on traditional reversed-phase columns.[3][4]

Solution:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic technique for better retention and separation of these polar analytes.[2][3][4][5] Columns with HILIC-Z or HILIC-OH5 chemistries have been shown to be effective.[4]

Question: My quantitative results are inconsistent. How can I improve accuracy and precision?

Answer: Inconsistent quantitative results can stem from matrix effects, sample preparation variability, or instrumental drift.

Solutions:

  • Stable-Isotope Dilution: The use of stable isotope-labeled internal standards is a robust method for accurate quantification, as it effectively corrects for matrix effects and variations in sample processing.[6][7]

  • Simplified Extraction: A single-phase extraction using a mixture like chloroform/methanol/water can be employed to extract both free this compound compounds and phospholipids (B1166683) simultaneously, simplifying the workflow and potentially improving reproducibility.[5]

  • Method Validation: Ensure your method is properly validated for linearity, precision, and accuracy. Intra-assay and inter-assay coefficients of variation (CVs) should ideally be below 10-15%.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating this compound and its metabolites?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective method for retaining and separating the highly polar this compound-containing compounds.[2][3][4][5] It provides better peak shapes and reproducibility compared to reverse-phase chromatography.[2]

Q2: How can I detect and quantify multiple this compound metabolites in a single run?

A2: A validated HILIC LC-MS/MS method can simultaneously quantify multiple this compound-related compounds.[5] This can be achieved by using a combination of scan modes, such as Multiple Reaction Monitoring (MRM), precursor ion scanning, and neutral loss scanning, within a single chromatographic run.[5]

Q3: What are the typical sample preparation steps for analyzing this compound metabolites in biological samples?

A3: A common and effective method is protein precipitation with a solvent like acetonitrile (B52724).[6] For a broader analysis including phospholipids, a single-phase extraction with a chloroform/methanol/water mixture is a viable option.[5]

Q4: What are the common product ions to monitor for this compound and betaine (B1666868) in MS/MS?

A4: While m/z 60 has been reported as a product ion for this compound, the most intense product ion is often observed at m/z 58, which is postulated to be [NC3H8]+.[2] This ion can be used for monitoring both this compound and betaine.[2]

Data and Protocols

LC-MS/MS Parameters

The following tables summarize typical parameters for the analysis of this compound metabolites.

Table 1: Liquid Chromatography Parameters

ParameterSetting 1: HILICSetting 2: HILIC
Column HILIC ColumnInfinityLab Poroshell 120 HILIC-Z[4]
Mobile Phase A Acetonitrile/Water (e.g., 90:10) with additive10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile with additiveAcetonitrile
Flow Rate 0.3 - 0.5 mL/min0.4 mL/min
Column Temperature 30 - 40 °C35 °C
Injection Volume 1 - 10 µL2 µL

Table 2: Mass Spectrometry Parameters (Example MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 104.160.1 / 58.1[2]20
Acetylthis compound 146.187.120
Betaine 118.158.1[2]25
Phosphothis compound 184.1104.115
Glycerophosphothis compound 258.1104.120
Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Urine

  • Thaw Samples: Thaw frozen plasma or urine samples on ice.

  • Aliquoting: Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Add Internal Standard: Add an appropriate amount of stable isotope-labeled internal standard solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Protocol 2: HILIC LC-MS/MS Analysis

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions for at least 15-20 minutes.

  • Injection: Inject 1-5 µL of the prepared sample extract.

  • Chromatographic Separation: Perform chromatographic separation using a gradient elution program. For example, start with a high percentage of organic solvent (e.g., 90% acetonitrile) and gradually increase the aqueous mobile phase to elute the analytes.

  • Mass Spectrometry Detection: Detect the analytes using a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

  • Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of each analyte using a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract lc_separation HILIC Separation extract->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: LC-MS/MS workflow for this compound metabolite analysis.

choline_metabolism_pathway This compound This compound Acetylthis compound Acetylthis compound This compound->Acetylthis compound ChAT Betaine Betaine This compound->Betaine CHDH/BADH Phosphothis compound Phosphothis compound This compound->Phosphothis compound CK CDP_this compound CDP-Choline Phosphothis compound->CDP_this compound CCT Phosphatidylthis compound Phosphatidylthis compound CDP_this compound->Phosphatidylthis compound CPT/CEPT

Caption: Simplified this compound metabolism pathway.

References

Technical Support Center: Choline Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of choline in whole blood and plasma samples. Accurate measurement of this compound is critical for various research applications, and understanding pre-analytical variables is key to obtaining reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with this compound stability in blood samples?

A1: The main challenge is the in vitro increase of this compound concentrations over time, especially at ambient temperatures.[1][2] This is thought to be due to the enzymatic breakdown of this compound-containing phospholipids, such as phosphatidylthis compound, which are abundant in cell membranes.[3][4] Sample collection, handling, and storage procedures are therefore critical for accurate this compound measurement.[1][5]

Q2: How does this compound stability differ between whole blood and plasma?

A2: this compound is generally less stable in whole blood than in plasma, particularly when heparin is used as the anticoagulant.[1] In heparinized whole blood stored at room temperature, this compound concentrations can increase linearly by approximately 50% after just four hours.[2][3][5] In contrast, this compound levels in EDTA plasma tend to stabilize after an initial increase in the first 60 minutes.[1][5]

Q3: Which anticoagulant is recommended for this compound analysis: EDTA or Heparin?

A3: EDTA is the recommended anticoagulant for measuring this compound.[3][4] While there is no significant difference in this compound concentration between EDTA and heparin for freshly collected whole blood samples, heparinized plasma can show higher this compound concentrations.[1][2][5] More importantly, this compound is significantly less stable in heparinized whole blood during storage at room temperature and is more susceptible to increases after freeze-thaw cycles.[2][5] The inhibitory effect of EDTA on calcium-dependent phospholipases may contribute to its superior performance in preserving this compound levels.[3][4]

Q4: What is the effect of storage temperature on this compound stability?

A4: Storage temperature is a critical factor.

  • Room Temperature: this compound concentrations increase in all sample types at ambient temperature.[2] The increase is most dramatic in heparinized whole blood.[3] In EDTA plasma and serum, this compound is reportedly stable for up to 72 hours at 25°C and 0°C, respectively.[3][4] Another study found serum stable for up to 8 hours at room temperature.[6]

  • Refrigerated (4°C): Storing EDTA whole blood at 4°C results in a this compound increase of about 15% per day.[3] Plasma samples are more stable, with one study showing stability for up to 14 days when refrigerated.[6]

  • Frozen (-20°C / -80°C): Freezing is the best method for long-term storage. This compound is stable for at least 15 days in serum at -20°C and for prolonged periods (greater than 12 months) in plasma at the same temperature.[6][7] No significant changes were observed in samples stored at -80°C for over 5 years.[3]

Q5: How do freeze-thaw cycles affect this compound concentrations?

A5: The impact of freeze-thaw cycles depends on the sample type and anticoagulant. A single freeze-thaw cycle can cause a significant increase in this compound concentration (mean increase of 19.3%) in heparinized whole blood.[2][4][5] This effect was not found to be significant for EDTA whole blood, EDTA plasma, or heparin plasma.[2][4][5] Another study, however, reported that samples were stable through five freeze-thaw cycles, highlighting that results can vary based on the specific protocol.[8]

Troubleshooting Guide

Issue: Observed this compound levels are unexpectedly high.

  • Possible Cause 1: Sample Type and Anticoagulant. The use of heparinized whole blood can lead to artificially high this compound levels, especially if there was a delay in processing.[3][5]

    • Solution: Use EDTA as the anticoagulant for future collections. If using whole blood, process it immediately.

  • Possible Cause 2: Delayed Processing. Samples left at room temperature for an extended period before processing or freezing will show increased this compound levels.[2]

    • Solution: Process and freeze samples as quickly as possible after collection. Plasma should be separated from cells within one hour.

  • Possible Cause 3: Freeze-Thaw Cycles. If using heparinized whole blood, even one freeze-thaw cycle can significantly elevate this compound.[2][5]

    • Solution: Aliquot samples after the initial processing to avoid repeated freeze-thaw cycles.

Issue: High variability between replicate samples from the same subject.

  • Possible Cause 1: Inconsistent Handling. Differences in the time between sample collection and processing for each replicate can introduce variability.

    • Solution: Standardize the sample handling workflow for all samples, ensuring consistent timing and temperature.

  • Possible Cause 2: Hemolysis. The effect of hemolysis on this compound is not definitively established, but it is a known pre-analytical variable that can affect other metabolites.[9]

    • Solution: Follow best practices for venipuncture to minimize hemolysis. Inspect plasma for any pink or red discoloration before analysis.

Data on this compound Stability

Table 1: Percent Increase of this compound in Fresh Samples Stored at Room Temperature
Sample TypeTime (minutes)Average % Increase in this compound
Heparin Whole Blood > 240~ 50%
EDTA Whole Blood 60~ 10% (stabilizes after)
Heparin Plasma 60~ 10% (stabilizes after)
EDTA Plasma 60~ 10% (stabilizes after)
(Data synthesized from studies by Yue et al.)[2][3][5]
Table 2: Effect of One Freeze-Thaw Cycle on this compound Concentration
Sample TypeMean % Increase in this compoundStatistical Significance
Heparin Whole Blood 19.3%P < 0.01
EDTA Whole Blood Not SignificantP > 0.33
Heparin Plasma Not SignificantP > 0.33
EDTA Plasma Not SignificantP > 0.33
(Data from Yue et al.)[2][4][5]

Experimental Protocols

Protocol: this compound Measurement by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in plasma or whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of sample (plasma, whole blood, standard, or quality control).

  • Add a deuterated internal standard (e.g., d9-choline) to all tubes to account for analytical variability.[8]

  • Add 200 µL of an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis

  • Chromatography: Use a suitable column for separating polar analytes, such as a strong cation exchange or a HILIC column.[8]

  • Mobile Phase: A typical mobile phase might consist of an aqueous component with an organic modifier and a buffer (e.g., ammonium (B1175870) acetate). A gradient elution is often used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

3. Quantification

  • Generate a standard curve by plotting the peak area ratio (this compound/internal standard) against the known concentrations of the calibrators.

  • Calculate the this compound concentration in the unknown samples by interpolating their peak area ratios from the standard curve.

Visual Workflows

G cluster_collection Step 1: Collection cluster_processing Step 2: Processing (within 1 hour) cluster_storage Step 3: Storage cluster_analysis Step 4: Analysis start Blood Collection anticoagulant Use EDTA Tube start->anticoagulant invert Gently Invert Tube anticoagulant->invert choice Sample Type? invert->choice plasma_path Centrifuge (e.g., 2200 x g, 10 min, 4°C) choice->plasma_path Plasma whole_blood_path Aliquot Whole Blood choice->whole_blood_path Whole Blood extract_plasma Extract Plasma plasma_path->extract_plasma storage Store Aliquots at -80°C extract_plasma->storage whole_blood_path->storage analysis LC-MS/MS Analysis storage->analysis

Caption: Recommended workflow for blood sample collection and processing for this compound analysis.

G start Unexpectedly High This compound Results q1 Was sample stored at room temperature before processing? start->q1 a1_yes Cause: Enzymatic breakdown of phospholipids. Solution: Process samples immediately after collection. q1->a1_yes Yes q2 What anticoagulant was used? q1->q2 No a2_heparin Cause: Heparin is associated with lower stability, especially in whole blood. Solution: Use EDTA. q2->a2_heparin Heparin q3 Was the sample freeze-thawed multiple times? q2->q3 EDTA a3_yes Cause: Significant this compound increase can occur, especially in heparin whole blood. Solution: Aliquot samples after initial processing. q3->a3_yes Yes end_node If issues persist, review LC-MS/MS method and calibration. q3->end_node No

Caption: Troubleshooting decision tree for unexpectedly high this compound measurements.

References

Technical Support Center: Improving Spatial Resolution of Choline PET Imaging in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the spatial resolution of choline Positron Emission Tomography (PET) imaging in the brain. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for challenges related to achieving high spatial resolution in this compound PET brain imaging.

Image Quality and Resolution

Q1: My reconstructed this compound PET images appear blurry and lack fine anatomical detail. What are the potential causes and solutions?

A1: Blurring in PET images, which results in poor spatial resolution, can stem from several factors throughout the imaging chain. Here are the primary causes and troubleshooting steps:

  • Patient Motion: Even slight head movement during a scan can significantly degrade image quality.[1] This is a common issue in lengthy PET studies.[1]

    • Solution: Implement motion correction techniques. This can be done either prospectively (real-time correction during acquisition) or retrospectively (correction during image reconstruction).[2] Hardware-based motion tracking systems, often integrated with PET/MRI scanners, can provide high-temporal-resolution data for precise motion correction.[1] For instance, event-by-event motion correction has been shown to reliably correct for head motion.[3]

  • Inadequate Reconstruction Algorithm: The choice of reconstruction algorithm and its parameters heavily influences the final image resolution.

    • Solution: Utilize advanced iterative reconstruction algorithms such as Ordered Subset Expectation Maximization (OSEM) with Point Spread Function (PSF) modeling.[4] PSF modeling helps to recover resolution lost due to the scanner's physical limitations.[4] Time-of-Flight (TOF) reconstruction can also improve image quality, especially in reducing noise.[5][6]

  • Scanner Limitations: The intrinsic spatial resolution of the PET scanner itself is a fundamental limiting factor.[7][8]

    • Solution: If available, use a high-resolution research tomograph (HRRT) or modern clinical scanners with smaller detector elements.[3] Organ-dedicated PET systems, such as those designed for brain imaging, can offer higher spatial resolution and sensitivity.[9]

  • Positron Range: The distance a positron travels before annihilation contributes to image blurring.[7][10]

    • Solution: While this is an inherent physical limitation, some advanced reconstruction algorithms can model and partially correct for this effect.[10] The choice of radioisotope also plays a role; for example, 18F has a shorter positron range than 11C, which can lead to slightly better intrinsic resolution.[11]

Q2: I am using a high-resolution scanner, but my images are still not as sharp as expected. What else can I do?

A2: Even with a high-resolution scanner, other factors can limit the effective spatial resolution. Consider the following:

  • Motion Correction Verification: Ensure your motion correction methods are accurately implemented. For frame-based methods, significant intra-frame motion (>5 mm) can still introduce bias and blurring.[3] Event-by-event correction is generally more robust for larger movements.[3][12]

  • Reconstruction Parameters: The number of iterations and subsets in iterative reconstruction algorithms can impact the trade-off between resolution and image noise.[5]

    • Solution: Experiment with optimizing these parameters. Increasing the number of iterations can improve resolution but may also amplify noise.[5] Post-reconstruction filtering can be applied to manage noise, but excessive smoothing will degrade resolution.

  • Super-Resolution Techniques: These advanced methods can enhance resolution beyond the scanner's intrinsic capabilities.

    • Solution: Super-resolution techniques use multiple low-resolution acquisitions with slight patient motion to reconstruct a high-resolution image.[13][14][15] This often involves a high-precision external motion tracking device.[13][14]

Experimental Protocols and Data Acquisition

Q3: What is a general protocol for acquiring high-resolution this compound PET brain images?

A3: A typical protocol involves careful planning of the acquisition and reconstruction parameters. Below is a generalized example; however, specific parameters should be optimized for your scanner and research question.

StepProcedureKey Considerations
1. Patient Preparation Fasting for 4-6 hours prior to injection.Reduces background signal and ensures consistent uptake.
2. Radiotracer Administration Intravenous injection of 18F-Fluoroethylthis compound (or other this compound analog). A typical dose is around 4 MBq/kg.[16]The choice between 11C-choline and 18F-choline can be influenced by logistical factors and desired resolution, as 18F has a shorter positron range.[11][17]
3. Uptake Period A waiting period of 40-60 minutes post-injection.[16]Allows for sufficient tracer uptake in the brain and clearance from the bloodstream.
4. Patient Positioning The patient is positioned comfortably in the scanner with the head immobilized using a head holder or other restraints.Minimizes voluntary motion.
5. CT Scan (for PET/CT) A low-dose CT scan is performed for attenuation correction.[18]Accurate attenuation correction is crucial for quantitative accuracy.
6. PET Acquisition A dynamic or static PET scan is acquired. For high resolution, a scan duration of at least 10-20 minutes is often necessary.[5][18]Longer acquisition times improve statistics but increase the likelihood of patient motion.
7. Motion Tracking If available, a motion tracking system is used to record head movement throughout the scan.This data is essential for accurate motion correction.
8. Image Reconstruction Data is reconstructed using an iterative algorithm (e.g., OSEM) with TOF and PSF modeling. Motion correction is applied.The number of iterations and subsets should be optimized. For example, some studies have found that a higher number of iterations (e.g., 15) can improve image quality.[5]

Q4: How do I perform a phantom study to validate and optimize my high-resolution imaging protocol?

A4: Phantom studies are essential for assessing the spatial resolution of your imaging system and optimizing reconstruction parameters.

  • Phantom Selection: Use a phantom with well-defined structures of varying sizes, such as a Hoffman 3D brain phantom[5][13] or micro hot/cold rod phantoms.[19]

  • Data Acquisition: Acquire data using the same protocols you intend to use for human subjects. You can also test different acquisition parameters, such as varying scan durations.

  • Controlled Motion: To test motion correction algorithms, the phantom can be mounted on a motion stage to introduce known, precise movements.

  • Image Analysis: Analyze the reconstructed images to measure spatial resolution (e.g., Full Width at Half Maximum - FWHM of point sources or line profiles) and contrast recovery in the phantom structures.[19] Compare the results from different reconstruction algorithms and parameters to determine the optimal settings for your system.

Data Interpretation

Q5: I see unexpected areas of high this compound uptake in the brain that are not related to the pathology I am studying. What could be the cause?

A5: While this compound PET is valuable for imaging certain pathologies, several benign and physiological conditions can also show increased tracer uptake.

  • Physiological Uptake: High physiological uptake of 18F-choline is normally observed in the liver, pancreas, spleen, and salivary glands.[20]

  • Inflammatory Processes: Inflammation can lead to increased this compound uptake.[21][22]

  • Benign Conditions: Some benign conditions, such as meningiomas, have shown focal this compound uptake.[21][23]

  • Pitfalls in Interpretation: It is crucial to be aware of the normal biodistribution of the specific this compound tracer being used.[20] Correlating PET findings with anatomical imaging (CT or MRI) is essential to differentiate pathological uptake from physiological variations or benign findings.[21]

Quantitative Data Summary

The following tables summarize the impact of various techniques on improving the spatial resolution of PET imaging.

Table 1: Impact of Motion Correction on Quantitative Accuracy

Correction MethodROI Intensity BiasKinetic Parameter (VT) BiasKinetic Parameter (BPND) BiasCondition
Frame-based ~9%~5%~10%Intra-frame motion > 5 mm[3]
Event-by-event Comparable to true valuesComparable to true valuesComparable to true valuesAccurate motion data provided[3]

Table 2: Spatial Resolution of Different PET Scanner Configurations

Scanner TypeReconstructed Spatial Resolution (FWHM)Reference
Small Animal PET (APET) 1.6 mm (with inter-crystal positioning)[11]
High-Resolution Research Tomograph (HRRT) < 3 mm[3]
Clinical PET 2.36 mm (achievable with optimal design)[8]
Pre-clinical PET 0.83 mm (achievable with optimal design)[8]

Table 3: Impact of Reconstruction Algorithms on Image Quality

Reconstruction AlgorithmKey AdvantageNotes
OSEM + PSF + TOF Improved spatial resolution and signal-to-noise ratio.PSF modeling recovers resolution, while TOF improves image quality, especially for smaller objects like the brain.[4][5]
Super-Resolution Can achieve resolution beyond the scanner's intrinsic limit.Harnesses patient motion with high-resolution tracking.[13][15]
Deep Learning-based Superior denoising and contrast.Can be trained to generate high-quality images from lower-count data.[24]

Signaling Pathways and Experimental Workflows

This compound Metabolism in the Brain

This compound is a crucial nutrient for brain function. It is a precursor for the synthesis of the neurotransmitter acetylthis compound (B1216132) and the major membrane phospholipid, phosphatidylthis compound.[25][26] The uptake and metabolism of this compound are often upregulated in pathological conditions, which forms the basis of this compound PET imaging.[27]

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_neuron Cholinergic Neuron Blood_this compound This compound FLVCR2 FLVCR2 Transporter Blood_this compound->FLVCR2 Transport Intracellular_this compound Intracellular This compound FLVCR2->Intracellular_this compound CK This compound Kinase (CK) Intracellular_this compound->CK Phosphorylation ChAT This compound Acetyltransferase (ChAT) Intracellular_this compound->ChAT Phosphothis compound Phosphothis compound CK->Phosphothis compound CDP_Choline_Pathway CDP-Choline Pathway Phosphothis compound->CDP_Choline_Pathway Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylthis compound (ACh) (Neurotransmitter) ChAT->ACh PC Phosphatidylthis compound (Membrane Synthesis) CDP_Choline_Pathway->PC

This compound metabolism pathway in the brain.[25]
High-Resolution PET Imaging Workflow

The process of obtaining high-resolution PET images involves several critical steps, from patient preparation to advanced image reconstruction. Motion correction is a key component that can be integrated at the reconstruction stage.

G cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_output Output A1 Patient Preparation & Radiotracer Injection A2 PET Scan & Motion Tracking Data Acquisition A1->A2 P1 List-mode PET Data A2->P1 P2 Motion Tracking Data A2->P2 A3 Low-dose CT for Attenuation Correction P3 Attenuation Map A3->P3 P4 Advanced Image Reconstruction (e.g., OSEM + PSF + TOF) P1->P4 P5 Motion Correction (Event-by-event or Frame-based) P2->P5 P3->P4 O1 High-Resolution This compound PET Image P4->O1 P5->P4 Correction

Workflow for high-resolution brain PET imaging.[3][12]
Troubleshooting Logic for Blurry PET Images

When encountering suboptimal image resolution, a systematic approach to troubleshooting can help identify and resolve the issue.

G Start Blurry PET Image Motion Motion Correction Applied? Start->Motion Motion_Type Motion Correction Method? Motion->Motion_Type Yes Sol_Motion Implement Motion Correction Motion->Sol_Motion No Recon Reconstruction Algorithm? Motion_Type->Recon Event-by-event or minimal motion Sol_Event Consider Event-by-Event Correction for large motion Motion_Type->Sol_Event Frame-based with large intra-frame motion Scanner Scanner Resolution? Recon->Scanner Advanced Iterative Sol_Recon Use Iterative Recon (OSEM) with PSF/TOF Recon->Sol_Recon Standard FBP Sol_SuperRes Consider Super- Resolution Techniques Scanner->Sol_SuperRes Issue Persists End Resolution Improved Sol_Motion->End Sol_Event->End Sol_Recon->End Sol_SuperRes->End

Decision tree for troubleshooting blurry PET images.

References

reducing inter-assay variability in choline measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-assay variability in choline measurements.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring this compound?

There are several methods available for the quantification of this compound in biological samples, each with its own advantages and limitations. The most common methods include:

  • Enzymatic Assays: These assays are commercially available in kit format and are based on the oxidation of this compound by this compound oxidase. This reaction produces hydrogen peroxide, which then reacts with a probe to generate a colorimetric or fluorometric signal.[1] These assays are simple, direct, and suitable for high-throughput analysis.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound and its metabolites.[2][3] It is often considered the gold standard for this compound analysis due to its accuracy and ability to measure multiple this compound-related compounds simultaneously.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with Post-Column Reactor: This method separates this compound from other components in the sample matrix by ion-exchange chromatography.[6] After separation, an immobilized enzyme reactor converts this compound to hydrogen peroxide, which is then detected electrochemically.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-throughput NMR-based assay has been developed for the quantification of this compound in serum and plasma on a clinical analyzer.[7]

Q2: What are the primary sources of inter-assay variability in this compound measurements?

Inter-assay variability in this compound measurements can arise from several factors throughout the experimental workflow. Key sources include:

  • Pre-analytical Variables: Sample collection, handling, and storage procedures are critical.[2] Factors such as the type of anticoagulant used, storage temperature, and freeze-thaw cycles can significantly impact this compound concentrations.[2][8]

  • Assay Protocol Adherence: Inconsistent execution of the assay protocol is a major source of variability.[9][10] This includes inaccuracies in pipetting, incubation times, and temperature control.

  • Reagent Preparation and Storage: Improper reconstitution, storage, or handling of reagents, such as standards and enzymes, can lead to degradation and inconsistent results.[9][11]

  • Matrix Effects: The composition of the sample matrix can interfere with the assay. For example, chondroitin (B13769445) sulfate (B86663) has been reported to interfere with some enzymatic assays.[1]

  • Instrument Performance: Variations in the performance of plate readers, mass spectrometers, or other analytical instruments can contribute to variability.[9]

Q3: How do I choose the right anticoagulant for blood sample collection?

The choice of anticoagulant can influence plasma this compound concentrations. Studies have shown that for plasma, this compound concentrations with heparin can be higher than with EDTA.[2] For whole blood, no significant difference was observed between EDTA and heparin.[2] Therefore, for plasma samples, EDTA is generally recommended to minimize variability. It is crucial to be consistent with the choice of anticoagulant across all samples in a study.

Q4: What is the impact of hemolysis on this compound measurements?

Hemolysis, the rupture of red blood cells, can lead to the release of intracellular components into the serum or plasma, potentially interfering with the assay and leading to inaccurate results.[12][13] It is important to visually inspect samples for hemolysis (a pink or reddish color) and to employ proper phlebotomy and sample handling techniques to minimize it.[13] In a study on an automated biochemical analyzer, macroscopic hemolysis was observed in subjects with this compound concentrations ≥ 25 μmol/L.[14]

Troubleshooting Guides

Issue 1: High Background in Colorimetric or Fluorometric Assays
Possible Cause Suggested Solution
Contaminated Reagents or Water Use fresh, high-purity water and reagents. Ensure that glassware and plasticware are thoroughly cleaned.
Sub-optimal Probe Concentration (Fluorescence) For fluorescence assays, diluting the probe solution can reduce background.[9]
Presence of Interfering Substances Avoid SH-containing reagents (e.g., β-mercaptoethanol, dithiothreitol) in sample preparation as they can interfere with the assay.[15]
Incorrect Plate Type For colorimetric assays, use clear plates. For fluorescence assays, use black plates with clear bottoms.[9]
Issue 2: Inconsistent Results or Poor Reproducibility
Possible Cause Suggested Solution
Improper Sample Handling and Storage Follow a standardized protocol for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles, especially for heparinized whole blood. Store samples at -80°C for long-term stability.
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Temperature Fluctuations Ensure all reagents are equilibrated to room temperature before use, as specified in the protocol.[9] Maintain a consistent temperature during incubation steps.[10]
Inadequate Mixing Mix reagents and samples thoroughly by gentle vortexing or pipetting.[9]
Degraded Reagents or Standards Prepare fresh standard curves for each assay.[9] Aliquot and store reconstituted reagents at -20°C to avoid repeated freeze-thaw cycles.[9]
Issue 3: Low or No Signal
Possible Cause Suggested Solution
Omission of a Step in the Procedure Carefully review and follow the technical bulletin or protocol precisely.[9]
Incorrect Wavelength Settings Check the filter or wavelength settings on the plate reader to ensure they match the assay requirements (e.g., 570 nm for colorimetric, λex = 535/λem = 587 nm for fluorometric).[9]
Inactive Enzyme Ensure enzymes are reconstituted and stored correctly.[9] If a precipitate forms in the reconstituted enzyme mix, centrifuge and use the clear supernatant.
Sample this compound Concentration Below Detection Limit If you suspect very low this compound levels, consider using a more sensitive fluorometric assay or an LC-MS/MS method.[3] Concentrate the sample if possible.

Data Presentation

Table 1: Effect of Anticoagulant and Freeze-Thaw on this compound Concentration

Sample TypeAnticoagulantEffect of One Freeze-Thaw Cycle (Mean % Increase)
Whole BloodEDTANot Significant
Whole BloodHeparin19.3%
PlasmaEDTANot Significant
PlasmaHeparinNot Significant

Data summarized from a study using LC-MS/MS.[2]

Table 2: Stability of this compound in Freshly Collected Samples at Room Temperature

Sample TypeAnticoagulantStability Profile
Whole BloodEDTAIncrease for the first 60 minutes, then stabilized.[2]
Whole BloodHeparinContinued to increase linearly for >4 hours (approx. 50% increase).[2]
PlasmaEDTAIncrease for the first 60 minutes, then stabilized.[2]
PlasmaHeparinIncrease for the first 60 minutes, then stabilized.[2]

Data summarized from a study using LC-MS/MS.[8]

Table 3: Intra- and Inter-Assay Precision for Different this compound Measurement Methods

MethodSample MatrixIntra-Assay CV (%)Inter-Assay CV (%)
LC/ESI-IDMSLiver, Plasma, Foods1.6 - 8.51.2 - 6.9
LC-MS/MSPlasma2.53.8
NMRSerum6.2 - 14.86.2 - 14.8
NMRPlasma5.4 - 11.35.4 - 11.3

CV: Coefficient of Variation. Data compiled from multiple sources.[7][16][17]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Plasma
  • Collect whole blood into tubes containing EDTA as the anticoagulant.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood sample at 1000-2000 x g for 10-15 minutes at 4°C within one hour of collection.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquot the plasma into cryovials.

  • Immediately freeze the aliquots and store them at -80°C until analysis.

Protocol 2: Tissue Sample Preparation for this compound Measurement
  • Excise the tissue of interest rapidly and rinse with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Blot the tissue dry and weigh it.

  • On ice, homogenize the tissue in 4 volumes of cold this compound Assay Buffer.[9]

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[9]

  • Collect the supernatant for analysis. The supernatant can be assayed directly or stored at -80°C.

Protocol 3: General Workflow for an Enzymatic this compound Assay
  • Reagent Preparation: Prepare all reagents, including standards, assay buffer, enzyme mix, and probe solution, according to the kit manufacturer's instructions. Equilibrate all components to room temperature before use.

  • Standard Curve Preparation: Prepare a series of this compound standards by diluting the provided stock solution. A blank control (0 µM this compound) should be included.[9]

  • Sample Preparation: Prepare samples as described in the relevant protocols (e.g., plasma, tissue homogenate). Dilute samples if the this compound concentration is expected to be outside the linear range of the assay.[9]

  • Assay Reaction:

    • Add standards and samples to the wells of a 96-well plate.

    • Prepare a reaction mix containing the enzyme mix and probe in assay buffer.

    • Add the reaction mix to each well.

    • Mix gently and incubate at room temperature for the time specified in the protocol (e.g., 30 minutes), protected from light.[9]

  • Data Acquisition: Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.[9]

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve (absorbance/fluorescence vs. This compound concentration).

    • Determine the this compound concentration in the samples from the standard curve.

Visualizations

G Troubleshooting Workflow for Enzymatic this compound Assays start Assay Problem (e.g., High Background, Low Signal, Poor Reproducibility) check_protocol Review Assay Protocol and Reagent Preparation start->check_protocol check_samples Evaluate Sample Quality and Handling start->check_samples check_instrument Verify Instrument Settings and Performance start->check_instrument protocol_issue Protocol Deviation or Reagent Issue? check_protocol->protocol_issue sample_issue Sample-Related Issue? check_samples->sample_issue instrument_issue Instrument-Related Issue? check_instrument->instrument_issue protocol_issue->sample_issue No fix_protocol Correct Protocol Execution Prepare Fresh Reagents protocol_issue->fix_protocol Yes sample_issue->instrument_issue No fix_samples Re-evaluate Sample Collection, Storage, and Dilution Check for Hemolysis sample_issue->fix_samples Yes fix_instrument Correct Wavelength/Filter Settings Perform Instrument Calibration instrument_issue->fix_instrument Yes contact_support Contact Technical Support instrument_issue->contact_support No rerun Re-run Assay fix_protocol->rerun fix_samples->rerun fix_instrument->rerun

Caption: Troubleshooting workflow for enzymatic this compound assays.

G General Experimental Workflow for this compound Measurement cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase sample_collection Sample Collection (e.g., Blood, Tissue) sample_processing Sample Processing (e.g., Centrifugation for Plasma) sample_collection->sample_processing sample_storage Sample Storage (e.g., -80°C) sample_processing->sample_storage sample_prep Sample Preparation (e.g., Homogenization, Dilution) sample_storage->sample_prep assay This compound Assay (Enzymatic, LC-MS/MS, etc.) sample_prep->assay data_acquisition Data Acquisition (Plate Reader, Mass Spectrometer) assay->data_acquisition data_analysis Data Analysis (Standard Curve, Concentration Calculation) data_acquisition->data_analysis results Results Interpretation and Reporting data_analysis->results

Caption: General experimental workflow for this compound measurement.

G Principle of Enzymatic this compound Assay This compound This compound betaine Betaine This compound->betaine + O₂ h2o2 Hydrogen Peroxide (H₂O₂) This compound->h2o2 enzyme1 This compound Oxidase product Colored/Fluorescent Product h2o2->product enzyme2 Peroxidase probe Colorless/Non-fluorescent Probe probe->product

Caption: Principle of a typical enzymatic this compound assay.

References

Technical Support Center: Choline Acetyltransferase (ChAT) Modulator Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at identifying and characterizing inhibitors and activators of choline acetyltransferase (ChAT).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the most common ChAT activity assays?

A1: The most common non-radioactive methods for assaying this compound acetyltransferase (ChAT) activity are colorimetric or fluorometric. These assays typically operate on a coupled enzyme reaction principle. First, ChAT synthesizes acetylthis compound (B1216132) (ACh) from this compound and acetyl-CoA. The co-product of this reaction, Coenzyme A (CoA), which has a free sulfhydryl group, is then used in a subsequent reaction. This sulfhydryl group reacts with a chromogenic or fluorogenic reagent, producing a detectable signal that is proportional to the ChAT activity. For example, CoA can react with 4,4'-dithiopyridine to produce a colored product measured at 324 nm.

Q2: What are some known inhibitors of this compound acetyltransferase?

A2: this compound acetyltransferase can be inhibited by a variety of compounds. These include substrate analogs, natural toxins, and some clinically used drugs. For detailed quantitative data on specific inhibitors, please refer to Table 1.

Q3: Are there any known activators or potentiators of this compound acetyltransferase?

A3: Yes, activators or potentiators of ChAT, sometimes referred to as ChAT-potentiating ligands (CPLs), are an area of active research. Some studies have shown that certain molecules can allosterically enhance ChAT activity. For instance, soluble amyloid-β peptides have been reported to act as allosteric activators.[1] Detailed quantitative data on known activators can be found in Table 2.

Q4: How can I prepare my tissue or cell samples for a ChAT activity assay?

A4: Proper sample preparation is critical for accurate measurement of ChAT activity. For tissue samples, it is recommended to homogenize the tissue in an ice-cold buffer (e.g., PBS, pH 7.4). A common procedure involves creating a 10-20% (w/v) homogenate. Following homogenization, centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. The resulting supernatant, which contains the cytosolic ChAT, should be collected and kept on ice for immediate use or stored at -80°C for later analysis. For cultured cells, they can be lysed using a suitable lysis buffer, followed by centrifugation to clear the lysate.

Q5: What are the critical controls to include in my ChAT assay?

A5: To ensure the validity of your results, several controls are essential:

  • No-Enzyme Control: This control contains all reaction components except the ChAT enzyme source (your sample). This helps to determine the background signal resulting from non-enzymatic reactions.

  • No-Substrate Control: This control lacks one of the substrates (either this compound or acetyl-CoA). This helps to identify any signal generated by interfering substances in your sample.

  • Positive Control Inhibitor: Use a known ChAT inhibitor to confirm that the assay can detect inhibition.

  • Positive Control Activator (if applicable): If you are screening for activators, a known activator can validate the assay's ability to detect potentiation.

  • Vehicle Control: This control contains the solvent used to dissolve your test compounds, ensuring that the solvent itself does not affect enzyme activity.

Troubleshooting Guides

Issue 1: Low or No Signal
Potential Cause Troubleshooting Steps
Inactive Enzyme - Use a fresh aliquot of your enzyme/sample. Avoid repeated freeze-thaw cycles. - Confirm the activity of your enzyme source with a positive control if available. - Ensure proper storage conditions for your samples (-80°C for long-term).
Suboptimal Assay Conditions - Verify the pH and temperature of your reaction are optimal for ChAT activity (typically pH 7.4-8.0 and 37°C). - Titrate the concentration of your enzyme source to ensure it is within the linear range of the assay.
Degraded Reagents - Prepare fresh assay buffers and substrate solutions. - Check the expiration dates of all reagents.
Issues with Detection Reagents - For coupled assays, ensure the secondary enzymes and detection probes are active and stored correctly. - Verify the settings on your plate reader (e.g., correct wavelength for absorbance or excitation/emission wavelengths for fluorescence).
Issue 2: High Background Signal
Potential Cause Troubleshooting Steps
Contamination of Reagents - Use high-purity water and reagents to prepare buffers and solutions. - Filter-sterilize buffers to prevent microbial growth, which can interfere with the assay.
Non-Enzymatic Reaction - Always include a "no-enzyme" control to quantify and subtract the background signal. - Some reducing agents, like DTT or β-mercaptoethanol, can react with certain chromogenic probes. If these are present in your sample buffer from protein purification, consider dialysis or using an alternative probe.
Autofluorescence of Test Compounds - When performing a fluorescence-based assay, pre-screen your compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.
Insufficient Blocking (for plate-based assays) - If immobilizing components on a microplate, ensure adequate blocking of non-specific binding sites with a suitable blocking agent (e.g., BSA).

Quantitative Data on ChAT Inhibitors and Activators

Table 1: Known Inhibitors of this compound Acetyltransferase

InhibitorType of InhibitionIC50 / KiSource Organism/Enzyme
α-NETANot specified~88 nM (IC50)Recombinant Human ChAT
OmeprazoleNot specified0.1 µM (IC50)Not specified
LansoprazoleNot specified1.5 µM (IC50)Not specified
PantoprazoleNot specified5.3 µM (IC50)Not specified
Soluble Amyloid-β OligomersNot specifiedInduces ~50% inhibition at nM concentrationsCultured Cholinergic Neurons

Table 2: Known Activators of this compound Acetyltransferase

ActivatorType of ActivationEC50 / % ActivationSource Organism/Enzyme
Soluble Amyloid-β42Allosteric~26% enhancementRecombinant Human ChAT
Soluble Amyloid-β40Allosteric~21% enhancementRecombinant Human ChAT
Retinoic AcidPost-translational modificationVmax increaseHuman Neuroblastoma Cell Line
Sodium ButyratePost-translational modificationVmax increaseHuman Neuroblastoma Cell Line

Experimental Protocols

Detailed Methodology: Colorimetric ChAT Activity Assay

This protocol describes a generalized, non-radiometric method for determining ChAT activity in biological samples.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 200 mM NaCl, 1 mM EDTA, and 0.5 mg/mL BSA.

  • Substrate Solution: Prepare a solution containing 10 mM this compound chloride and 1 mM acetyl-CoA in Assay Buffer.

  • Detection Reagent: Prepare a solution of 2 mM 4,4'-dithiopyridine (DTNB) in Assay Buffer.

  • Stop Solution: 1 M HCl.

2. Assay Procedure:

  • Prepare your sample (e.g., brain homogenate supernatant) and dilute it in Assay Buffer to a concentration that falls within the linear range of the assay.

  • In a 96-well microplate, add 50 µL of your diluted sample to the appropriate wells.

  • For each sample, prepare a blank by adding 50 µL of the sample to a separate well and then adding 5 µL of the Stop Solution to inactivate the enzyme.

  • To initiate the enzymatic reaction, add 50 µL of the Substrate Solution to all wells (including blanks after the stop solution has been added to them).

  • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Stop the reaction by adding 5 µL of Stop Solution to all wells (except the blanks).

  • Add 100 µL of the Detection Reagent to all wells.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 324 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells from their corresponding sample wells to correct for background absorbance.

  • ChAT activity can be calculated using the molar extinction coefficient of the product of the DTNB reaction. The activity is typically expressed as nmol/min/mg of protein.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound ChAT This compound Acetyltransferase This compound->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh ChAT->ACh_vesicle Synthesis VAChT VAChT ACh_vesicle->VAChT Packaging ACh_released VAChT->ACh_released Release AChE Acetylcholinesterase ACh_released->AChE Degradation AChR Acetylthis compound Receptor ACh_released->AChR Binding Choline_reuptake AChE->Choline_reuptake This compound + Acetate Signal_Transduction Signal Transduction AChR->Signal_Transduction Choline_reuptake->this compound Reuptake

Caption: Cholinergic signaling pathway.

Experimental_Workflow Start Start: Screen for ChAT Modulators Assay_Setup Assay Setup: - Prepare Reagents - Add Enzyme & Substrates Start->Assay_Setup Add_Compound Add Test Compound (Inhibitor/Activator) Assay_Setup->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Detection Add Detection Reagent & Measure Signal Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition/Activation - Determine IC50/EC50 Detection->Data_Analysis Hit_Validation Hit Validation? Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Yes End End Hit_Validation->End No Lead_Optimization->End

Caption: Experimental workflow for screening ChAT modulators.

Troubleshooting_Logic Start Problem Encountered Check_Signal Low or No Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Check_Enzyme Verify Enzyme Activity & Concentration Check_Signal->Check_Enzyme Yes Check_Variability High Variability? Check_Background->Check_Variability No Check_Contamination Assess Reagent & Sample Contamination Check_Background->Check_Contamination Yes Check_Pipetting Review Pipetting Technique & Calibrate Pipettes Check_Variability->Check_Pipetting Yes End Problem Resolved Check_Variability->End No Check_Reagents Check Reagent Integrity & Assay Conditions Check_Enzyme->Check_Reagents Check_Detection Verify Detection System & Reader Settings Check_Reagents->Check_Detection Check_Detection->End Run_NoEnzyme_Control Run 'No-Enzyme' Control to Quantify Background Check_Contamination->Run_NoEnzyme_Control Run_NoEnzyme_Control->End Ensure_Mixing Ensure Thorough Mixing in Wells Check_Pipetting->Ensure_Mixing Ensure_Mixing->End

Caption: Troubleshooting logic for ChAT assays.

References

challenges and solutions in long-term choline dietary interventions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term choline dietary intervention studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential solutions and methodological considerations.

1. High Inter-Individual Variation in Response to this compound Supplementation

Problem: You observe significant variability in biomarkers (e.g., plasma this compound, TMAO, betaine) and clinical outcomes among participants receiving the same this compound dose.

Potential Cause Troubleshooting Steps & Solutions
Genetic Polymorphisms - Genotype participants: Screen for common single nucleotide polymorphisms (SNPs) in genes related to this compound metabolism, such as PEMT, CHDH, and FMO3.[1][2][3] - Stratify data analysis: Analyze data based on genotype to determine if genetic variations influence the response to this compound.[4]
Gut Microbiome Differences - Analyze gut microbiota composition: Use 16S rRNA sequencing or shotgun metagenomics to characterize the gut microbiome of participants before and during the intervention.[5] - Correlate microbiome data with outcomes: Investigate the relationship between the abundance of this compound-metabolizing bacteria (e.g., those possessing the cutC gene) and the production of metabolites like TMAO.[6][7]
Dietary Interactions - Standardize baseline diet: Ensure all participants follow a standardized diet for a washout period before the intervention begins. - Detailed dietary records: Use food diaries or food frequency questionnaires to monitor participants' dietary intake throughout the study, paying close attention to other sources of this compound and methyl donors like folate and betaine.[8][9]

2. Difficulty in Assessing this compound Status Accurately

Problem: You are unable to reliably determine the baseline this compound status of your participants or monitor the effectiveness of the intervention.

Potential Cause Troubleshooting Steps & Solutions
Homeostatic Regulation of Plasma this compound - Use a biomarker panel: Do not rely solely on plasma this compound concentrations. Measure a panel of related metabolites, including betaine, phosphothis compound, and glycerophosphothis compound.[10][11] - Consider isotope dilution: For more precise measurements of this compound pool size and turnover, consider using stable isotope-labeled this compound tracers.[12][13][14]
Lack of a Validated Single Biomarker - Consult recent literature: Stay updated on the latest research for emerging and validated biomarkers of this compound status.[10][11]

3. Unexpected or Adverse Side Effects

Problem: Participants report adverse effects such as a fishy body odor, gastrointestinal distress, or hypotension.

Potential Cause Troubleshooting Steps & Solutions
High this compound Dosage - Review dosage: Ensure the administered dose is below the Tolerable Upper Intake Level (UL) of 3,500 mg/day for adults.[15][16] - Dose-escalation design: Consider a dose-escalation study design to identify the optimal and best-tolerated dose for your population.
Increased TMAO Production - Monitor TMAO levels: Measure plasma and urine TMAO concentrations. Elevated levels are associated with a fishy body odor.[17][18] - Assess gut microbiota: A higher abundance of TMA-producing bacteria can contribute to this side effect.[19]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in designing a long-term this compound dietary intervention study?

A1: The main challenges include:

  • Controlling for inter-individual variability: Genetic factors and differences in gut microbiota composition can significantly impact how individuals respond to this compound.[1][7]

  • Accurately assessing this compound status: There is no single, validated biomarker for this compound status, making it difficult to determine baseline levels and the efficacy of the intervention.[10][11]

  • Ensuring participant compliance: Long-term dietary interventions require sustained adherence from participants, which can be challenging to monitor and maintain.[8][20]

  • Managing potential side effects: High doses of this compound can lead to adverse effects, and the long-term implications of elevated TMAO levels are still under investigation.[15][16]

Q2: How can I monitor participant compliance with the dietary protocol?

A2: A multi-faceted approach is recommended for monitoring compliance:

  • Food diaries and records: Have participants maintain detailed logs of their food and supplement intake.[8]

  • Biochemical markers: Regularly measure plasma this compound and its metabolites. While not a perfect measure of status, a significant change can indicate compliance.

  • Regular follow-ups and counseling: Maintain regular contact with participants to address any difficulties they may be having with the protocol and to provide encouragement.[21]

Q3: What are the key metabolic pathways to consider when investigating the effects of this compound?

A3: The central pathways involving this compound include:

  • The Phosphatidylthis compound Synthesis Pathway: this compound is a precursor for phosphatidylthis compound, a crucial component of cell membranes.

  • The Acetylthis compound Synthesis Pathway: this compound is used to synthesize the neurotransmitter acetylthis compound, which is vital for nerve function and cognitive processes.[22]

  • The One-Carbon Metabolism Pathway: this compound can be oxidized to betaine, which then participates in one-carbon metabolism by donating a methyl group to homocysteine to form methionine.[9]

  • The Gut Microbiota-TMAO Pathway: Gut bacteria can metabolize dietary this compound into trimethylamine (B31210) (TMA), which is then absorbed and converted in the liver to trimethylamine-N-oxide (TMAO).[6][5]

Q4: Are there genetic factors that I should consider in my study population?

A4: Yes, single nucleotide polymorphisms (SNPs) in genes involved in this compound and one-carbon metabolism can influence an individual's dietary requirement for this compound and their response to supplementation. Key genes to consider for genotyping include PEMT, CHDH, BHMT, and MTHFR.[23][2][4]

Quantitative Data Summary

Table 1: Recommended Daily this compound Intake (Adequate Intake - AI)

Age GroupMales (mg/day)Females (mg/day)Pregnancy (mg/day)Lactation (mg/day)
Birth to 6 months125125--
7-12 months150150--
1-3 years200200--
4-8 years250250--
9-13 years375375--
14-18 years550400450550
19+ years550425450550

Source: National Institutes of Health Office of Dietary Supplements[16]

Table 2: Tolerable Upper Intake Levels (UL) for this compound

Age GroupUL (mg/day)
1-8 years1,000
9-13 years2,000
14-18 years3,000
19+ years3,500

Source: National Institutes of Health Office of Dietary Supplements[16]

Experimental Protocols

Protocol 1: Assessment of this compound Status using Isotope Dilution

This method provides a more accurate assessment of this compound pool size compared to static plasma concentrations.

  • Baseline Sampling: Collect baseline blood and urine samples from participants after an overnight fast.

  • Tracer Administration: Administer a known amount of a stable isotope-labeled this compound tracer (e.g., this compound-d9) to the participants.

  • Timed Sampling: Collect blood and urine samples at specific time points after tracer administration (e.g., 1, 2, 4, 8, 24 hours).

  • Mass Spectrometry Analysis: Analyze the plasma and urine samples using liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of both the labeled and unlabeled this compound and its metabolites.

  • Kinetic Modeling: Use the data to perform kinetic modeling and calculate the total body this compound pool size and turnover rate.[12][13]

Visualizations

Choline_Metabolism_Pathway Dietarythis compound Dietary this compound GutMicrobiota Gut Microbiota Dietarythis compound->GutMicrobiota Metabolism SystemicCirculation Systemic Circulation Dietarythis compound->SystemicCirculation Absorption TMA TMA GutMicrobiota->TMA Liver Liver TMA->Liver Absorption TMAO TMAO Liver->TMAO FMO3 Excretion Excretion TMAO->Excretion This compound This compound SystemicCirculation->this compound Acetylthis compound Acetylthis compound (Neurotransmitter) This compound->Acetylthis compound Phosphatidylthis compound Phosphatidylthis compound (Cell Membranes) This compound->Phosphatidylthis compound Betaine Betaine This compound->Betaine Oxidation OneCarbonMetabolism One-Carbon Metabolism Betaine->OneCarbonMetabolism Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Betaine-dependent remethylation

Caption: Major metabolic pathways of dietary this compound.

Experimental_Workflow cluster_pre Pre-Intervention cluster_intervention Intervention cluster_post Post-Intervention Screening Participant Screening (Inclusion/Exclusion Criteria) Genotyping Genotyping (e.g., PEMT, CHDH) Screening->Genotyping Baseline Baseline Data Collection (Diet, Microbiome, Biomarkers) Genotyping->Baseline Randomization Randomization Baseline->Randomization CholineGroup This compound Supplementation Group Randomization->CholineGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup Monitoring Compliance & Side Effect Monitoring CholineGroup->Monitoring PlaceboGroup->Monitoring FollowUp Follow-up Data Collection (Microbiome, Biomarkers) Monitoring->FollowUp DataAnalysis Data Analysis (Stratified by Genotype/Microbiome) FollowUp->DataAnalysis

Caption: A typical experimental workflow for a long-term this compound intervention study.

References

Technical Support Center: Managing Gastrointestinal Side effects of Choline Supplementation in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing gastrointestinal (GI) side effects associated with choline supplementation in clinical and preclinical studies.

Troubleshooting Guides

This section offers step-by-step advice for addressing specific GI-related issues that may arise during your experiments.

Issue 1: Subject Reports Nausea or Stomach Cramps

Q1: A subject in our study has developed nausea and stomach cramps after starting this compound supplementation. How should we proceed?

A1:

  • Assess Severity and Timing: First, determine the severity and timing of the symptoms. Are they mild, moderate, or severe? Do they occur immediately after supplementation or later in the day? This information is crucial for determining the best course of action.

  • Temporary Dose Reduction: Immediately recommend reducing the next dose by 50%. If the symptoms are severe, consider temporarily discontinuing the supplement for 24-48 hours until the symptoms resolve.

  • Administer with Food: If not already doing so, instruct the subject to take the this compound supplement with a meal. Co-administration with food can often mitigate nausea and stomach discomfort.

  • Divide the Dosage: If the protocol allows, split the total daily dose into two or three smaller doses to be taken with meals throughout the day. This can reduce the peak concentration of this compound in the GI tract.

  • Evaluate the Form of this compound: If symptoms persist despite these measures, consider the form of this compound being used. This compound bitartrate (B1229483) is more frequently associated with GI side effects.[1] If your study design permits, switching to a different form, such as citicoline (B1669096) or alpha-GPC, may improve tolerance.[1][2][3]

Issue 2: Subject Experiences Diarrhea

Q2: A research participant has reported experiencing diarrhea since beginning the this compound supplementation protocol. What steps should we take?

A2:

  • Confirm Association: First, confirm that the diarrhea is likely linked to the this compound supplement and not other factors such as illness or dietary changes. Review the subject's daily log for any confounding factors.

  • Dose Adjustment: High doses of this compound are a common cause of diarrhea.[4] Implement a dose-reduction strategy. A stepwise reduction of 25% of the total daily dose every 2-3 days until the symptom resolves is a prudent approach.

  • Hydration and Electrolyte Balance: Advise the subject to maintain adequate hydration and electrolyte intake to prevent complications from diarrhea.

  • Consider a Different this compound Salt: Some forms of this compound, like this compound chloride, have a higher osmotic load, which can contribute to diarrhea. Phosphatidylthis compound, being lipid-soluble, is often better tolerated from a GI perspective.

Issue 3: Subject Complains of a "Fishy" Body Odor

Q3: One of our study subjects is concerned about a noticeable "fishy" body odor since starting high-dose this compound. What is the cause, and how can it be managed?

A3:

  • Explain the Mechanism: Reassure the subject that this is a known side effect. Explain that the odor is due to the production of trimethylamine (B31210) (TMA) by gut bacteria from unabsorbed this compound.[5] TMA is then absorbed and excreted through sweat, breath, and urine.

  • Dosage and this compound Form: This side effect is dose-dependent. Reducing the daily dose is the most effective management strategy. Additionally, some research suggests that different forms of this compound may lead to varying levels of TMA production.

  • Dietary Considerations: While research is ongoing, some studies suggest that a diet high in other TMA precursors, such as L-carnitine (found in red meat), could potentially exacerbate this effect. However, significant dietary changes should be carefully considered within the context of the study protocol.

Frequently Asked Questions (FAQs)

Q: What is the tolerable upper intake level (UL) for this compound?

A: The tolerable upper intake level (UL) for adults is 3.5 grams (3,500 mg) per day.[4][6] Doses above this level are more likely to cause side effects, including gastrointestinal distress, sweating, and a fishy body odor.[4]

Q: Are certain forms of this compound less likely to cause GI side effects?

A: Yes, the form of this compound supplement can influence its tolerability. This compound bitartrate is often reported to have a higher incidence of GI side effects.[1] Citicoline and Alpha-GPC are generally considered to be better tolerated, likely due to their different absorption pathways.[2][3] Phosphatidylthis compound, as a lipid-bound form, is also often well-tolerated.

Q: Can taking this compound with food reduce the risk of GI side effects?

A: Yes, administering this compound supplements with meals is a highly recommended strategy to minimize the risk of nausea, stomach cramps, and other GI-related adverse events.

Q: How should we monitor for GI side effects in our study?

A: Implement a standardized protocol for monitoring adverse events. This should include a daily symptom diary for subjects to record the incidence, severity, and timing of any GI symptoms. A simple 5-point scale for severity (1=none, 5=severe) can be effective.

Data Presentation

Table 1: Tolerable Upper Intake Levels (UL) for this compound

Age GroupUL (mg/day)
Children 1–8 years1,000
Children 9–13 years2,000
Adolescents 14–18 years3,000
Adults 19+ years3,500

Source: Adapted from multiple sources.[4][6]

Table 2: Comparison of Common this compound Supplements

This compound FormBioavailabilityCommon GI Side EffectsNotes
This compound Bitartrate LowerNausea, stomach cramps, diarrheaCost-effective, but may have lower tolerability.[1]
Citicoline (CDP-Choline) HighGenerally well-tolerated; mild GI issues possible.[2][3]Also provides cytidine, which converts to uridine.
Alpha-GPC HighGenerally well-tolerated; nausea at high doses.[2][3]Readily crosses the blood-brain barrier.
Phosphatidylthis compound HighLow incidence of GI side effects.A key component of lecithin.

Experimental Protocols

Protocol: Monitoring and Management of Gastrointestinal Adverse Events
  • Baseline Assessment: Before initiating this compound supplementation, administer a baseline gastrointestinal symptom questionnaire to each subject to document any pre-existing conditions.

  • Subject Diary: Provide subjects with a daily diary to record the following:

    • Time of this compound supplement administration

    • Dosage taken

    • Whether the supplement was taken with or without food

    • Presence and severity (on a 1-5 scale) of any of the following:

      • Nausea

      • Stomach cramps

      • Diarrhea

      • Vomiting

      • Bloating

      • Fishy body odor

    • Any other unusual symptoms

  • Weekly Review: Review the subject diaries weekly. If a subject reports a GI side effect of moderate severity (e.g., a score of 3 or higher) for two consecutive days, initiate the troubleshooting protocols outlined above.

  • Dose Escalation/De-escalation:

    • Escalation: For studies involving dose escalation, increase the dose gradually over several days to weeks to allow for adaptation.

    • De-escalation: If GI side effects occur, reduce the dose by 25-50%. Maintain the lower dose for at least 3-5 days to assess for symptom resolution before considering a slow re-escalation.

  • Adverse Event Reporting: All adverse events, along with the management steps taken and the outcomes, should be documented in the study records according to Good Clinical Practice (GCP) guidelines.

Visualizations

choline_metabolism cluster_gut Gut Lumen cluster_liver Liver Dietary this compound Dietary this compound Gut Microbiota Gut Microbiota Dietary this compound->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA Produces FMO3 FMO3 TMA->FMO3 Enters Liver TMAO TMAO FMO3->TMAO Oxidizes Systemic Circulation Systemic Circulation TMAO->Systemic Circulation Enters Circulation experimental_workflow start Start of Study baseline Baseline GI Symptom Assessment start->baseline supplementation Initiate this compound Supplementation baseline->supplementation monitoring Daily Symptom Diary Monitoring supplementation->monitoring review Weekly Diary Review monitoring->review end End of Study monitoring->end Study Completion no_ae No Adverse Events review->no_ae No ae_detected Adverse Event Detected review->ae_detected Yes no_ae->monitoring troubleshoot Implement Troubleshooting Protocol (Dose Reduction, Admin with Food, etc.) ae_detected->troubleshoot resolve Symptoms Resolve? troubleshoot->resolve continue_study Continue Study at Adjusted Dose resolve->continue_study Yes escalate Consider Further Action (Switch this compound Form, Discontinue) resolve->escalate No continue_study->monitoring escalate->end

References

Technical Support Center: Optimizing Choline Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing choline concentration in their specific cell culture applications.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing this compound concentration important for my cell line?

This compound is an essential nutrient crucial for all animal cells in culture. It serves as a precursor for the synthesis of phosphatidylthis compound and sphingomyelin, which are vital components of cell membranes. This compound also plays a key role in the synthesis of the neurotransmitter acetylthis compound (B1216132) and is a source of methyl groups for various metabolic processes. An optimal this compound concentration is critical for maintaining cell viability, proliferation, structural integrity, and normal signaling functions.[1][2] Insufficient this compound can lead to apoptosis (programmed cell death), DNA damage, and reduced cell growth, while excessive concentrations can be cytotoxic.[3][4]

Q2: What is a typical starting concentration for this compound in cell culture media?

The optimal this compound concentration is cell-line dependent. Standard media formulations contain varying amounts of this compound chloride. For example, DMEM contains 4.0 mg/L, RPMI-1640 has 3.0 mg/L, and Ham's F-12 includes 13.96 mg/L.[5] For specific cell types, such as human epidermal keratinocytes, the optimal range has been found to be between 36 µM and 180 µM.[6] For CHO cells used in monoclonal antibody production, concentrations can range from 60 mg/L to 2500 mg/L.[7] A dose-response experiment is the most effective way to determine the ideal concentration for your specific cell line.

Q3: What are the visible signs of this compound deficiency in my cell culture?

This compound deficiency can manifest in several ways. Visually, you may observe:

  • Reduced cell proliferation and lower cell density compared to control cultures.

  • Increased number of floating, dead cells , which may be indicative of apoptosis.[2]

  • Changes in cell morphology , such as cell shrinkage, membrane blebbing, and nuclear condensation, which are all hallmarks of apoptosis.

  • For neuronal cells, attenuated neurite outgrowth has been observed.[2]

Q4: Can high concentrations of this compound be toxic to my cells?

Yes, excessive concentrations of this compound can be cytotoxic. The toxicity often depends on the specific cell line and the formulation of the this compound supplement. For instance, studies on this compound chloride-based natural deep eutectic solvents (NADES) have shown that cytotoxicity is influenced by the other components in the solvent system and varies between different cell lines like HT-29, Caco-2, MCF-7, and MRC-5.[8][9][10] It is crucial to perform a dose-response analysis to identify the optimal concentration that supports cell health without inducing toxicity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor cell growth and viability after subculturing. This compound depletion in the medium.Supplement the medium with this compound chloride. Perform a dose-response experiment to find the optimal concentration for your cell line.
Increased apoptosis or DNA damage observed in assays. Insufficient this compound in the culture medium. This compound deficiency is known to induce apoptosis and DNA damage.[3][4]Increase the this compound concentration in your medium. Refer to the provided protocol for optimizing this compound levels.
Inconsistent results in experiments involving this compound supplementation. Suboptimal pH of the culture medium affecting this compound uptake. This compound uptake can be pH-dependent.[5]Ensure the pH of your culture medium is stable and within the optimal physiological range for your cells (typically 7.2-7.4).
Low incorporation of labeled this compound in metabolic studies. Low expression of this compound transporters (e.g., CTL1) in your cell line.[5]Verify the expression levels of this compound transporters in your cell line using qPCR or Western blotting. Consider using a different cell line with higher known transporter expression.
High cell density leading to nutrient limitations.Perform labeling experiments when cells are in the logarithmic growth phase and not over-confluent.[5]
Cells are detaching and viability is decreasing after adding a new this compound solution. The new this compound solution may be cytotoxic due to high concentration or impurities.Prepare a fresh, sterile-filtered this compound chloride stock solution. Verify the final concentration in the medium. Perform a dose-response experiment with the new solution.

Quantitative Data: this compound Concentrations in Cell Culture

The following tables summarize typical this compound chloride concentrations in common basal media and experimentally determined optimal ranges for specific cell lines.

Table 1: this compound Chloride Concentration in Common Basal Media

Medium ComponentTypical this compound Chloride Concentration (mg/L)
DMEM4.0
DMEM/F-128.98
Ham's F-1213.96
MEM1.0
RPMI-16403.0
(Data sourced from BenchChem)[5]

Table 2: Experimentally Determined Optimal this compound Concentrations

Cell LineOptimal Concentration RangeNotes
CHO Cells60 - 2500 mg/LFor fed-batch culture and polypeptide production.[7]
Human Epidermal Keratinocytes36 - 180 µMStimulates growth in defined medium.[6]
Neural Progenitor Cells5 - 280 µM (70 µM as control)Studied in culture to observe effects on proliferation and apoptosis.
Hybridoma Cells> 4 - 75 mg/LFor maximum antibody secretion.[7]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using a Dose-Response and MTT Assay

This protocol outlines a method to determine the optimal this compound concentration for a specific cell line by assessing cell viability across a range of concentrations.

Materials:

  • Your cell line of interest

  • Complete culture medium (low in this compound or this compound-free for the experiment)

  • This compound chloride (cell culture grade)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells into a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Preparation of this compound Concentrations:

    • Prepare a sterile, concentrated stock solution of this compound chloride in water or PBS.

    • Perform serial dilutions of the stock solution in your low-choline or this compound-free culture medium to create a range of working concentrations. A suggested starting range is 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, 500 µM, and 1000 µM.

    • Include a "no treatment" control with the standard complete medium and a "vehicle" control if a solvent is used for the stock solution.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared media with different this compound concentrations to the respective wells.

    • Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate cell viability as a percentage of the control (cells in standard, non-supplemented medium).

    • Plot a dose-response curve with this compound concentration on the x-axis and percent cell viability on the y-axis to determine the optimal concentration range.

Signaling Pathways and Workflows

This compound Metabolism via the Kennedy Pathway

This compound is transported into the cell and phosphorylated by this compound kinase. It is then converted to CDP-choline, which is subsequently used to synthesize phosphatidylthis compound, a key component of cellular membranes.

Kennedy_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Extracellular this compound Extracellular this compound This compound This compound Extracellular this compound->this compound this compound Transporter (e.g., CTL1) Phosphothis compound Phosphothis compound This compound->Phosphothis compound this compound Kinase (CK) ATP -> ADP CDP-Choline CDP-Choline Phosphothis compound->CDP-Choline CTP:phosphothis compound cytidylyltransferase (CCT) CTP -> PPi Phosphatidylthis compound Phosphatidylthis compound CDP-Choline->Phosphatidylthis compound this compound phosphotransferase (CPT) + Diacylglycerol (DAG)

Caption: The Kennedy pathway for phosphatidylthis compound synthesis.

Acetylthis compound Synthesis and Signaling

This compound is a precursor for the neurotransmitter acetylthis compound (ACh). ACh is synthesized in cholinergic neurons, released into the synapse, and binds to nicotinic or muscarinic receptors on the postsynaptic membrane to propagate a signal.

Acetylcholine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane This compound This compound ACh_synthesis Acetylthis compound (ACh) This compound->ACh_synthesis ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACh_synthesis ChAT Vesicle Synaptic Vesicle (contains ACh) ACh_synthesis->Vesicle ACh_released ACh Vesicle->ACh_released Exocytosis nAChR Nicotinic Receptor (Ion Channel) ACh_released->nAChR mAChR Muscarinic Receptor (GPCR) ACh_released->mAChR Signal Signal Transduction nAChR->Signal mAChR->Signal

Caption: Acetylthis compound synthesis, release, and signaling pathway.

Experimental Workflow for this compound Optimization

The following diagram illustrates the logical flow of an experiment designed to determine the optimal this compound concentration for a given cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with different this compound concentrations A->C B Prepare serial dilutions of this compound chloride B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Plot dose-response curve G->H I Determine optimal concentration range H->I

Caption: Workflow for determining optimal this compound concentration.

References

preanalytical variables affecting choline measurement in clinical samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Choline Measurement Welcome to the technical support center for the accurate measurement of this compound in clinical samples. This resource provides troubleshooting guidance and answers to frequently asked questions regarding preanalytical variables that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which sample type, serum or plasma, is recommended for this compound analysis?

A: EDTA plasma is the preferred sample type for this compound measurement. This compound concentrations are known to increase in serum over time due to the enzymatic breakdown of this compound-containing esters, a process that is inhibited by EDTA.[1] While this compound levels in serum can be up to 38% higher than in EDTA plasma, plasma samples offer greater stability.[2]

Q2: What is the best anticoagulant to use for collecting plasma samples?

A: EDTA is the recommended anticoagulant for both whole blood and plasma this compound analysis.[3] Studies have shown that this compound concentrations can be more than 10% higher in heparinized plasma compared to EDTA plasma for some individuals.[4][5][6][7] Furthermore, this compound samples are generally more stable in EDTA than in other anticoagulants.[3][6]

Q3: How should blood samples be handled immediately after collection to ensure accurate this compound measurement?

A: Proper and prompt sample processing is critical. Blood samples should be immediately centrifuged, and the resulting plasma or serum should be placed on ice and then frozen.[1] For freshly collected samples stored at ambient temperature, this compound concentrations can increase, especially within the first 60 minutes, before stabilizing in EDTA-treated samples.[4][5][7] In heparinized whole blood, this increase can be more pronounced and continue for several hours.[4][5][7]

Q4: What are the optimal short-term and long-term storage conditions for clinical samples?

A: For optimal stability, samples should be frozen. This compound in EDTA plasma is stable for up to 8 days at room temperature and up to 14 days when refrigerated.[8] In contrast, serum is stable for only up to 8 hours at room temperature and 24 hours when refrigerated.[8] For long-term storage, freezing samples at -70°C or below is recommended.[8]

Q5: Can freeze-thaw cycles affect this compound concentrations?

A: Yes, freeze-thaw cycles can impact this compound levels, particularly in samples collected with heparin. A single freeze-thaw cycle has been shown to cause a significant increase in this compound concentrations in heparinized whole blood, with an average increase of 19.3%.[4][5][6][7] This effect was not found to be significant in EDTA whole blood, EDTA plasma, or heparin plasma.[4][5][6][7]

Q6: How does hemolysis interfere with this compound measurement?

A: Hemolysis, the rupture of red blood cells, releases intracellular components into the serum or plasma, which can artificially elevate the concentrations of certain analytes.[9][10] This release can interfere with the chemical reactions in some analytical assays.[10] Hemoglobin, for instance, has strong light absorbance at specific wavelengths, which can disrupt photometric measurements.[9][10] Therefore, it is crucial to avoid hemolysis during sample collection and handling.[9]

Q7: Do patient-related factors, such as diet, affect plasma this compound levels?

A: Yes, the prandial state of the patient can influence this compound concentrations. Plasma this compound can increase by 10-15% after a meal.[1] Therefore, it is recommended that subjects be in a fasting state before blood collection to standardize the results.[1][11][12]

Troubleshooting Guide

Issue: Unexpectedly High this compound Concentrations
Possible Cause Troubleshooting Action
Sample Type: Use of serum instead of plasma can lead to artificially high this compound levels due to ongoing enzymatic activity.[1]
Anticoagulant Choice: Heparin may result in higher this compound concentrations compared to EDTA.[4][5][6][7]
Delayed Processing: Storing fresh samples at room temperature before processing can cause an increase in this compound levels.[4][5][7]
Hemolysis: The presence of hemolysis can falsely elevate this compound readings.[9][10]
Freeze-Thaw Cycles: Particularly in heparinized whole blood, repeated freezing and thawing can significantly increase this compound concentrations.[4][5][6][7]
Patient's Prandial State: A non-fasting sample may show post-meal spikes in this compound.[1]
Issue: Poor Reproducibility of Results
Possible Cause Troubleshooting Action
Inconsistent Sample Handling: Variations in the time between collection and processing, or storage temperatures, can lead to variable results.
Variable Hemolysis: Different degrees of hemolysis across samples will introduce variability.
Anticoagulant Inconsistency: Using different anticoagulants for samples within the same study will affect comparability.

Data Summary Tables

Table 1: Impact of Anticoagulant and Sample Type on this compound Concentration
Comparison Observation Reference
EDTA vs. Heparin (Whole Blood) No significant difference observed.[4][5][7]
EDTA vs. Heparin (Plasma) This compound concentrations can be >10% higher with heparin in some individuals.[4][5][6][7]
Serum vs. EDTA Plasma This compound concentrations can be up to 38% lower in EDTA plasma.[2]
Table 2: Stability of this compound in Clinical Samples Under Different Storage Conditions
Sample Type Storage Temperature Duration of Stability Reference
EDTA Plasma Ambient Room TemperatureUp to 8 days[8]
EDTA Plasma RefrigeratedUp to 14 days[8]
Serum Ambient Room TemperatureUp to 8 hours[8]
Serum RefrigeratedUp to 24 hours[8]
EDTA Samples (Fresh) Ambient Room TemperatureIncreases for the first 60 mins, then stabilizes.[4][5][7]
Heparin Whole Blood (Fresh) Ambient Room TemperatureContinues to increase linearly for >4 hours (approx. 50% increase).[4][5][7]

Experimental Protocols

Protocol 1: Recommended Blood Sample Collection and Processing
  • Patient Preparation: Ensure the patient has been fasting overnight.[1][11][12]

  • Sample Collection:

    • Collect whole blood into a tube containing EDTA as the anticoagulant.

    • Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Immediate Handling:

    • Place the collected sample on ice immediately.

  • Centrifugation:

    • Within one hour of collection, centrifuge the sample at 2200 x g for 10 minutes at 4°C.[11]

  • Plasma Separation:

    • Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cells.

  • Storage:

    • Aliquot the plasma into appropriately labeled cryovials.

    • For immediate analysis, samples can be stored refrigerated. For long-term studies, freeze the aliquots at -70°C or colder.[8]

Visual Guides

G cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage Storage Collect Collect Blood in EDTA Tube Invert Gently Invert to Mix Collect->Invert Ice Place Immediately on Ice Invert->Ice Centrifuge Centrifuge at 4°C Ice->Centrifuge Separate Aspirate Plasma Centrifuge->Separate Aliquot Aliquot into Cryovials Separate->Aliquot ShortTerm Refrigerate (Short-Term) Aliquot->ShortTerm For immediate use LongTerm Freeze at <= -70°C (Long-Term) Aliquot->LongTerm For later use

Caption: Recommended workflow for blood sample handling and processing.

G cluster_troubleshooting Troubleshooting Unexpected this compound Results Result Unexpected Result (High/Low/Variable) CheckSampleType Check Sample Type (Serum vs. Plasma) Result->CheckSampleType CheckHandling Review Handling Protocol (Time, Temp) CheckSampleType->CheckHandling Plasma Used SerumUsed Root Cause: Serum Instability CheckSampleType->SerumUsed Serum Used CheckHemolysis Inspect for Hemolysis CheckHandling->CheckHemolysis Protocol Followed HandlingIssue Root Cause: Delayed Processing CheckHandling->HandlingIssue Protocol Deviations CheckPatient Verify Patient State (Fasting?) CheckHemolysis->CheckPatient No Hemolysis HemolysisIssue Root Cause: Hemolysis Interference CheckHemolysis->HemolysisIssue Hemolysis Present PatientIssue Root Cause: Non-fasting Sample CheckPatient->PatientIssue Non-fasting

Caption: Decision tree for troubleshooting this compound measurement issues.

References

interference from other quaternary amines in choline assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from other quaternary amines in choline assays.

Frequently Asked questions (FAQs)

Q1: What are the most common types of this compound assays and their principles?

A1: The most prevalent this compound assays are enzyme-based, utilizing the enzyme this compound oxidase. The general principle involves the oxidation of this compound by this compound oxidase to produce betaine (B1666868) aldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a variety of methods, most commonly through a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP).

  • Colorimetric Assays: HRP uses the H₂O₂ to react with a chromogen, producing a colored product that can be measured with a spectrophotometer (typically around 570 nm).[1][2]

  • Fluorometric Assays: In this more sensitive variation, HRP catalyzes a reaction between H₂O₂ and a fluorogenic probe, resulting in a fluorescent product that can be measured with a fluorometer (e.g., Ex/Em = 535/590 nm).[1][3]

Q2: Which quaternary amines are known to interfere with this compound oxidase-based assays?

A2: this compound oxidase from Arthrobacter globiformis, the most commonly used in commercial kits, is highly specific for this compound.[4] However, some level of cross-reactivity or interference can be observed with structurally similar compounds. The primary interfering compounds are:

  • Betaine Aldehyde: This is an intermediate product of the this compound oxidation reaction and can also act as a substrate for this compound oxidase, though with a lower affinity (higher Km) than this compound.[4][5]

  • N,N-dimethylaminoethanol, Triethanolamine, and Diethanolamine: These compounds show very low relative reaction velocities compared to this compound.[4]

It is important to note that many other quaternary amines and related molecules show no significant reactivity with this compound oxidase, including monoethanolamine, N-methylaminoethanol, methanol, and ethanol.[4]

Q3: Can acetylthis compound (B1216132) interfere with my this compound measurement?

A3: Acetylthis compound itself is not a substrate for this compound oxidase and therefore does not directly interfere with the enzymatic reaction. However, if your sample contains acetylcholinesterase (AChE), either endogenously or as a contaminant, acetylthis compound will be hydrolyzed to this compound and acetate. The resulting this compound will then be detected by the assay, leading to an overestimation of the free this compound concentration.[6][7]

Many commercial acetylthis compound assay kits are based on this principle. They measure total this compound in the presence of added AChE and subtract the free this compound measured in a parallel sample without AChE to determine the acetylthis compound concentration.[3]

Q4: My assay shows a high background signal. What are the potential causes and solutions?

A4: A high background signal can obscure the detection of this compound and reduce the sensitivity of your assay. Common causes and their solutions include:

  • Contaminated Reagents: Ensure that all buffers and reagents are prepared with high-purity water and are free from microbial contamination.

  • Presence of Reducing Agents: Samples containing thiols such as DTT or β-mercaptoethanol (above 10 µM), or other reducing agents like NADH and glutathione, can interfere with the probe used for detection.[6][7] It is recommended to avoid these substances in your sample preparation.

  • Spontaneous Substrate Degradation: The detection probe may degrade over time, especially when exposed to light. Store probes as recommended by the manufacturer, protected from light.

  • Insufficient Washing (for ELISA-based formats): Inadequate washing can leave behind reagents that contribute to the background. Ensure thorough washing steps are performed.[8][9]

Troubleshooting Guides

Issue 1: Suspected Interference from Other Quaternary Amines

Symptoms:

  • Higher than expected this compound concentrations.

  • Inconsistent results between sample dilutions.

  • Discrepancy between results from different assay methods.

Troubleshooting Steps:

  • Assess Substrate Specificity: Review the literature for the substrate specificity of the this compound oxidase used in your assay. The table below summarizes the relative reactivity of various compounds with this compound oxidase from Arthrobacter globiformis.

  • Sample Dilution: Perform a serial dilution of your sample. If an interfering substance is present at a high concentration, the apparent this compound concentration may not decrease linearly with dilution.[10]

  • Spike and Recovery: Add a known amount of this compound standard to your sample and a control buffer. If the recovery of the spiked this compound in your sample is significantly different from 100%, it may indicate the presence of an interfering substance.

  • Alternative Methods: If possible, use an alternative method for this compound detection that has a different principle of operation, such as liquid chromatography-mass spectrometry (LC-MS), to confirm your results.[11]

Issue 2: Inaccurate Measurement in Samples Containing Acetylthis compound

Symptoms:

  • Overestimation of free this compound levels in tissues or cells known to have high acetylcholinesterase activity.

Troubleshooting Steps:

  • Control for Acetylcholinesterase Activity: To measure only free this compound in a sample that may contain acetylthis compound and acetylcholinesterase, a background control without the addition of acetylcholinesterase should be run.[6][7] The signal from this control will represent the free this compound plus any this compound generated from endogenous acetylcholinesterase activity.

  • Inhibit Endogenous Acetylcholinesterase: If the goal is to measure only the initial free this compound, consider adding an acetylcholinesterase inhibitor to your sample preparation buffer. However, ensure the inhibitor itself does not interfere with the this compound assay.

Data Presentation

Table 1: Relative Reactivity of Various Substrates with this compound Oxidase from Arthrobacter globiformis

SubstrateRelative Reaction Velocity (%)
This compound100
Betaine Aldehyde46
N,N-dimethylaminoethanol5.2
Triethanolamine2.6
Diethanolamine0.8
Monoethanolamine0
N-methylaminoethanol0
Methanol0
Ethanol0
Propanol0
Formaldehyde0
Acetaldehyde0
Propionaldehyde0

Data sourced from Ikuta et al., J Biochem. 1977 Dec;82(6):1741-9.[4]

Experimental Protocols

Protocol: Measurement of Free this compound and Acetylthis compound

This protocol is based on the principle of enzymatic conversion of acetylthis compound to this compound followed by the detection of total this compound.

Materials:

  • This compound Assay Kit (containing this compound Oxidase, HRP, and a suitable probe)

  • Acetylcholinesterase (AChE)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Sample (e.g., tissue homogenate, cell lysate)

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells in the provided assay buffer. Centrifuge to remove insoluble material.

  • Standard Curve: Prepare a this compound standard curve according to the kit manufacturer's instructions.

  • Reaction Setup: Prepare two sets of reactions for each sample.

    • Set A (Total this compound): To a well, add your sample and the reaction mix containing this compound oxidase, HRP, the detection probe, AND acetylcholinesterase.

    • Set B (Free this compound): To a separate well, add your sample and the reaction mix containing all components EXCEPT acetylcholinesterase.[3]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculation:

    • Determine the concentration of "Total this compound" from Set A using the standard curve.

    • Determine the concentration of "Free this compound" from Set B using the standard curve.

    • Calculate the acetylthis compound concentration: Acetylthis compound Concentration = [Total this compound] - [Free this compound]

Visualizations

choline_assay_workflow cluster_sample Sample cluster_assay This compound Oxidase Assay Sample Biological Sample (e.g., tissue, cells) This compound This compound Sample->this compound CholineOxidase This compound Oxidase This compound->CholineOxidase Oxidation H2O2 Hydrogen Peroxide (H₂O₂) CholineOxidase->H2O2 HRP HRP H2O2->HRP Signal Colorimetric or Fluorometric Signal HRP->Signal Reaction Probe Detection Probe Probe->HRP

Caption: Workflow of a typical this compound oxidase-based assay.

troubleshooting_workflow start Inconsistent or High this compound Reading check_ach Does sample contain Acetylthis compound (ACh)? start->check_ach run_control Run sample with and without Acetylcholinesterase (AChE) check_ach->run_control Yes check_dilution Perform Serial Dilution check_ach->check_dilution No run_control->check_dilution linear Is dilution linear? check_dilution->linear interference Interference from other quaternary amines likely linear->interference No no_interference Interference unlikely linear->no_interference Yes check_reducing Check for reducing agents (e.g., DTT, thiols) interference->check_reducing no_interference->check_reducing remove_reducing Modify sample prep to remove reducing agents check_reducing->remove_reducing Present end Accurate this compound Measurement check_reducing->end Absent remove_reducing->end

Caption: Logical troubleshooting flow for this compound assay interference.

ach_interference_pathway cluster_sample In Sample cluster_assay Assay Detection ACh Acetylthis compound AChE Acetylcholinesterase ACh->AChE Hydrolysis Detectedthis compound Detected this compound AChE->Detectedthis compound Freethis compound Free this compound Freethis compound->Detectedthis compound

References

Validation & Comparative

Choline Bitartrate vs. Citicoline (CDP-Choline): A Comparative Guide on Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two common choline supplements: this compound bitartrate (B1229483) and citicoline (B1669096) (CDP-choline). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their work.

Executive Summary

This compound is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis and cell membrane integrity. This compound bitartrate and citicoline are two popular supplemental forms of this compound, each with distinct pharmacokinetic profiles.

Evidence suggests that citicoline exhibits high oral bioavailability, exceeding 90%.[1] Upon ingestion, it is hydrolyzed into this compound and cytidine (B196190), the latter of which is converted to uridine (B1682114) in humans.[2][3] This unique metabolic pathway may contribute to its neuroprotective effects. This compound bitartrate, a salt of this compound, also increases plasma this compound levels, though its metabolic fate and bioavailability profile differ. While direct head-to-head human clinical trials comparing the pharmacokinetics of oral this compound bitartrate and citicoline are limited, this guide synthesizes available data to provide a comprehensive overview.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of plasma this compound after oral administration of this compound bitartrate in humans and the metabolites of citicoline in dogs. It is crucial to note that the data for citicoline is from a canine study and should be interpreted with caution when directly compared to human data for this compound bitartrate.

Table 1: Pharmacokinetic Parameters of Plasma this compound after Oral Administration of this compound Bitartrate in Healthy Humans

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Concentration)13.5 ± 2.8µmol/L
Tmax (Time to Maximum Concentration)2.8 ± 1.5hours
AUC0-24h (Area Under the Curve)63.8 ± 19.7µmol*h/L

Source: Adapted from Mödinger et al. (2019). Values are baseline-corrected and dose-adjusted.[4]

Table 2: Pharmacokinetic Parameters of Citicoline Metabolites after Oral Administration in Dogs

MetaboliteCmax (Mean)Tmax (Mean)AUC0–t (Mean)
This compound4.19 ng/µl2.05 hours23.01 ngh/µl
Cytidine61.47 µmol/L1.3 hours268.05 µmolh/L
Uridine21.57 µmol/L3.25 hours118.01 µmol*h/L

Source: Adapted from a study on the oral absorption of different citicoline formulations in dogs.[5]

Experimental Protocols

This compound Bitartrate Pharmacokinetic Study in Humans
  • Study Design: A randomized, single-dose, crossover study.

  • Subjects: Healthy male volunteers.

  • Intervention: Oral administration of a single dose of this compound bitartrate.

  • Blood Sampling: Blood samples were collected at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

  • Analytical Method: Plasma concentrations of this compound and its metabolites were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.

Citicoline Pharmacokinetic Study in Dogs
  • Study Design: A single-dose, two-period crossover evaluation.

  • Subjects: Dogs under fasting conditions.

  • Intervention: Oral administration of a single 500 mg dose of citicoline.

  • Blood Sampling: Blood samples were collected at various time intervals up to 24 hours.

  • Analytical Method: Plasma concentrations of citicoline metabolites (this compound, cytidine, and uridine) were determined. Free this compound was quantified using a this compound/Acetylthis compound (B1216132) Quantification Kit.[5]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were determined for each metabolite.

Metabolic Pathways and Signaling

The metabolic fates of this compound bitartrate and citicoline differ significantly, influencing their ultimate biological effects.

This compound Bitartrate Metabolic Pathway

Upon oral administration, this compound bitartrate dissociates, and the free this compound is absorbed in the small intestine. It then enters the systemic circulation and is distributed throughout the body. This compound is a precursor for the synthesis of the neurotransmitter acetylthis compound and the phospholipid phosphatidylthis compound. It can also be oxidized in the liver and kidneys to form betaine, a critical methyl donor.[6]

This compound Bitartrate Metabolism This compound Bitartrate (Oral) This compound Bitartrate (Oral) This compound (in gut) This compound (in gut) This compound Bitartrate (Oral)->this compound (in gut) Dissociation Systemic Circulation Systemic Circulation This compound (in gut)->Systemic Circulation Absorption Acetylthis compound (Neurotransmitter) Acetylthis compound (Neurotransmitter) Systemic Circulation->Acetylthis compound (Neurotransmitter) Synthesis Phosphatidylthis compound (Membranes) Phosphatidylthis compound (Membranes) Systemic Circulation->Phosphatidylthis compound (Membranes) Synthesis Betaine (Methyl Donor) Betaine (Methyl Donor) Systemic Circulation->Betaine (Methyl Donor) Oxidation

Metabolic pathway of this compound bitartrate.
Citicoline (CDP-Choline) Metabolic Pathway

Oral citicoline is hydrolyzed in the intestine and liver into this compound and cytidine. In humans, cytidine is rapidly converted to uridine.[3] Both this compound and uridine can cross the blood-brain barrier. Within brain cells, they are re-synthesized back into CDP-choline, which is a crucial intermediate in the synthesis of phosphatidylthis compound, a major component of neuronal membranes.[2]

Citicoline Metabolism cluster_brain Brain Citicoline (Oral) Citicoline (Oral) This compound This compound Citicoline (Oral)->this compound Hydrolysis Cytidine Cytidine Citicoline (Oral)->Cytidine Hydrolysis Blood-Brain Barrier Blood-Brain Barrier This compound->Blood-Brain Barrier Uridine Uridine Cytidine->Uridine Conversion (in humans) Uridine->Blood-Brain Barrier CDP-Choline (in brain) CDP-Choline (in brain) Blood-Brain Barrier->CDP-Choline (in brain) Re-synthesis Brain Brain Phosphatidylthis compound Phosphatidylthis compound CDP-Choline (in brain)->Phosphatidylthis compound

Metabolic pathway of citicoline.

Experimental Workflow for Bioavailability Studies

The following diagram illustrates a typical experimental workflow for assessing the oral bioavailability of this compound supplements.

Experimental Workflow Subject Recruitment Subject Recruitment Baseline Blood Sample Baseline Blood Sample Subject Recruitment->Baseline Blood Sample Oral Supplement Administration Oral Supplement Administration Baseline Blood Sample->Oral Supplement Administration Serial Blood Sampling Serial Blood Sampling Oral Supplement Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Analysis & Comparison Data Analysis & Comparison Pharmacokinetic Modeling->Data Analysis & Comparison

Typical workflow for a bioavailability study.

Conclusion

References

Comparative Efficacy of Alpha-GPC and Choline Citrate in Memory Enhancement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two choline-containing compounds, L-Alpha-glycerylphosphorylthis compound (Alpha-GPC) and this compound citrate (B86180), in the context of memory enhancement. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data, methodologies, and underlying biochemical pathways.

Executive Summary

The available body of scientific literature robustly supports the efficacy of Alpha-GPC as a potent cholinergic precursor for memory enhancement. Its high bioavailability and ability to efficiently cross the blood-brain barrier distinguish it from many other this compound salts.[1][2][3] In contrast, there is a significant lack of direct experimental evidence evaluating the efficacy of this compound citrate for cognitive enhancement. While this compound is an essential nutrient for acetylthis compound (B1216132) synthesis, the specific effects of the citrate salt on memory have not been substantially investigated in preclinical or clinical trials. Therefore, a direct comparative analysis is limited by the scarcity of data on this compound citrate.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for Alpha-GPC. Due to the lack of specific studies on this compound citrate for memory enhancement, corresponding data is largely unavailable.

ParameterAlpha-GPCThis compound Citrate
Bioavailability High; readily crosses the blood-brain barrier[1][2]Data not available; generally, this compound salts have lower bioavailability compared to Alpha-GPC[3][4]
Mechanism of Action Precursor to acetylthis compound and phosphatidylthis compound[5]Provides this compound for acetylthis compound synthesis
Preclinical Efficacy (Animal Models) Demonstrated improvements in spatial learning and memory in various maze tasks (e.g., Morris water maze, radial arm maze)Data not available
Clinical Efficacy (Human Trials) Shown to improve cognitive function in individuals with mild to moderate cognitive impairment[6]Data not available
Typical Dosage in Studies 300-1200 mg/dayData not available for cognitive studies

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

Signaling Pathway of Acetylthis compound Synthesis

This diagram illustrates the conversion of this compound from sources like Alpha-GPC and this compound citrate into acetylthis compound within the neuron.

Acetylcholine_Synthesis cluster_blood Bloodstream cluster_neuron Cholinergic Neuron Alpha-GPC_blood Alpha-GPC Alpha-GPC_neuron Alpha-GPC Alpha-GPC_blood->Alpha-GPC_neuron Crosses BBB Choline_Citrate_blood This compound Citrate Choline_neuron This compound Choline_Citrate_blood->Choline_neuron This compound Transporter Alpha-GPC_neuron->Choline_neuron Hydrolysis ACh Acetylthis compound (ACh) Choline_neuron->ACh Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACh ChAT This compound Acetyltransferase (ChAT) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging

Acetylthis compound Synthesis Pathway
Experimental Workflow: Preclinical Memory Assessment (Morris Water Maze)

This diagram outlines a typical experimental workflow for assessing spatial memory in rodents using the Morris Water Maze.

MWM_Workflow cluster_setup Experimental Setup cluster_protocol Testing Protocol Animal_Groups Rodent Subjects (e.g., Rats, Mice) Treatment_Groups Treatment Groups: 1. Vehicle (Control) 2. Alpha-GPC 3. This compound Citrate Animal_Groups->Treatment_Groups Random Assignment Acquisition Acquisition Phase (Multiple trials over several days) Treatment_Groups->Acquisition Daily Dosing Apparatus Morris Water Maze Apparatus (Pool with hidden platform) Probe_Trial Probe Trial (Platform removed) Acquisition->Probe_Trial Data_Collection Data Collection: - Escape Latency - Path Length - Time in Target Quadrant Probe_Trial->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Analysis of Memory Performance

Morris Water Maze Experimental Workflow

Experimental Protocols

Preclinical Assessment of Spatial Memory: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents.[7][8][9]

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Distal visual cues are placed around the room to serve as spatial references for the animals.

  • Acquisition Phase: Animals are given a series of trials (e.g., 4 trials per day for 5 consecutive days) to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The animal is allowed to swim for a set duration (e.g., 60 seconds), and the time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[10]

Preclinical Assessment of Working and Reference Memory: Radial Arm Maze

The Radial Arm Maze (RAM) is utilized to evaluate both working and reference memory in rodents.[11][12][13]

  • Apparatus: The maze consists of a central platform with multiple arms (typically 8) radiating outwards. Food rewards can be placed at the end of some or all of the arms.

  • Working Memory Task: All arms are baited with a food reward. The animal is placed in the center and must visit each arm to retrieve the reward without re-entering an already visited arm within the same trial. Re-entries are counted as working memory errors.[14]

  • Reference Memory Task: Only a subset of the arms is consistently baited across trials. Entries into arms that are never baited are recorded as reference memory errors.[15]

Clinical Assessment of Memory in Humans

Clinical trials assessing the efficacy of nootropic compounds on memory in humans typically employ a battery of validated neuropsychological tests.[16] These can include:

  • Episodic Memory: Tests like the Rey Auditory Verbal Learning Test (RAVLT) or the Wechsler Memory Scale (WMS) assess the ability to learn and recall new information.[17]

  • Working Memory: The Digit Span subtest from the Wechsler Adult Intelligence Scale (WAIS) is commonly used to evaluate the ability to hold and manipulate information over a short period.

  • Attention and Executive Function: The Trail Making Test and Stroop Test can be used to assess cognitive flexibility and processing speed, which are related to memory function.[18]

Conclusion

The existing scientific evidence strongly indicates that Alpha-GPC is a highly effective this compound prodrug for enhancing memory and cognitive function, supported by its superior bioavailability and ability to readily cross the blood-brain barrier. In contrast, there is a notable absence of research specifically investigating the efficacy of this compound citrate for memory enhancement. While this compound is fundamentally important for acetylthis compound synthesis, the specific properties and effectiveness of the citrate salt in a nootropic context remain un-investigated. Therefore, for researchers and drug development professionals seeking a well-documented and efficacious cholinergic agent for memory enhancement, Alpha-GPC is the more evidence-based choice. Further research is warranted to evaluate the potential cognitive effects of this compound citrate and to enable a direct and meaningful comparison with Alpha-GPC.

References

A Head-to-Head Comparison: Phosphatidylcholine vs. Choline Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary choline sources, evaluating their performance based on experimental data to guide research and formulation decisions.

In the realm of cellular biology, neuroscience, and drug delivery, this compound stands as a vital nutrient, integral to the synthesis of the neurotransmitter acetylthis compound (B1216132) and as a fundamental component of cell membranes. The choice of this compound source, however, can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a comprehensive, data-driven comparison of two commonly utilized forms of this compound: the phospholipid-bound phosphatidylthis compound (PC) and the water-soluble salt, this compound chloride (CC). This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate this compound source for their specific applications.

Executive Summary: Key Differences at a Glance

While both phosphatidylthis compound and this compound chloride serve as sources of this compound, their distinct chemical structures lead to significant differences in their physical properties, bioavailability, metabolic fate, and potential side effects. Phosphatidylthis compound, being a lipid, is fat-soluble, while this compound chloride is a water-soluble salt.[1] This fundamental difference dictates their absorption pathways and subsequent biological activities.

FeaturePhosphatidylthis compound (PC)This compound Chloride (CC)
Chemical Structure This compound molecule esterified to a phosphate (B84403) group and two fatty acid chainsA simple quaternary ammonium (B1175870) salt
Solubility Fat-solubleWater-soluble[1]
Primary Source Naturally found in sources like egg yolk, soybeans, and krill oil[2][3]Typically produced synthetically[1]
Bioavailability Generally higher and more sustained plasma this compound levels[3][4]Rapid increase in plasma this compound, but may be less efficient overall[3]
Metabolism Can be incorporated directly into cell membranes or hydrolyzed to release this compound[5][6]Directly provides free this compound for various metabolic pathways[6]
TMAO Production Does not significantly increase plasma TMAO levels[7][8]Significantly increases plasma TMAO levels[7]
Primary Applications Liver support, cell membrane integrity, drug delivery systems[5][9][10]General this compound supplementation, research on direct this compound effects

Performance Deep Dive: A Data-Driven Comparison

Bioavailability and Pharmacokinetics

The bioavailability of this compound is a critical factor in its efficacy. Studies comparing the pharmacokinetic profiles of this compound from phosphatidylthis compound and this compound salts reveal significant differences in absorption and plasma concentrations over time.

A randomized, double-blind, cross-over trial in healthy adults demonstrated that the plasma this compound response, as measured by the incremental area under the curve (iAUC), was four times higher after consumption of an egg yolk phospholipid drink (containing phosphatidylthis compound) compared to a control drink with this compound bitartrate (B1229483) (a salt similar to this compound chloride).[3] Similar outcomes were observed for this compound's main metabolites, betaine (B1666868) and dimethylglycine.[3]

While this compound salts lead to a rapid increase in plasma this compound concentrations, phospholipid-bound this compound shows a more sustained release and overall greater absorption.[3][4]

Table 1: Comparative Pharmacokinetics of this compound from Phosphatidylthis compound and this compound Bitartrate

ParameterPhosphatidylthis compound (from Krill Oil)This compound Bitartrate
Time to Max Concentration (Tmax) of free this compound Slower increaseRapid increase
Plasma Betaine Concentration Slightly higher concentration-time curveSignificantly elevated compared to control
Plasma TMAO Concentration No significant increaseSubstantially higher concentrations

Data adapted from a study comparing SuperbaBoostTM Krill Oil (a source of phosphatidylthis compound) and this compound bitartrate.[4]

Metabolic Fate and Trimethylamine-N-Oxide (TMAO) Production

A significant differentiator between phosphatidylthis compound and this compound chloride is their impact on the production of trimethylamine-N-oxide (TMAO). TMAO is a gut microbiota-derived metabolite that has been linked to an increased risk of cardiovascular disease.

Dietary this compound chloride is readily metabolized by gut bacteria to trimethylamine (B31210) (TMA), which is then absorbed and oxidized in the liver to TMAO.[7] In contrast, dietary phosphatidylthis compound does not significantly increase plasma TMAO levels.[7][8] This is attributed to its more efficient absorption in the small intestine, leaving less this compound to reach the large intestine where TMA-producing bacteria reside.[2]

Table 2: Effect of Different this compound Sources on Plasma TMAO Levels in Rats

Dietary GroupPlasma TMAO Concentration (µM)
Control1.3 ± 0.2
Phosphatidylthis compound (PC)1.5 ± 0.3
Glycerophosphothis compound (GPC)10.2 ± 1.5
This compound Chloride (CC)12.8 ± 2.1

*Significantly different from the control group. Data adapted from a study in Sprague-Dawley rats.[7]

Effects on Lipid Metabolism

Both phosphatidylthis compound and this compound chloride influence lipid metabolism, but their effects can differ. In a study on rats fed a this compound-deficient, high-cholesterol diet, both this compound chloride and phosphatidylthis compound increased plasma cholesterol levels compared to a this compound-free diet.[11][12] However, the increase was significantly lower with phosphatidylthis compound than with this compound chloride.[11][12] Furthermore, high levels of dietary phosphatidylthis compound markedly decreased the cholesterol and triglyceride content in the liver.[11][12]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key comparative experiments are outlined below.

Protocol 1: Pharmacokinetic Analysis of this compound and its Metabolites in Human Subjects

Objective: To compare the plasma kinetics of this compound, betaine, and TMAO following oral administration of phosphatidylthis compound and a this compound salt.

Methodology:

  • Study Design: A randomized, double-blind, cross-over study design with a washout period of at least one week between interventions.

  • Subjects: Healthy adult volunteers with no known metabolic disorders.

  • Interventions:

    • Test product: A single oral dose of phosphatidylthis compound (e.g., from krill oil or egg yolk phospholipids).

    • Control product: An equimolar amount of this compound from a this compound salt (e.g., this compound chloride or this compound bitartrate).

  • Blood Sampling: Venous blood samples are collected at baseline (0 hours) and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of this compound, betaine, and TMAO are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated for each analyte and compared between the two intervention groups using appropriate statistical tests.

Protocol 2: Evaluation of the Effects of this compound Sources on Liver Lipids in a Rodent Model

Objective: To compare the effects of dietary phosphatidylthis compound and this compound chloride on plasma and liver lipid levels.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Acclimatization: Animals are acclimatized for one week on a standard chow diet.

  • Dietary Groups:

    • Group 1: this compound-deficient, high-cholesterol diet (Control).

    • Group 2: Control diet supplemented with this compound chloride at a specified concentration.

    • Group 3: Control diet supplemented with an equimolar amount of this compound from phosphatidylthis compound.

  • Feeding Period: Animals are fed their respective diets for a predetermined period (e.g., 2-4 weeks).

  • Sample Collection: At the end of the study, animals are euthanized, and blood and liver samples are collected.

  • Biochemical Analysis:

    • Plasma is analyzed for total cholesterol and triglycerides using enzymatic colorimetric assays.

    • Liver tissue is homogenized, and lipids are extracted using the Folch method. The extracted lipids are then analyzed for cholesterol and triglyceride content.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test to compare the differences between the dietary groups.

Visualizing the Pathways and Processes

To further elucidate the differences between phosphatidylthis compound and this compound chloride, the following diagrams illustrate their metabolic pathways and the experimental workflow for their comparison.

cluster_oral_intake Oral Intake cluster_absorption Intestinal Absorption cluster_metabolism Metabolism & Distribution PC Phosphatidylthis compound Small_Intestine Small Intestine PC->Small_Intestine Efficiently Absorbed Cell_Membranes Cell Membranes PC->Cell_Membranes Direct Incorporation CC This compound Chloride CC->Small_Intestine Absorbed Large_Intestine Large Intestine CC->Large_Intestine Unabsorbed Portion Choline_Pool Free this compound Pool Small_Intestine->Choline_Pool TMA TMA Large_Intestine->TMA Gut Microbiota Choline_Pool->Cell_Membranes Incorporation Acetylthis compound Acetylthis compound Choline_Pool->Acetylthis compound Synthesis Liver Liver TMA->Liver TMAO TMAO Liver->TMAO FMO3 Enzyme

Caption: Comparative metabolic pathways of phosphatidylthis compound and this compound chloride.

cluster_setup Experimental Setup cluster_intervention Intervention & Sampling cluster_analysis Analysis & Outcome Subjects Recruit Subjects (Human or Animal) Randomization Randomize into Groups Subjects->Randomization Group_PC Group 1: Phosphatidylthis compound Randomization->Group_PC Group_CC Group 2: This compound Chloride Randomization->Group_CC Intervention Administer this compound Source Group_PC->Intervention Group_CC->Intervention Sampling Collect Biological Samples (Blood, Tissue) Intervention->Sampling Analysis Biochemical Analysis (LC-MS, Enzymatic Assays) Sampling->Analysis Data Data Interpretation (Pharmacokinetics, Lipid Levels) Analysis->Data Conclusion Draw Conclusions Data->Conclusion

Caption: General experimental workflow for comparing this compound sources.

Conclusion and Recommendations

The choice between phosphatidylthis compound and this compound chloride is highly dependent on the specific research or development objective.

For applications requiring a sustained release of this compound, minimal TMAO production, and benefits to liver lipid metabolism, phosphatidylthis compound is the superior choice. Its enhanced bioavailability and favorable metabolic profile make it a preferred option for nutritional supplements and as an excipient in drug delivery systems where membrane interaction is desired.[2][7][9]

This compound chloride, on the other hand, is a suitable source of free this compound for in vitro studies or when a rapid, transient increase in systemic this compound is desired. Its water solubility and simple structure make it easy to use in aqueous solutions for cell culture or short-term animal studies focused on the direct effects of this compound. However, researchers should be mindful of its potential to elevate TMAO levels in vivo, which could be a confounding factor in studies related to cardiovascular health.

In drug development, the amphipathic nature of phosphatidylthis compound makes it an invaluable component of various drug delivery systems, such as liposomes and microemulsions, enhancing the solubility and bioavailability of both hydrophilic and lipophilic drugs.[9][10]

Ultimately, a thorough understanding of the distinct properties and performance of phosphatidylthis compound and this compound chloride, supported by the experimental data presented, will enable researchers and drug development professionals to make informed decisions that advance their scientific and therapeutic goals.

References

A Comparative Guide to Choline Quantification: LC-MS/MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of choline, an essential nutrient and key metabolite, is critical. This guide provides an objective comparison of two powerful analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a cross-validation of these methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable technique for your research needs.

Performance Comparison: LC-MS/MS and NMR

Both LC-MS/MS and NMR are robust methods for metabolite quantification, each with distinct advantages and limitations. The choice between them often depends on the specific requirements of the study, such as sensitivity, selectivity, sample throughput, and the need for structural information.

A key study directly comparing the two techniques for this compound quantification in serum and plasma found a high degree of correlation. A Deming regression analysis between this compound concentrations measured by NMR and mass spectrometry (n=28) revealed a correlation coefficient of 0.998, indicating excellent agreement between the two methods.[1] However, the study also highlighted differences in performance metrics such as the limit of quantification (LOQ).

For a clear comparison, the following table summarizes the key quantitative performance parameters for both LC-MS/MS and NMR based on available literature.

ParameterLC-MS/MSNMRSource(s)
Correlation Coefficient (vs. NMR/MS) 0.9980.998[1]
Limit of Quantification (LOQ) 0.06 µmol/L (in plasma)7.1 µmol/L (in serum), 5.9 µmol/L (in plasma)[1][2]
Precision (%CV) 1.6% to 13%5.4% to 14.8%[1][3]
Accuracy (Recovery) 90% to 115%95% to 99% (in vitro)[3][4]
**Linearity (R²)> 0.99Not explicitly stated, but linearity was demonstrated well beyond reference intervals.[1][5][6]

Experimental Workflows

The following diagram illustrates the typical experimental workflows for this compound quantification using LC-MS/MS and NMR.

G cluster_0 General Sample Preparation cluster_1 LC-MS/MS Workflow cluster_2 NMR Workflow Sample Biological Sample (e.g., Plasma, Serum, Tissue) Extraction Metabolite Extraction (e.g., Methanol/Chloroform/Water) Sample->Extraction LC_Separation Chromatographic Separation (HILIC) Extraction->LC_Separation NMR_Acquisition NMR Data Acquisition (e.g., 1H-MRS) Extraction->NMR_Acquisition MS_Ionization Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Mass Spectrometry (Tandem MS) MS_Ionization->MS_Detection Data_Analysis_MS Data Analysis (Quantification against standards) MS_Detection->Data_Analysis_MS NMR_Processing Data Processing (e.g., Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Quantification Quantification (e.g., Deconvolution Algorithm) NMR_Processing->NMR_Quantification

Comparative workflows for this compound quantification.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using both LC-MS/MS and NMR, synthesized from multiple sources.

LC-MS/MS Protocol for this compound Quantification

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry.

  • Sample Preparation (Extraction):

    • A simplified extraction using a homogenized phase of chloroform/methanol/water (1:2:0.8) is often employed to extract both free this compound and phospholipids (B1166683).[3]

    • For plasma samples, deproteination is a critical step, which can be automated.[7] Isotope-labeled internal standards, such as this compound-d9 or this compound-d13, are added to the sample prior to extraction for accurate quantification.[3][7]

  • Chromatography:

    • Column: A HILIC column (e.g., Syncronis HILIC 1.7 µm, 50 x 2.1 mm) is typically used for the retention of the highly polar this compound molecule.[8]

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) is commonly used.[7][8]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[9]

    • Column Temperature: The column is often maintained at 40°C.[7][9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[3][9]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for this compound is m/z 104.1, and a common product ion for quantification is m/z 60.1.[7]

  • Data Analysis:

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.[7][9]

NMR Protocol for this compound Quantification

This protocol outlines a general approach for quantifying this compound in biological samples using ¹H NMR spectroscopy.

  • Sample Preparation:

    • For serum or plasma, samples may be centrifuged to remove any precipitates. In some cases, ultrafiltration is used.[10]

    • An external reference standard may be used for quantification.[4]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 1.5T or higher) is used.[4]

    • Pulse Sequence: A Point Resolved Spectroscopy (PRESS) sequence is commonly employed for localized spectroscopy.[4][11]

    • Parameters: Key parameters include a short echo time (e.g., 30 ms) and a repetition time of around 1500-2000 ms.[11]

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed, which includes zero-filling, apodization with a Gaussian filter, Fourier transformation, and phase and baseline correction.[11]

  • Data Analysis:

    • A non-negative deconvolution algorithm can be used to quantify the this compound peak, which is typically observed at approximately 3.2 ppm.[1][11] The concentration is determined by comparing the integrated peak area to that of a reference standard of known concentration.[4]

Concluding Remarks

The cross-validation of LC-MS/MS and NMR for this compound quantification demonstrates a strong correlation between the two techniques, affirming their utility in metabolomic studies. LC-MS/MS offers superior sensitivity, making it the preferred method for detecting low-abundance this compound and its related metabolites.[12][13][14] Its high selectivity, achieved through chromatographic separation and tandem mass spectrometry, minimizes interferences from complex biological matrices.[15]

On the other hand, NMR spectroscopy is a non-destructive technique that requires minimal sample preparation and provides highly reproducible quantitative data.[10][12] It also offers the unique advantage of providing structural information about the detected metabolites.[12]

The choice between LC-MS/MS and NMR will ultimately be guided by the specific research question, the required level of sensitivity, sample throughput needs, and the availability of instrumentation. For targeted, high-sensitivity quantification of this compound and its derivatives, LC-MS/MS is often the method of choice. For studies requiring absolute quantification with high reproducibility and the potential for simultaneous identification of other metabolites without extensive sample preparation, NMR presents a powerful alternative. The complementary nature of these two techniques can also be leveraged in comprehensive metabolomic studies.[10][13]

References

A Head-to-Head Comparison: Enzymatic Assays Versus Mass Spectrometry for Choline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of choline is critical for a wide range of applications, from nutritional analysis to clinical diagnostics and drug efficacy studies. Two of the most prevalent analytical techniques for this compound determination are enzymatic assays and mass spectrometry. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Key Performance Metrics

The choice between an enzymatic assay and mass spectrometry often depends on the specific requirements of the study, including sensitivity, specificity, sample matrix, and desired throughput. Below is a summary of key quantitative performance metrics for each method.

FeatureEnzymatic AssaysMass Spectrometry (LC-MS/MS)
Principle Colorimetric or fluorometric detection of H₂O₂ produced by this compound oxidase.Separation by liquid chromatography followed by mass-to-charge ratio detection.
Sensitivity (LOD/LOQ) Colorimetric: 1-10 µM; Fluorometric: 0.2-1 µM.[1]0.2 µg/L (approximately 1.9 nM).[2]
Specificity Can be prone to interference from structurally similar compounds and other substances like vitamin C and chondroitin (B13769445) sulfate.[3][4][5]Highly specific, capable of distinguishing between this compound and its various metabolites and isoforms.[6][7]
Accuracy (Recovery) Generally good, with recoveries typically ranging from 85% to 114%.[5]Excellent, with spike recoveries often between 90% and 115%.[8][9]
Precision (%RSD) Good, with repeatability relative standard deviation (RSDr) around 1.7% to 5.73% for inter-laboratory studies.[10]Excellent, with repeatability RSDr typically below 2.0%.[8]
Throughput High-throughput, suitable for 96-well plate format.Lower throughput, with a single sample analysis taking around 5 minutes, though automation is possible.[11]
Cost Lower initial instrument cost and less expensive consumables.Higher initial instrument cost and requires more expensive reagents and maintenance.
Sample Preparation Relatively simple, often involving homogenization and centrifugation.[12]More complex, typically requiring protein precipitation, extraction, and sometimes derivatization.[9][13][14][15]

Visualizing the Workflow

To better understand the practical differences between these two methodologies, the following diagrams illustrate the typical experimental workflows.

EnzymaticAssayWorkflow Enzymatic Assay Workflow for this compound Analysis A Sample Preparation (e.g., Homogenization, Centrifugation) B Addition of this compound Oxidase and Peroxidase A->B C Incubation B->C D Addition of Colorimetric/ Fluorometric Probe C->D E Measurement (Spectrophotometer/Fluorometer) D->E

Caption: A simplified workflow for a typical enzymatic this compound assay.

MassSpectrometryWorkflow Mass Spectrometry Workflow for this compound Analysis A Sample Preparation (e.g., Protein Precipitation, Extraction) B Liquid Chromatography (LC) Separation A->B C Ionization (e.g., ESI) B->C D Mass Analysis (e.g., Tandem MS) C->D E Detection and Quantification D->E

Caption: A generalized workflow for LC-MS/MS-based this compound analysis.

Detailed Experimental Protocols

For researchers looking to implement either of these methods, the following sections provide detailed, representative experimental protocols.

Enzymatic this compound Assay Protocol (Colorimetric)

This protocol is based on the principles of commercially available this compound assay kits.[12][16]

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1X Assay Buffer by diluting a 20X stock solution with deionized water.

  • This compound Standard: Prepare a series of this compound standards by serially diluting a stock solution (e.g., 20 mM) in 1X Assay Buffer to generate a standard curve (e.g., 0 to 200 µM).

  • This compound Reaction Reagent: Prepare a fresh reaction mix containing this compound oxidase, horseradish peroxidase (HRP), and a colorimetric probe in 1X Assay Buffer. Keep this reagent on ice and protected from light.

2. Sample Preparation:

  • Tissue Lysates: Homogenize or sonicate tissue samples in phosphate-buffered saline (PBS) and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting supernatant can be used directly.

  • Cell Lysates: Resuspend cells (1-2 x 10^6 cells/mL) in PBS and homogenize or sonicate on ice. Centrifuge at 14,000 rpm for 5-10 minutes to remove debris. The supernatant can be used directly.

  • Serum/Plasma: Can often be assayed directly after appropriate dilution in 1X Assay Buffer.

3. Assay Procedure (96-well plate format):

  • Add 50 µL of the diluted this compound standards or samples to the wells of a 96-well microtiter plate.

  • Add 50 µL of the prepared this compound Reaction Reagent to each well.

  • Mix the contents of the wells thoroughly.

  • Cover the plate to protect it from light and incubate on an orbital shaker for 60 minutes at room temperature.

  • Read the absorbance of the plate using a spectrophotometric microplate reader at a wavelength between 540-570 nm.

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma

This protocol is a representative example for the analysis of this compound in plasma using LC-MS/MS.[11][14][17]

1. Reagent Preparation:

  • Internal Standard (IS) Working Solution: Prepare a solution of a stable isotope-labeled this compound (e.g., this compound-d9 or this compound-d13) in water at a concentration of 2 µmol/L.

  • Mobile Phase: Prepare the appropriate mobile phases for hydrophilic interaction liquid chromatography (HILIC). For example, Mobile Phase A could be 10 mmol/L ammonium (B1175870) formate (B1220265) in water (pH 3.0) and Mobile Phase B could be acetonitrile (B52724).

2. Sample Preparation (Protein Precipitation):

  • In a microcentrifuge tube, mix 50 µL of plasma sample with 50 µL of the IS working solution.

  • Add 500 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: HILIC silica (B1680970) column (e.g., 100 x 2.1 mm, 3 µm).

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 25:75 v/v).

    • Flow Rate: 0.40 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the appropriate transitions for this compound (e.g., m/z 104 -> 60 and 58) and the internal standard (e.g., for this compound-d9, m/z 113 -> 69 and 66).

4. Data Analysis:

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Conclusion

Both enzymatic assays and mass spectrometry are powerful tools for the quantification of this compound. Enzymatic assays offer a cost-effective and high-throughput solution, making them well-suited for screening large numbers of samples where high sensitivity is not the primary concern. However, their susceptibility to interferences requires careful validation for specific sample matrices.

On the other hand, mass spectrometry, particularly LC-MS/MS, provides unparalleled sensitivity and specificity, allowing for the accurate quantification of this compound and its metabolites even in complex biological samples.[7] While the initial investment and per-sample cost are higher, the richness and reliability of the data often justify the expense for in-depth research and clinical applications. The choice between these two methods will ultimately be guided by the specific research question, budget, and available instrumentation.

References

Choline's Neuroprotective Efficacy Against Excitotoxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of choline's neuroprotective effects against glutamate-induced excitotoxicity, supported by experimental data. We delve into the mechanisms of action, compare its efficacy with other neuroprotective agents, and provide detailed experimental protocols for key assays.

Glutamate-induced excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The development of effective neuroprotective strategies is, therefore, a critical area of research. This compound, an essential nutrient, and its derivatives like citicoline (B1669096) (CDP-choline), have emerged as promising neuroprotective agents. This guide evaluates the experimental evidence supporting the neuroprotective role of this compound against excitotoxicity.

Quantitative Comparison of Neuroprotective Agents

The following tables summarize the neuroprotective efficacy of CDP-choline and other notable neuroprotective compounds against glutamate- or NMDA-induced excitotoxicity from various in vitro studies. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions varied.

Table 1: Neuroprotective Effects of CDP-Choline Against Glutamate-Induced Excitotoxicity

Cell TypeInsultCDP-Choline ConcentrationOutcome MeasureNeuroprotectionReference
Rat Cerebellar Granule CellsGlutamate100 µM (pretreatment for 6 days)Cell Viability>50% prevention of cell death[1][2]
Rat Cerebellar Granule CellsGlutamatePretreatmentApoptosis (Flow Cytometry)>80% reduction in apoptotic cells[1][2]
Rat Lumbar Spinal Cord Organotypic CulturesDL-threo-beta-hydroxyaspartate (THA)100 µM (pretreatment)Apoptotic ChangesDistinct reduction in apoptotic changes[3]
Primary Dopaminergic NeuronsGlutamateNot specifiedNeuronal SurvivalSignificant protection against toxicity[4]

Table 2: Comparative Efficacy of Other Neuroprotective Agents

CompoundCell TypeInsultConcentrationOutcome MeasureNeuroprotectionReference
Memantine Cortical & Cerebellar Granule NeuronsGSNO or MPP+EC50 ~2.5-5 µMCell ViabilityConcentration-dependent protection[1]
Cerebellar Microexplant Cultures3-Nitropropionic acid1-50 µMNeuronal MigrationSignificant, concentration-dependent functional recovery[1]
MK-801 HESC-derived Neurons20 µM Glutamate10 µMCell DeathReduced cell death from 57.5% to 33.2%[3]
Cortical Neurons300 µM Glutamate1 µMMitochondrial DepolarizationComplete prevention[5]
Curcumin SH-SY5Y Neuronal Cells30 mM Glutamate1 µM (pretreatment for 6 hours)Cell Viability (MTS) & LDH ReleaseEffective neuroprotection[2]
Rat Cortical Neurons10 µM GlutamatePretreatmentCell Viability & ApoptosisReversal of decreased cell viability and apoptosis[6]
Omega-3 Fatty Acids (DHA) M17 cellsNot specifiedNot specifiedCaspase-3 Activity>66% decrease in active caspase-3[7]

Signaling Pathways of this compound's Neuroprotection

This compound's neuroprotective effects against excitotoxicity are multifaceted, involving the modulation of several key signaling pathways. A significant mechanism is the activation of the α7 nicotinic acetylthis compound (B1216132) receptor (α7nAChR), which triggers downstream pro-survival cascades.

Choline_Neuroprotection_Pathway This compound This compound / CDP-Choline alpha7nAChR α7nAChR Activation This compound->alpha7nAChR PI3K PI3K alpha7nAChR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 Family (Increased Bcl-2, Decreased Bax) Akt->Bcl2 Promotes Caspases Caspase Activation (e.g., Caspase-3) Akt->Caspases Inhibits MAPK MAPK (p38, JNK) MAPK->Caspases Activates Bcl2->Caspases Inhibits Neuron Neuronal Survival Bcl2->Neuron Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces Apoptosis->Neuron Glutamate Glutamate Excitotoxicity Glutamate->MAPK Activates

Caption: Proposed signaling pathway of this compound's neuroprotection.

Experimental Workflows and Protocols

To facilitate the replication and validation of these findings, detailed protocols for key in vitro experiments are provided below.

Experimental Workflow: In Vitro Neuroprotection Assay

Experimental_Workflow start Start: Primary Neuronal Culture pretreatment Pre-treatment with Neuroprotective Agent (e.g., CDP-Choline) start->pretreatment excitotoxicity Induction of Excitotoxicity (e.g., Glutamate Application) pretreatment->excitotoxicity incubation Incubation Period excitotoxicity->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability Assay (e.g., MTT Assay) assessment->viability apoptosis Apoptosis Assay (e.g., TUNEL Staining) assessment->apoptosis end End: Data Analysis viability->end apoptosis->end

Caption: General workflow for an in vitro neuroprotection assay.

Detailed Experimental Protocols

1. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

  • Cell Culture:

    • Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains.

    • Cells are plated on poly-D-lysine-coated culture plates or coverslips at a suitable density.

    • Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator for at least 7-10 days to allow for maturation.

  • Induction of Excitotoxicity:

    • The culture medium is replaced with a magnesium-free Earle's Balanced Salt Solution (EBSS) or a similar buffer.

    • Glutamate is added to the medium at a final concentration typically ranging from 20 µM to 300 µM.

    • Cells are exposed to glutamate for a defined period, usually ranging from 15 minutes to 24 hours, depending on the desired severity of the excitotoxic insult.

  • Neuroprotective Agent Treatment:

    • For pre-treatment studies, the neuroprotective agent (e.g., CDP-choline) is added to the culture medium at various concentrations for a specified duration (e.g., 24 hours to 6 days) before the glutamate insult.

    • For co-treatment studies, the agent is added simultaneously with glutamate.

    • For post-treatment studies, the agent is added after the removal of the glutamate-containing medium.

2. Cell Viability Assessment: MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Following the excitotoxicity and neuroprotection treatment, the culture medium is removed.

    • A solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

3. Apoptosis Assessment: TUNEL Assay

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

  • Protocol:

    • After treatment, cells cultured on coverslips are fixed with a 4% paraformaldehyde solution.

    • The cells are then permeabilized with a solution containing Triton X-100 to allow the labeling reagents to enter the cells.

    • The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTPs, is added to the cells and incubated in a humidified chamber.

    • The cells are washed to remove unincorporated nucleotides.

    • A nuclear counterstain (e.g., DAPI) is often used to visualize all cell nuclei.

    • The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

    • Apoptotic cells are identified by the presence of a fluorescent signal in their nuclei, and the percentage of apoptotic cells can be quantified.

Conclusion

The experimental data strongly support the neuroprotective effects of this compound, particularly in the form of CDP-choline, against glutamate-induced excitotoxicity. Its mechanism of action appears to involve the activation of pro-survival signaling pathways and the inhibition of apoptotic processes. While direct comparative data with other neuroprotective agents is limited, the available evidence suggests that this compound is a potent neuroprotective agent. The provided experimental protocols offer a foundation for further research to validate and expand upon these findings, ultimately contributing to the development of effective therapies for neurological disorders characterized by excitotoxicity.

References

Choline vs. DMAE: A Comparative Analysis of Cognitive Enhancement Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of choline and dimethylaminoethanol (B1669961) (DMAE), two compounds often associated with cognitive enhancement. We delve into their proposed mechanisms of action, present available experimental data on their effects on cognitive performance, and detail the methodologies of key studies. This objective analysis aims to equip researchers and drug development professionals with a clear understanding of the current scientific standing of these two nootropic compounds.

Introduction

Both this compound and DMAE are precursors to the neurotransmitter acetylthis compound (B1216132), which plays a crucial role in learning, memory, and attention.[1][2] Consequently, both have been investigated for their potential to enhance cognitive function. However, the quality and quantity of scientific evidence supporting their efficacy differ significantly. This guide will explore these differences through a detailed examination of their biochemical pathways and a review of relevant clinical and preclinical studies.

Signaling Pathways and Mechanisms of Action

The primary proposed mechanism for the cognitive effects of both this compound and DMAE is their role in the synthesis of acetylthis compound. However, the specifics of their metabolic pathways and the certainty of their impact on central acetylthis compound levels vary.

This compound's Role in Acetylthis compound Synthesis

This compound is an essential nutrient that serves as a direct precursor for the synthesis of acetylthis compound.[1] The pathway is well-established and involves the uptake of this compound into cholinergic neurons, where it is acetylated by the enzyme this compound acetyltransferase (ChAT) to form acetylthis compound.[1]

choline_pathway cluster_blood Bloodstream cluster_neuron Cholinergic Neuron Choline_blood This compound Choline_neuron This compound Choline_blood->Choline_neuron This compound Transporter ChAT ChAT Choline_neuron->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylthis compound ChAT->ACh Acetylation

Figure 1: this compound to Acetylthis compound Synthesis Pathway.

DMAE's Proposed Mechanism of Action

DMAE is hypothesized to increase acetylthis compound levels, potentially by acting as a precursor to this compound.[2][3] However, the evidence for this is not conclusive, and some studies suggest that orally ingested DMAE does not reliably increase brain this compound or acetylthis compound levels.[4] Alternative proposed mechanisms for DMAE's effects include acting as a free radical scavenger and a cell membrane fluidizer.[5]

dmae_pathway cluster_ingestion Ingestion & Absorption cluster_circulation Circulation cluster_brain Brain DMAE_ingested DMAE DMAE_blood DMAE DMAE_ingested->DMAE_blood Choline_brain This compound DMAE_blood->Choline_brain Conversion? (Disputed) Other_effects Other Proposed Effects (e.g., Antioxidant) DMAE_blood->Other_effects ACh_brain Acetylthis compound Choline_brain->ACh_brain Synthesis

Figure 2: Proposed and Disputed Pathways of DMAE.

Comparative Experimental Data on Cognitive Performance

Direct comparative clinical trials of this compound and DMAE on cognitive performance in healthy adults are scarce. Therefore, this section presents data from separate studies on each compound.

Table 1: Summary of Quantitative Data from this compound Supplementation Studies

Study PopulationThis compound Dosage & DurationCognitive DomainKey Findings
1391 non-demented adults (Framingham Offspring Study)[1]Dietary Intake (Assessed via food-frequency questionnaire)Verbal Memory, Visual MemoryHigher concurrent this compound intake was associated with better verbal and visual memory performance.[1]
Children (5-10 years) with Fetal Alcohol Spectrum Disorders[6]625 mg/day for 6 weeksMemory, Executive Function, AttentionNo significant improvement in cognitive performance compared to placebo.[6]
Pregnant Women[7]750 mg/day (as phosphatidylthis compound) from 18 weeks gestation to 90 days postpartumInfant Cognitive Abilities (10 & 12 months)No enhancement in infant brain function was observed.[7]

Table 2: Summary of Quantitative Data from DMAE Supplementation Studies

Study PopulationDMAE Dosage & DurationCognitive DomainKey Findings
Healthy young male subjects[8]Not specified (DMAE pyroglutamate)Long-term memory (scopolamine-induced deficit)Produced a significant positive effect on scores in the Buschke test and a slight but significant difference in choice reaction time.[8]
242 prodromal Alzheimer's patients[9]1500 mg/day (DMAE pyroglutamate) for 24 weeksMemory, Executive Function, AttentionNo statistically significant differences in cognitive functions compared to placebo.[9]
Children with hyperkinetic syndrome[10]Not specifiedBehavior and LearningAdministration has been tested, but robust, controlled data is limited.[10]

Experimental Protocols of Key Studies

This compound Study: The Framingham Offspring Study[1]

  • Objective: To determine the relationship between dietary this compound intake and cognitive function in a large, non-demented community-based cohort.

  • Participants: 1391 dementia-free subjects (744 women, 647 men; mean age 60.9 years).

  • Methodology:

    • Dietary this compound intake was assessed using a food-frequency questionnaire at two different time points.

    • Cognitive performance was evaluated through a comprehensive neuropsychological test battery.

    • Four cognitive factors were constructed: verbal memory, visual memory, verbal learning, and executive function.

    • Statistical analysis involved multivariable-adjusted models to assess the relationship between this compound intake and cognitive performance.

  • Data Analysis: The study found that higher concurrent this compound intake was significantly related to better performance on verbal and visual memory tasks.[1]

DMAE Study: Effects of DMAE p-Glu on Scopolamine-Induced Memory Deficits[8][11]

  • Objective: To investigate the effect of DMAE pyroglutamate (B8496135) (DMAE p-Glu) on cognitive deficits induced by scopolamine (B1681570) in healthy young male subjects.

  • Participants: Healthy young male volunteers.

  • Methodology:

    • A preclinical study in rats was first conducted to assess the effects of DMAE p-Glu on acetylthis compound levels and memory tasks.

    • In the clinical study, a memory deficit was induced in participants through an intravenous injection of scopolamine.

    • The effect of DMAE p-Glu on this induced deficit was then assessed using cognitive tests, including the Buschke test for long-term memory and a choice reaction time task.

  • Data Analysis: The results indicated that DMAE p-Glu significantly reduced the deleterious effect of scopolamine on long-term memory.[8][11]

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative clinical trial designed to evaluate the effects of this compound and DMAE on cognitive performance.

experimental_workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_assessment Post-Intervention Assessment Recruitment Participant Recruitment (Healthy Adults) Baseline Baseline Cognitive Assessment Recruitment->Baseline Randomization Randomization Baseline->Randomization Choline_Group This compound Supplementation Randomization->Choline_Group DMAE_Group DMAE Supplementation Randomization->DMAE_Group Placebo_Group Placebo Randomization->Placebo_Group Post_Cognitive Cognitive Assessment Choline_Group->Post_Cognitive DMAE_Group->Post_Cognitive Placebo_Group->Post_Cognitive Data_Analysis Data Analysis & Comparison Post_Cognitive->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: Generalized Comparative Experimental Workflow.

Conclusion

The existing body of scientific literature provides a stronger foundation for the role of dietary this compound in supporting cognitive function, particularly memory, in healthy adults.[1] The biochemical pathway for this compound's conversion to acetylthis compound is well-understood.[1]

In contrast, the evidence for DMAE as a cognitive enhancer is less robust and often relies on older, less well-controlled studies.[12] The mechanism of action of DMAE remains a subject of debate, with conflicting reports on its ability to increase central acetylthis compound levels.[2][4] While some studies, particularly those using specific formulations like DMAE pyroglutamate, have shown potential in specific contexts (e.g., reversing chemically induced memory deficits), a broader and more consistent body of evidence from well-designed clinical trials is needed to substantiate its efficacy for cognitive enhancement in the general population.[8][9]

For researchers and drug development professionals, this compound presents a more established and scientifically supported avenue for exploring cognitive health interventions. Further research into DMAE is warranted to clarify its mechanism of action and to conduct rigorous, modern clinical trials to definitively assess its cognitive-enhancing potential.

References

Correlating Choline PET Scan Findings with Histopathological Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of choline positron emission tomography (PET) performance in oncology, supported by histopathological data, to guide research and drug development professionals.

The accurate diagnosis, staging, and monitoring of cancer are critical for effective treatment. Positron Emission Tomography (PET) using radiolabeled this compound has emerged as a valuable imaging modality, particularly in cancers with altered lipid metabolism. This compound, a precursor for the biosynthesis of phosphatidylthis compound, is a key component of cell membranes. Malignant cells often exhibit increased this compound kinase activity, leading to elevated uptake of this compound, which can be visualized and quantified with PET imaging.[1] This guide provides a comparative analysis of this compound PET findings with direct histopathological correlation across three common malignancies: prostate cancer, brain tumors, and breast cancer.

This compound Metabolism in Cancer

The underlying principle of this compound PET is the increased avidity of cancer cells for this compound to support rapid membrane synthesis required for proliferation. This metabolic pathway offers a target for molecular imaging.

Choline_Metabolism cluster_blood Bloodstream cluster_cell Cancer Cell Radiolabeled this compound Radiolabeled this compound This compound Transporter This compound Transporter Radiolabeled this compound->this compound Transporter Uptake This compound Kinase (Chk) This compound Kinase (Chk) This compound Transporter->this compound Kinase (Chk) Intracellular Transport Phosphothis compound Phosphothis compound This compound Kinase (Chk)->Phosphothis compound Phosphorylation (Trapping) Phosphatidylthis compound (PC) Phosphatidylthis compound (PC) Phosphothis compound->Phosphatidylthis compound (PC) Integration Cell Membrane Synthesis Cell Membrane Synthesis Phosphatidylthis compound (PC)->Cell Membrane Synthesis Utilization Experimental_Workflow Patient Patient Cohort Selection (e.g., Biopsy-proven cancer) PET_CT This compound PET/CT Scan (e.g., ¹¹C-choline or ¹⁸F-choline) Patient->PET_CT Surgery Surgical Resection or Biopsy (e.g., Radical Prostatectomy, Tumor Resection) Patient->Surgery Image_Analysis Image Analysis - Visual Assessment - Quantitative (SUVmax, T/B Ratio) PET_CT->Image_Analysis Correlation Data Correlation - Spatial Matching of PET & Histo - Statistical Analysis Image_Analysis->Correlation Imaging Data Histo_Prep Histopathological Preparation - Specimen Slicing - Staining (H&E) Surgery->Histo_Prep Histo_Analysis Microscopic Analysis - Tumor Localization & Grading - Proliferation Markers (e.g., Ki-67) Histo_Prep->Histo_Analysis Histo_Analysis->Correlation Pathology Data Results Results Interpretation (Sensitivity, Specificity, Correlation Coefficients) Correlation->Results

References

reproducibility of choline measurements in serum versus plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of blood matrix—serum or plasma—is a critical pre-analytical decision that can significantly impact the reliability and reproducibility of choline measurements. This guide provides an objective comparison of this compound quantification in serum versus plasma, supported by experimental data, to inform best practices in clinical and research settings.

Executive Summary

The reproducibility of this compound measurements is influenced by the choice between serum and plasma, with each matrix presenting distinct advantages and disadvantages. While serum may yield higher this compound concentrations, plasma, particularly when collected with EDTA as an anticoagulant, offers greater stability and better reproducibility. Pre-analytical factors, including the choice of anticoagulant and sample handling procedures, are critical for accurate this compound quantification.

Data Presentation: Serum vs. Plasma this compound Measurements

The following tables summarize key quantitative data from studies comparing this compound measurements in serum and plasma.

Table 1: Precision of this compound Measurement Methods

MatrixAnalytical MethodIntra-Assay Coefficient of Variation (%CV)Inter-Assay Coefficient of Variation (%CV)
Serum NMR6.2 - 14.8%[1][2][3]6.2 - 14.8%[1][2][3]
Plasma NMR5.4 - 11.3%[1][2][3]5.4 - 11.3%[1][2][3]
Plasma LC-MS/MS< 4%< 6%
Plasma HPLC with fluorescence detection< 6%< 6%[4]

Table 2: Stability and Concentration of this compound

MatrixKey Findings
Serum - this compound is less stable compared to plasma.[1][2][3] - this compound concentrations can be up to 38% higher than in EDTA plasma.[1][2][3] - At room temperature, this compound levels can increase over time.[5] - Stable for up to 8 hours at room temperature, 24 hours when refrigerated, and 15 days when frozen at -20°C.[6]
Plasma - this compound is more stable, particularly in EDTA plasma.[1][2][3][5] - EDTA is the preferred anticoagulant as it inhibits phospholipases that can release this compound.[5] - Heparinized plasma may show higher this compound concentrations than EDTA plasma.[7][8] - A single freeze-thaw cycle can significantly increase this compound concentrations in heparin whole blood.[7][8] - Stable for up to 8 days at room temperature and up to 14 days when refrigerated.[6]

Table 3: Reference Intervals for this compound

MatrixAnalytical MethodReference Interval (µmol/L)
Serum NMR<7.1 - 20.0[1][2][3]
Plasma NMR<5.9 - 13.1[1][2][3]

Experimental Protocols

Accurate this compound measurement relies on standardized and validated experimental protocols. Below are summaries of commonly employed methodologies.

Sample Collection and Processing
  • Serum: Whole blood is collected in tubes without anticoagulants. The blood is allowed to clot at room temperature, typically for 30-60 minutes. The sample is then centrifuged to separate the serum from the clot.

  • Plasma: Whole blood is collected in tubes containing an anticoagulant, most commonly EDTA or heparin. The tube is inverted gently to mix the blood with the anticoagulant. The sample is then centrifuged to separate the plasma from the blood cells. For optimal stability, plasma should be processed promptly after collection.[5]

Analytical Methodologies
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound.[7][8] The protocol generally involves protein precipitation from the serum or plasma sample, followed by chromatographic separation and detection by mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a high-throughput method for this compound quantification.[1][2][3] Samples are typically diluted in a buffer before analysis. A deconvolution algorithm is used to quantify this compound from the spectral data.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves the derivatization of this compound to introduce a fluorescent tag, allowing for sensitive detection.[4]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for comparing the reproducibility of this compound measurements in serum and plasma samples.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Comparison blood_draw Blood Draw from Subject serum_tube Serum Tube (No Anticoagulant) blood_draw->serum_tube plasma_tube Plasma Tube (e.g., EDTA) blood_draw->plasma_tube clotting Allow to Clot serum_tube->clotting centrifuge_plasma Centrifuge plasma_tube->centrifuge_plasma centrifuge_serum Centrifuge clotting->centrifuge_serum serum_aliquot Aliquot Serum centrifuge_serum->serum_aliquot plasma_aliquot Aliquot Plasma centrifuge_plasma->plasma_aliquot analytical_method This compound Quantification (e.g., LC-MS/MS or NMR) serum_aliquot->analytical_method plasma_aliquot->analytical_method comparison Compare Reproducibility: - Precision (CV%) - Stability - Concentration analytical_method->comparison

Caption: Experimental workflow for comparing this compound measurements.

Conclusion

The choice between serum and plasma for this compound measurement requires careful consideration of the research or clinical question. For studies demanding high stability and reproducibility, EDTA plasma is the recommended matrix. While serum may offer higher this compound concentrations, its inherent instability necessitates stringent and rapid sample processing protocols to ensure data quality. Regardless of the matrix chosen, adherence to standardized pre-analytical and analytical procedures is paramount for obtaining reliable and comparable results.

References

Choline Supplementation and TMAO Levels: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for scientists and drug development professionals on the differential effects of various choline supplement forms on Trimethylamine N-oxide (TMAO) levels, supported by experimental data.

Introduction

This compound is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. It is available through dietary sources and as a key component in various supplements. However, the metabolic fate of this compound can be influenced by the gut microbiota, leading to the production of Trimethylamine N-oxide (TMAO), a metabolite linked to adverse cardiovascular events. This guide provides a comparative analysis of different this compound supplement forms and their respective impacts on circulating TMAO levels, offering valuable insights for researchers and professionals in drug development.

Comparative Analysis of this compound Forms and TMAO Levels

The form in which this compound is ingested plays a significant role in its potential to elevate systemic TMAO levels. Clinical studies have demonstrated that not all this compound supplements are equal in this regard. The following table summarizes the quantitative data from key studies comparing the effects of different this compound forms on plasma TMAO.

This compound FormDosageStudy DurationKey Findings on Plasma TMAO LevelsReference(s)
This compound Bitartrate (B1229483) ~450-600 mg total this compound/day28 days - 2 monthsSignificant Increase: Studies consistently show that this compound bitartrate supplementation leads to a substantial, often more than 10-fold, increase in fasting plasma TMAO levels.[1][2][3][4][5] One study reported a three-times higher plasma TMAO Area Under the Curve (AUC) compared to phosphatidylthis compound and a no-choline control.[6][7][8][9][1][2][3][4][5][6][7][8][9]
Phosphatidylthis compound Equivalent total this compound to bitartrate (~450-600 mg/day)28 days - 2 monthsNo Significant Increase: Daily supplementation with phosphatidylthis compound did not significantly raise fasting plasma TMAO levels.[1][2][10] Its effect on TMAO was comparable to that of a no-choline control.[6][7][8][9][10][1][2][6][7][8][9][10]
Alpha-GPC (L-Alpha glycerylphosphorylthis compound) Not specified in direct human TMAO comparisonN/AConflicting Evidence: Some sources suggest that Alpha-GPC does not significantly increase TMAO, making it a potentially safer option.[[“]] However, other research indicates that dietary GPC can increase plasma TMAO levels in animal models.[12][13] Further human studies are needed for a definitive conclusion.[[“]][12][13]
Eggs (Natural Source of Phosphatidylthis compound) 4 large eggs daily28 daysNo Significant Increase: Despite their high this compound content, daily consumption of whole eggs did not lead to a significant increase in plasma TMAO levels.[1][2][14][1][2][14]
Citicoline (B1669096) (CDP-Choline) Not specified in direct human TMAO comparisonN/AHypothesized Low Impact: It has been hypothesized that the this compound in citicoline is less prone to conversion to TMA, but this has not been validated by direct laboratory testing in the provided search results.[15][15]

Experimental Protocols

The findings presented above are derived from rigorous clinical trials. Below are summaries of the methodologies employed in key cited studies.

Study 1: this compound Bitartrate vs. Phosphatidylthis compound and Eggs
  • Objective: To compare the effects of this compound from supplements (this compound bitartrate and phosphatidylthis compound) and a whole food source (eggs) on fasting TMAO levels.

  • Design: A randomized clinical trial.

  • Participants: Healthy participants with normal renal function.

  • Interventions:

    • Group 1: this compound bitartrate supplements (providing ~450 mg total this compound daily).

    • Group 2: Phosphatidylthis compound supplements (providing a comparable total this compound dose).

    • Group 3: Four large hardboiled eggs daily (providing a comparable total this compound dose).

    • Other intervention arms included combinations of this compound tablets with whole eggs or egg whites.

  • Duration: 28 days.

  • Primary Outcome: Change in fasting plasma and urine TMAO levels from baseline.

  • Key Analytical Methods: Mass spectrometry was used to quantify TMAO levels in plasma and urine.[1][2]

Study 2: Acute Effects of this compound Bitartrate vs. Phosphatidylthis compound
  • Objective: To determine the acute TMAO response to meals containing this compound bitartrate versus phosphatidylthis compound.

  • Design: A randomized, controlled, double-blinded, crossover study.

  • Participants: Healthy men.

  • Interventions: Participants consumed study meals containing:

    • ~600 mg of this compound as this compound bitartrate.

    • ~600 mg of this compound as phosphatidylthis compound.

    • No this compound (control).

  • Duration: Blood and urine samples were collected at baseline and over a 6-hour period post-meal.

  • Primary Outcome: Post-meal changes in plasma and urinary TMAO concentrations.

  • Key Analytical Methods: High-performance liquid chromatography with online tandem mass spectrometry (LC/MS/MS) was used to measure TMAO levels.[6][7][8][9]

Signaling and Metabolic Pathways

The conversion of dietary this compound to TMAO is a multi-step process involving both host and microbial enzymes. The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for studying this phenomenon.

choline_to_tmao_pathway cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_liver Liver Dietary this compound Dietary this compound Gut Microbiota Gut Microbiota Dietary this compound->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA Produces Absorbed TMA Absorbed TMA TMA->Absorbed TMA Absorption FMO3 Enzyme FMO3 Enzyme Absorbed TMA->FMO3 Enzyme Oxidation TMAO TMAO FMO3 Enzyme->TMAO Circulating TMAO Circulating TMAO TMAO->Circulating TMAO

Caption: Metabolic pathway of dietary this compound to TMAO.

experimental_workflow Participant Recruitment Participant Recruitment Randomization Randomization Participant Recruitment->Randomization Intervention Groups Group 1: this compound Bitartrate Group 2: Phosphatidylthis compound Group 3: Control Randomization->Intervention Groups Baseline Sampling Baseline Sampling (Blood, Urine) Intervention Groups->Baseline Sampling Supplementation Period Supplementation Period Baseline Sampling->Supplementation Period Follow-up Sampling Follow-up Sampling (Blood, Urine) Supplementation Period->Follow-up Sampling TMAO Quantification TMAO Quantification (LC/MS/MS) Follow-up Sampling->TMAO Quantification Data Analysis Data Analysis TMAO Quantification->Data Analysis

Caption: A typical experimental workflow for a this compound supplementation study.

Conclusion

The available evidence strongly indicates that the chemical form of this compound supplementation is a critical determinant of its impact on circulating TMAO levels. This compound bitartrate consistently and significantly elevates plasma TMAO, whereas phosphatidylthis compound, whether from supplements or whole food sources like eggs, does not appear to have the same effect. The data on Alpha-GPC and citicoline are less definitive and warrant further investigation through dedicated human clinical trials. For researchers and drug development professionals, these findings underscore the importance of selecting the appropriate form of this compound in formulations and dietary recommendations, particularly when cardiovascular health is a consideration. Understanding the differential metabolic fate of various this compound forms is paramount for both maximizing therapeutic benefits and minimizing potential risks associated with elevated TMAO.

References

HILIC LC-MS/MS for Simultaneous Analysis of Choline Compounds: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and simultaneous quantification of choline and its structurally diverse metabolites is crucial for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC LC-MS/MS) with alternative analytical methods for the simultaneous analysis of key this compound compounds. Experimental data supporting the superior performance of HILIC LC-MS/MS in terms of retention, separation, and sensitivity for these polar analytes is presented.

Method Performance Comparison

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of polar compounds that are poorly retained on traditional reversed-phase columns.[1] This makes it an ideal choice for the simultaneous analysis of a range of this compound compounds with varying polarities.

Advantages of HILIC LC-MS/MS for this compound Compound Analysis:
  • Enhanced Retention of Polar Analytes: Unlike reversed-phase chromatography where polar compounds elute early with poor retention, HILIC provides excellent retention for highly polar molecules like this compound, acetylthis compound, betaine, and phosphothis compound.[1]

  • Improved Sensitivity with Mass Spectrometry: The high organic mobile phases used in HILIC are highly volatile, leading to more efficient desolvation and ionization in the mass spectrometer source, which can result in a significant increase in sensitivity compared to the highly aqueous mobile phases used in reversed-phase LC-MS.

  • Simultaneous Analysis: HILIC LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of multiple this compound-related compounds in a single chromatographic run, improving throughput and efficiency.[2][3]

  • Good Peak Shapes and Reproducibility: When optimized, HILIC methods can provide symmetric peak shapes and high reproducibility for this compound-containing compounds.[3]

Limitations of Alternative Methods:
  • Reversed-Phase Chromatography (RPC): this compound and its metabolites are small, highly polar quaternary amine compounds that are generally not well-retained on nonpolar C18 stationary phases, leading to poor chromatographic resolution and potential matrix effects.[1]

  • Ion-Pair Chromatography (IPC): While ion-pairing reagents can improve the retention of polar analytes on reversed-phase columns, they are often not compatible with mass spectrometry as they can cause ion suppression and contaminate the MS system.[4]

  • Enzymatic Assays: These assays are typically specific for a single analyte (e.g., this compound or acetylthis compound) and are not suitable for the simultaneous analysis of multiple this compound compounds.[5] While useful for determining total this compound content, they lack the specificity and multiplexing capabilities of LC-MS/MS.

Quantitative Data Comparison

The following tables summarize the validation parameters for a typical HILIC LC-MS/MS method for the simultaneous analysis of this compound compounds, alongside available data for alternative methods. It is important to note that a direct comparison for the simultaneous analysis of all compounds is often not feasible due to the limitations of the alternative methods.

Table 1: Comparison of Linearity and Sensitivity

ParameterHILIC LC-MS/MSIon ChromatographyEnzymatic Assay (Colorimetric)
This compound
Linear Range0.60 - 38.40 µmol/L0.2 - 50 µg/mL1 - 100 µM[5]
Correlation Coefficient (r²)> 0.9990.9998Not specified
LOD0.06 µmol/L0.20 mg/LNot specified
LOQNot specifiedNot specifiedNot specified
Phosphothis compound
Linear Range0.08 - 5.43 µmol/LNot availableNot available
Correlation Coefficient (r²)> 0.998Not availableNot available
LOD0.04 µmol/LNot availableNot available
LOQNot specifiedNot availableNot available
Acetylthis compound
Linear RangeNot specified in comparative studiesNot availableNot available
Correlation Coefficient (r²)Not specified in comparative studiesNot availableNot available
LOD0.1 ng/mLNot availableNot available
LOQ0.25 ng/mLNot availableNot available
Betaine
Linear RangeNot specified in comparative studiesNot availableNot available
Correlation Coefficient (r²)Not specified in comparative studiesNot availableNot available
LODNot specified in comparative studiesNot availableNot available
LOQNot specified in comparative studiesNot availableNot available

Table 2: Comparison of Accuracy and Precision

ParameterHILIC LC-MS/MSIon ChromatographyEnzymatic Assay
This compound
Recovery90 - 115%[2][3]85 - 114%102 ± 1.6% (in liver homogenates)[5]
Intra-day Precision (%RSD)2.2 - 4.1%Not specified0.37 - 2.30%[5]
Inter-day Precision (%RSD)< 1 - 6.5%Not specified0.43 - 2.43%[5]
Phosphothis compound
Recovery90 - 115%[2][3]Not availableNot available
Intra-day Precision (%RSD)3.2 - 15%Not availableNot available
Inter-day Precision (%RSD)6.2 - 20%Not availableNot available

Experimental Protocols

HILIC LC-MS/MS Method for Simultaneous Analysis of this compound Compounds

This protocol is a representative example based on published validated methods.[2][3]

1. Sample Preparation (Plasma/Tissue)

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile (B52724) containing internal standards (e.g., deuterated this compound, d9-choline).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium (B1175870) formate).

2. HILIC LC Conditions

  • Column: A HILIC column (e.g., BEH HILIC, ZIC-HILIC) with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at high organic (e.g., 95% B), ramping down to increase the aqueous content to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 2 - 10 µL.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each this compound compound and their internal standards are monitored (e.g., this compound: m/z 104 -> 60; Acetylthis compound: m/z 146 -> 87; Betaine: m/z 118 -> 59; Phosphothis compound: m/z 184 -> 104).

  • Source Parameters: Optimized parameters for capillary voltage, source temperature, gas flows, and collision energy for each analyte.

Visualizations

Experimental Workflow

HILIC_LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile + IS) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HILIC_LC HILIC Separation Reconstitution->HILIC_LC MSMS_Detection MS/MS Detection (MRM) HILIC_LC->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for HILIC LC-MS/MS analysis of this compound compounds.

This compound Metabolism Signaling Pathway

Choline_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylthis compound (PC) This compound This compound PC->this compound PLD/PLA2 Acetylthis compound Acetylthis compound This compound->Acetylthis compound This compound Acetyltransferase Phosphothis compound Phosphothis compound This compound->Phosphothis compound This compound Kinase Betaine Betaine This compound->Betaine This compound Dehydrogenase Phosphothis compound->PC CTP:phosphothis compound cytidylyltransferase Betaine->PC BHMT

Caption: Simplified overview of major this compound metabolism pathways.

References

Safety Operating Guide

Proper Disposal of Choline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of choline and its common salt, this compound chloride, in a laboratory setting. While this compound is not generally classified as a hazardous substance, adherence to proper chemical waste management protocols is crucial for maintaining a safe and compliant research environment.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). In the event of a spill, contain it immediately to prevent broader contamination.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use impermeable, chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[2][4]

  • Body Protection: A lab coat or other suitable protective clothing is required to prevent skin exposure.[1][2]

Spill Response Protocol:

  • Containment: For liquid spills, absorb the material with an inert substance like sand, earth, or vermiculite.[1][4]

  • Cleanup: For solid spills, carefully sweep up the material, avoiding the generation of dust.[1][5]

  • Collection: Place all contaminated materials into a suitable, sealable, and clearly labeled container for disposal.[1][5]

  • Decontamination: Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

The primary guideline for disposing of this compound is to manage it as non-hazardous chemical waste, always in compliance with local, state, and federal regulations.[1][4]

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine the form of the this compound waste: solid, aqueous solution, or contaminated labware (e.g., gloves, weighing boats, empty containers).[1]

  • Segregate from Hazardous Waste: It is critical to keep this compound waste separate from hazardous waste streams to prevent cross-contamination and avoid more complex and costly disposal procedures. Do not mix with other chemical wastes.[1]

Step 2: Proper Containerization

  • Choose the correct container based on the waste stream. All containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][2]

  • Original containers are often suitable for disposing of unused products.[1]

Step 3: Labeling

  • Clearly label the waste container. The label should include, at a minimum: "this compound Waste (Non-Hazardous)" and the specific contents (e.g., solid, aqueous solution).[1] Proper labeling is essential for waste management personnel.

Step 4: Storage and Disposal

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

  • While this compound chloride has low aquatic toxicity, direct discharge of aqueous solutions into drains or waterways should be avoided.[1]

Data Presentation: Waste Stream Handling Summary

Waste StreamContainer TypeDisposal Procedure
Solid this compound Waste Sealed, non-reactive, clearly labeled container.Place directly into the designated container for non-hazardous solid chemical waste.[1]
Aqueous this compound Solutions Sealable, non-reactive container (e.g., high-density polyethylene).[1]Collect solutions in the designated container for non-hazardous aqueous waste. Do not pour down the drain.[1]
Contaminated Labware Designated, sealed, and labeled solid waste container.Handle items such as gloves, weighing paper, and empty packages in the same manner as the substance itself.[1]

Detailed Methodologies

The following protocols provide detailed, step-by-step guidance for key procedures related to this compound disposal.

Protocol 1: General Disposal of Unused or Expired this compound

  • Consult Regulations: Before proceeding, consult your institution's EHS guidelines and local regulations for non-hazardous chemical waste disposal.

  • Wear PPE: Equip yourself with safety glasses, a lab coat, and chemical-resistant gloves.

  • Prepare Waste Container: Obtain a new, clean container or use the original product container. Ensure it is appropriately labeled for "this compound Waste (Non-Hazardous)."

  • Transfer Material: Carefully transfer the solid or liquid this compound waste into the prepared container.

  • Seal and Store: Securely seal the container and store it in a designated waste accumulation area.

  • Arrange Pickup: Contact your institution's waste management service to schedule a pickup.[2]

Protocol 2: Spill Cleanup and Decontamination

  • Ensure Safety: Clear the area of all non-essential personnel. Ensure adequate ventilation.

  • Wear PPE: Don safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of dust formation, use a NIOSH-certified respirator.[2]

  • Contain Spill:

    • For liquid spills , cover with an inert absorbent material (vermiculite, sand).[1]

    • For solid spills , gently sweep the material to avoid creating dust.[5]

  • Collect Waste: Place the absorbed liquid or swept solid into a sealable container labeled for this compound waste.

  • Clean Area: Wash the spill area with soap and water.

  • Dispose of Contaminated Materials: Place all cleaning materials (e.g., paper towels, gloves) into the solid waste container.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Choline_Disposal_Workflow start Start: Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Solid this compound or Contaminated Labware waste_type->solid Solid or Contaminated Labware liquid Aqueous this compound Solution waste_type->liquid Aqueous container_solid Place in Sealed, Labeled Solid Waste Container solid->container_solid container_liquid Collect in Sealed, Labeled Aqueous Waste Container liquid->container_liquid segregate Segregate from Hazardous Waste container_solid->segregate container_liquid->segregate storage Store in Designated Waste Accumulation Area segregate->storage disposal Arrange Pickup by Certified Waste Contractor storage->disposal end End: Disposal Complete disposal->end

References

Safeguarding Your Research: A Guide to Handling Choline

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of choline in a laboratory setting. This guide provides procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.

This compound, a vital nutrient, and its common salt, this compound chloride, are integral to various research applications. While not classified as hazardous substances, adherence to proper safety protocols is crucial to maintain a safe and compliant laboratory environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, disposal plans, and quantitative safety data associated with this compound.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, particularly in its solid form, the following personal protective equipment should be worn to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesTightly fitting safety goggles or a face shield are essential to protect against dust particles or splashes.
Hand Protection Impermeable GlovesChemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected for integrity before each use.
Body Protection Laboratory CoatA lab coat, preferably one that is flame-retardant, should be worn to prevent skin contact.
Respiratory Protection NIOSH-certified RespiratorIn situations where dust or aerosols may be generated, a respirator is necessary to prevent inhalation.

Quantitative Safety Data

The following tables summarize key quantitative data for this compound chloride, providing a clear reference for its toxicological and ecotoxicological profile.

Table 1: Mammalian Toxicity of this compound Chloride

TestSpeciesRouteValue
LD50RatOral3,500 - 5,450 mg/kg
LD50MouseOral3,900 mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Aquatic Toxicity of this compound Chloride

TestSpeciesDurationValue
LC50Leuciscus idus (Golden orfe)96 hours> 10,000 mg/L
EC50Daphnia magna (Water flea)48 hours500 mg/L
EC50Desmodesmus subspicatus (Green algae)72 hours> 500 mg/L

LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test animals in a given time. EC50 (Effective Concentration, 50%) is the concentration of a chemical that causes a defined effect in 50% of the test organisms.

Experimental Protocol: Safe Handling and Disposal of Solid this compound Chloride

This protocol provides a step-by-step guide for the safe handling of solid this compound chloride from receipt to disposal.

1. Receiving and Storage: 1.1. Upon receipt, inspect the container for any damage or leaks. 1.2. Store the container in a cool, dry, and well-ventilated area.[1] 1.3. Keep the container tightly closed and clearly labeled.[1] 1.4. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

2. Weighing and Handling: 2.1. Don all required PPE as specified in the PPE table above. 2.2. Conduct all handling of this compound chloride powder within a certified chemical fume hood to minimize inhalation risk. 2.3. Use a clean, dedicated spatula and weighing vessel. 2.4. Avoid generating dust. If dust is generated, use a vacuum with a HEPA filter for cleanup; do not use compressed air.[1][2] 2.5. After handling, thoroughly wash hands and any exposed skin with soap and water.

3. Spill Cleanup Procedure: 3.1. Minor Spills: 3.1.1. Alert personnel in the immediate area. 3.1.2. Wearing appropriate PPE, gently sweep or vacuum the spilled solid material, avoiding dust generation.[1][2] 3.1.3. Place the collected material into a clearly labeled, sealed container for disposal.[1] 3.1.4. Clean the spill area with soap and water. 3.2. Major Spills: 3.2.1. Evacuate the area and alert the appropriate safety personnel. 3.2.2. Restrict access to the spill area. 3.2.3. Follow institutional emergency procedures.

4. Disposal Plan: 4.1. All this compound chloride waste, including unused product and contaminated materials (e.g., gloves, weighing paper), should be considered chemical waste. 4.2. Segregate this compound chloride waste from other waste streams. 4.3. Collect solid waste in a clearly labeled, sealed container. 4.4. Aqueous solutions of this compound should be collected in a separate, labeled container and not be disposed of down the drain. 4.5. Arrange for disposal through a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.[3]

Visualizing Workflows and Pathways

To further clarify the procedural steps and biological context of this compound, the following diagrams are provided.

G cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Don_PPE Don PPE Store->Don_PPE Weigh Weigh in Fume Hood Don_PPE->Weigh Use Use in Experiment Weigh->Use Segregate Segregate Waste Use->Segregate Containerize Containerize & Label Segregate->Containerize Dispose Dispose via Licensed Contractor Containerize->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

CholineMetabolism This compound This compound Phosphatidylthis compound Phosphatidylthis compound (Cell Membranes) This compound->Phosphatidylthis compound Acetylthis compound Acetylthis compound (Neurotransmitter) This compound->Acetylthis compound Betaine Betaine (Methyl Donor) This compound->Betaine

Caption: Simplified biological pathways of this compound metabolism.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Choline
Reactant of Route 2
Choline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.